8-Chloro-1,2,3,4-tetrahydroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSAGIBNZOOQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503766 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75416-50-1 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its rigid bicyclic framework provides a versatile template for developing ligands that can interact with a multitude of biological targets. This guide focuses on a specific, synthetically valuable derivative: 8-Chloro-1,2,3,4-tetrahydroisoquinoline . The introduction of a chlorine atom at the 8-position significantly influences the molecule's electronic properties and provides a chemical handle for further functionalization, making it a crucial building block in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[3][4] This document serves as a comprehensive technical resource, detailing the compound's properties, synthesis, reactivity, and analytical characterization.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is most commonly handled in its free base form or as a more stable hydrochloride salt.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 75416-50-1 (Free Base) 61563-33-5 (Hydrochloride Salt) | [4][5] |
| Molecular Formula | C₉H₁₀ClN | [5] |
| Molecular Weight | 167.64 g/mol (Free Base) 204.09 g/mol (Hydrochloride Salt) | [4][6] |
| Appearance | Liquid (Free Base) White Solid (Hydrochloride Salt) | [4][7] |
| Boiling Point | 276.5 ± 40.0 °C at 760 mmHg (Predicted) | [8] |
| Melting Point | 42-43 °C (for N-Boc derivative) | [6] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [8] |
| Flash Point | 121.0 ± 27.3 °C (Predicted) | [8] |
Synthesis and Reaction Chemistry
The synthesis of 8-substituted tetrahydroisoquinolines requires strategic approaches to control regioselectivity. Common methods include modifications of the Bischler-Napieralski or Pictet-Spengler reactions, or through directed ortho-metalation strategies.
Key Synthetic Pathways
Two primary strategies have proven effective for accessing the 8-chloro-THIQ core. The first involves a directed ortho-lithiation, while the second, often more advantageous, proceeds through a Friedel-Crafts reaction.[9]
Experimental Protocol: Synthesis via Bischler-Napieralski Reaction & Reduction
This protocol is a well-established two-step procedure for generating THIQs. It begins with the cyclization of an N-acylated phenylethylamine to a dihydroisoquinoline, followed by reduction.[10]
Step 1: Bischler-Napieralski Cyclization
-
Acylation: React 2-(3-chlorophenyl)ethan-1-amine with an acylating agent (e.g., acetyl chloride or acetic anhydride) under basic conditions to form N-(3-chlorophenethyl)acetamide.
-
Cyclization: Dissolve the resulting amide in a suitable solvent like acetonitrile.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) dropwise at 0 °C.[10]
-
After the addition is complete, reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto ice and basifying with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude 8-chloro-3,4-dihydroisoquinoline.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
Step 2: Reduction to Tetrahydroisoquinoline
-
Dissolution: Dissolve the crude 8-chloro-3,4-dihydroisoquinoline from Step 1 in methanol or ethanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.[10]
-
Stir the reaction for 1-2 hours at room temperature.
-
Workup: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude this compound by flash column chromatography on silica gel.
Chemical Reactivity
The 8-chloro-THIQ scaffold features a nucleophilic secondary amine and an aromatic ring substituted with a halogen. This structure allows for a variety of subsequent chemical transformations.
-
N-Alkylation/Acylation: The secondary amine at the 2-position is readily alkylated or acylated using standard protocols. For instance, reacting the THIQ with acetic anhydride in acetic acid yields the N-acetyl derivative.[11] This is a common first step in building more complex molecules.
-
Cross-Coupling Reactions: The chlorine atom at the 8-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or amino substituents at this position, greatly expanding molecular diversity.[9]
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. Based on data for the N-Boc protected analog, the following characteristic shifts for the core structure can be anticipated.[6]
¹H NMR (Proton NMR):
-
Aromatic Protons (H5, H6, H7): Multiplets expected in the range of δ 7.0-7.3 ppm.
-
Benzylic Protons (H1): A singlet or multiplet around δ 4.5 ppm.
-
Aliphatic Protons (H3, H4): Triplets or multiplets expected between δ 2.8 and δ 3.7 ppm, corresponding to the two methylene groups of the heterocyclic ring.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Signals will appear in the δ 120-140 ppm region. The carbon bearing the chlorine (C8) will be significantly influenced.
-
Aliphatic Carbons: Signals for C1, C3, and C4 will be found in the upfield region, typically between δ 25-55 ppm.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and obtaining structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 167) should be observed. The presence of a chlorine atom will result in a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak.
-
Key Fragmentation: The most common fragmentation pathway for tetrahydroisoquinolines is the cleavage of the C1-Cα bond (benzylic cleavage), which is a retro-Diels-Alder type fragmentation. This would lead to the loss of a C₂H₄N radical, resulting in a stable benzylic cation.[12][13]
High-Performance Liquid Chromatography (HPLC)
Purity assessment is routinely performed using reverse-phase HPLC. A typical method can be adapted from protocols for the parent THIQ compound.[14]
| Parameter | Condition |
| Column | C8 or C18 reverse-phase column (e.g., 125 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the aromatic ring absorbs (e.g., 240-254 nm) |
| Internal Std. | A structurally similar but chromatographically distinct compound can be used for precise quantification. |
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from its role as a scaffold for building more complex molecules with desired pharmacological profiles.
-
CNS Agents: The THIQ core is prevalent in molecules targeting central nervous system receptors. This intermediate is used in research programs aimed at discovering novel treatments for neurological and psychiatric conditions such as depression, anxiety, and Parkinson's disease.[3][4]
-
Receptor Ligand Synthesis: It is a key starting material for preparing selective ligands for dopamine and serotonin receptors, which are critical targets in neuropharmacology.[3]
-
Anticancer Research: The THIQ scaffold is also found in compounds with antiproliferative and anticancer properties. Derivatives bearing a chloro group have shown significant activity in inhibiting pathways like KRas, which are crucial in colon cancer.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential to ensure safety.
-
Hazard Identification: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are between 2-8 °C.[7] It should be stored under an inert atmosphere to prevent degradation.
Conclusion
This compound is a foundational building block for advanced medicinal chemistry and drug discovery. Its unique combination of a rigid heterocyclic core and a reactive chlorine handle enables the synthesis of diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity, as detailed in this guide, is essential for any researcher aiming to leverage this versatile intermediate in the development of next-generation therapeutics.
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8-Chloro-1,2,3,4-tetrahydroisoquinoline molecular structure and weight
<-3> ## 8-Chloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Development Professionals
Executive Summary
This whitepaper provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular architecture, physicochemical characteristics, and established synthetic routes. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a multitude of biologically active molecules.[1][2] Its inherent conformational rigidity allows for the precise presentation of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. The strategic placement of a chlorine atom at the 8-position of this scaffold yields this compound, a modification that profoundly influences the molecule's electronic and steric profile. This targeted halogenation provides a powerful tool for medicinal chemists to fine-tune structure-activity relationships (SAR) and optimize drug candidates. This guide will provide an in-depth analysis of this chlorinated analog.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound features a bicyclic system where a benzene ring is fused to a saturated heterocyclic amine ring. The chlorine substituent is located on the aromatic portion of the molecule.
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C9H10ClN[3][4][5] |
| Molecular Weight | 167.64 g/mol [3][4][6] |
| CAS Number | 75416-50-1[3][5] |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C, inert atmosphere[3] |
The introduction of the chloro group at the 8-position imparts a significant inductive effect, withdrawing electron density from the aromatic ring. This electronic modulation can alter the pKa of the secondary amine and influence non-covalent interactions with protein targets. Furthermore, the steric bulk of the chlorine atom can enforce specific torsional angles, thereby influencing the overall conformation of molecules derived from this scaffold.
Synthesis and Purification: The Pictet-Spengler Reaction
A robust and widely adopted method for the synthesis of this compound is the Pictet-Spengler reaction.[7][8][9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][10][11]
Synthetic Workflow Diagram
Caption: The Pictet-Spengler reaction pathway for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
β-(2-chlorophenyl)ethylamine
-
Formaldehyde (aqueous solution)
-
Hydrochloric acid (or another suitable protic acid)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: Dissolve β-(2-chlorophenyl)ethylamine in an appropriate solvent and cool the solution in an ice bath.
-
Acidification and Aldehyde Addition: Add hydrochloric acid to the solution, followed by the dropwise addition of formaldehyde. The acid catalyzes the formation of the electrophilic iminium ion intermediate.[7]
-
Reaction Progression: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, neutralize the reaction mixture with a base such as sodium hydroxide. Extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Rationale for Experimental Choices:
-
Acid Catalysis: The acidic medium is crucial for the formation of the highly electrophilic iminium ion, which is necessary for the subsequent intramolecular Friedel-Crafts type cyclization onto the electron-rich aromatic ring.[10][11]
-
Neutralization and Extraction: Basification of the reaction mixture deprotonates the amine product, rendering it soluble in organic solvents and allowing for its efficient extraction from the aqueous phase.
Spectroscopic Characterization
To ensure the structural integrity and purity of the synthesized this compound, a suite of spectroscopic analyses is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information about the electronic environment of the protons, with characteristic signals for the aromatic and aliphatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all nine carbon atoms in their unique chemical environments.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the characteristic isotopic pattern of chlorine will be readily observable.
Applications in Drug Discovery
This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[12][13][14] Its derivatives have been explored for various therapeutic applications, including:
-
Central Nervous System (CNS) Agents: The tetrahydroisoquinoline scaffold is a common feature in molecules targeting CNS receptors.[13][14]
-
Anticancer Agents: The incorporation of this moiety has led to the development of compounds with potent anti-proliferative activities.[15]
-
Antihypertensive Drugs: This structural motif is present in certain classes of antihypertensive medications.[13]
The amenability of the secondary amine to further functionalization allows for the rapid generation of compound libraries for high-throughput screening and lead optimization campaigns.
Conclusion
This compound is a high-value building block in the arsenal of the modern medicinal chemist. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an ideal starting point for the development of novel therapeutics. This guide has provided a detailed overview of its key attributes, a validated synthetic procedure, and a summary of its applications, underscoring its significance in the field of drug discovery.
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Spectral data interpretation for 8-Chloro-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide to the Spectral Interpretation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline
Authored by: A Senior Application Scientist
Abstract
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₉H₁₀ClN and a molecular weight of approximately 167.64 g/mol .[2][3] The structure consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the C-8 position of the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectral properties.
Diagram: Molecular Structure of this compound
Caption: Numbering of the this compound scaffold.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The interpretation relies on chemical shifts (δ), splitting patterns (multiplicity), and integration values.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH | 1.5 - 3.0 | Broad Singlet | 1H | The proton on the nitrogen will be a broad singlet due to quadrupolar relaxation and exchange. Its chemical shift can vary with solvent and concentration. |
| H-4 | 2.7 - 2.9 | Triplet | 2H | These protons are adjacent to a CH₂ group (H-3) and will appear as a triplet. |
| H-3 | 2.9 - 3.2 | Triplet | 2H | These protons are adjacent to two CH₂ groups (H-4 and N-CH₂) and will likely appear as a triplet. |
| H-1 | 3.9 - 4.2 | Singlet or Narrow Triplet | 2H | These benzylic protons are adjacent to the nitrogen and the aromatic ring. They are expected to be downfield. |
| H-5, H-6, H-7 | 6.8 - 7.2 | Multiplet | 3H | These aromatic protons will appear as a complex multiplet. The electron-withdrawing effect of the chlorine atom will influence their specific shifts. |
Key Interpretive Insights:
-
Aromatic Region: The aromatic protons (H-5, H-6, and H-7) will provide crucial information about the substitution pattern. For the parent 1,2,3,4-tetrahydroisoquinoline, these protons typically appear in the 6.9-7.2 ppm range.[4] The presence of the chlorine atom at C-8 will cause a downfield shift for adjacent protons due to its inductive effect.
-
Aliphatic Region: The four sets of aliphatic protons (on C-1, C-3, C-4, and N-2) will show characteristic triplet or multiplet patterns due to coupling with adjacent protons. The benzylic protons at C-1 are expected to be the most downfield of the aliphatic signals due to their proximity to the aromatic ring and the nitrogen atom.
-
Solvent Effects: The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In deuterated chloroform (CDCl₃), it may be a sharp singlet, while in dimethyl sulfoxide (DMSO-d₆), it will likely be a broader peak at a higher chemical shift and may show coupling to adjacent protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 | 25 - 35 | This aliphatic carbon is furthest from the heteroatoms and the aromatic ring. |
| C-3 | 40 - 50 | This aliphatic carbon is adjacent to the nitrogen atom. |
| C-1 | 45 - 55 | This benzylic carbon is adjacent to the nitrogen and the aromatic ring, leading to a downfield shift. |
| C-6 | 120 - 128 | Aromatic CH carbon. |
| C-5 | 125 - 130 | Aromatic CH carbon. |
| C-7 | 125 - 130 | Aromatic CH carbon, ortho to the chlorine-bearing carbon. |
| C-8a | 130 - 138 | Quaternary aromatic carbon adjacent to the nitrogen. |
| C-4a | 130 - 138 | Quaternary aromatic carbon. |
| C-8 | 130 - 140 | Aromatic carbon directly bonded to the chlorine atom, expected to be downfield. |
Key Interpretive Insights:
-
Aromatic Carbons: The six aromatic carbons will appear in the 120-140 ppm region. The carbon atom directly bonded to the chlorine (C-8) is expected to have its chemical shift significantly influenced by the halogen's electronegativity and resonance effects.[5][6]
-
Aliphatic Carbons: The three aliphatic carbons (C-1, C-3, and C-4) will be found in the upfield region of the spectrum (25-55 ppm). Their chemical shifts are influenced by their proximity to the nitrogen atom and the aromatic ring.
-
Quaternary Carbons: The two quaternary carbons (C-4a and C-8a) will likely show weaker signals compared to the protonated carbons.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern, which is characteristic of its structure.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Rationale |
| 167/169 | Molecular Ion [M]⁺ | The presence of a chlorine atom will result in two molecular ion peaks with an approximate intensity ratio of 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes. |
| 166/168 | [M-H]⁺ | Loss of a hydrogen atom. |
| 138/140 | [M-CH₂NH]⁺ | Result of a characteristic retro-Diels-Alder (RDA) fragmentation of the tetrahydroisoquinoline ring. |
| 131 | [M-HCl]⁺ | Loss of hydrogen chloride. |
| 103 | [C₈H₇]⁺ | Further fragmentation of the aromatic portion. |
Key Interpretive Insights:
-
Isotopic Pattern: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion and any chlorine-containing fragments. The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) results in a characteristic M+ and M+2 peak with a ratio of approximately 3:1.
-
Fragmentation Pathway: The primary fragmentation pathway for tetrahydroisoquinolines is often a retro-Diels-Alder (RDA) reaction, leading to the cleavage of the heterocyclic ring.[7] Benzylic cleavage, resulting in the loss of substituents from the aliphatic portion, is also common.[8][9]
Diagram: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3400 | N-H | Stretching |
| 3000 - 3100 | C-H (Aromatic) | Stretching |
| 2800 - 3000 | C-H (Aliphatic) | Stretching |
| 1550 - 1650 | C=C (Aromatic) | Stretching |
| 1450 - 1500 | C-H (Aliphatic) | Bending |
| 1000 - 1250 | C-N | Stretching |
| 700 - 800 | C-Cl | Stretching |
Key Interpretive Insights:
-
N-H Stretch: A key peak will be the N-H stretching vibration, typically appearing as a medium-intensity band in the 3300-3400 cm⁻¹ region.
-
C-H Stretches: The spectrum will be characterized by C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule.
-
Aromatic Region: The C=C stretching vibrations of the aromatic ring will be observed in the 1550-1650 cm⁻¹ region. Out-of-plane bending vibrations in the fingerprint region can also provide clues about the substitution pattern.
-
C-Cl Stretch: A stretching vibration corresponding to the C-Cl bond is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.
For comparison, the IR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline shows characteristic N-H and C-H stretching bands.[10] The spectrum of the 8-chloro derivative is expected to be broadly similar, with the addition of the C-Cl stretching absorption.
Experimental Protocols
To acquire the spectral data discussed in this guide, the following standard protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is standard.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Conclusion
This guide provides a comprehensive, predictive framework for the spectral interpretation of this compound. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can confidently verify the structure of this important synthetic intermediate. The principles and comparative data presented herein offer a robust starting point for the analysis of this and related compounds, facilitating advancements in medicinal chemistry and drug development.
References
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A Comprehensive Technical Guide to the Solubility Profile of 8-Chloro-1,2,3,4-tetrahydroisoquinoline
This in-depth technical guide provides a comprehensive framework for determining the solubility profile of 8-Chloro-1,2,3,4-tetrahydroisoquinoline. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications ranging from medicinal chemistry to formulation development.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a fundamental physicochemical property that profoundly influences a compound's behavior in both in vitro and in vivo systems. For a molecule like this compound, a substituted tetrahydroisoquinoline that holds potential as a scaffold in medicinal chemistry, understanding its solubility is paramount. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, diminished bioavailability, and difficulties in formulation.[1] This guide will not only explore the theoretical underpinnings of solubility but also provide a robust, field-proven experimental protocol for its determination.
Understanding the Physicochemical Landscape of this compound
Before embarking on solubility studies, a foundational understanding of the target molecule is essential.
Chemical Structure and Properties:
This compound possesses a fused bicyclic structure with a secondary amine and a chloro-substituent on the aromatic ring. These features dictate its polarity and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN | [2] |
| Molecular Weight | 167.63 g/mol | [2] |
| Physical Form | Liquid | [3] |
| CAS Number | 75416-50-1 | [2] |
The presence of the nitrogen atom in the tetrahydroisoquinoline ring system suggests that the compound's solubility will be pH-dependent. In acidic conditions, the amine can be protonated, forming a more polar and potentially more water-soluble salt. Conversely, in neutral or basic conditions, the free base is expected to be less soluble in aqueous media. The "like dissolves like" principle is a useful starting point for predicting solubility behavior in various organic solvents.[4]
The "Gold Standard": A Step-by-Step Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is widely recognized as the most reliable and definitive technique for measuring thermodynamic (or equilibrium) solubility.[5][6] This method involves equilibrating an excess amount of the compound in a solvent of interest until a saturated solution is formed. The following protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
This compound (solid form, if available, or as a concentrated stock)
-
A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, hexane)
-
Incubator shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)[7]
-
Vials with screw caps
-
Analytical balance
-
Pipettes and tips
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material, centrifugation)[8]
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification[9]
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination process:
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Protocol
-
Preparation of Test Samples:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The key is to have undissolved solid present at the end of the equilibration period to ensure saturation.[7]
-
For aqueous solubility determination at different pH values, use appropriate buffer solutions (e.g., phosphate or citrate buffers).[10]
-
Prepare samples in duplicate or triplicate for each solvent to ensure statistical validity.[9]
-
-
Equilibration:
-
Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[7]
-
Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[10] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker. It is crucial to separate the saturated solution from the undissolved solid without altering the equilibrium.
-
This can be achieved by:
-
-
Quantification:
-
Accurately dilute the saturated solution with a suitable solvent to fall within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection or mass spectrometry.[8][9]
-
A standard calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.
-
Data Presentation
The determined solubility values should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Various Solvents at [Specify Temperature]
| Solvent System | pH (if applicable) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Classification |
| Water | 7.0 | |||
| PBS | 7.4 | |||
| 0.1 N HCl | ~1.0 | |||
| Methanol | N/A | |||
| Ethanol | N/A | |||
| Acetonitrile | N/A | |||
| DMSO | N/A | |||
| Dichloromethane | N/A | |||
| Hexane | N/A |
Qualitative classifications can be based on standard pharmacopeial definitions (e.g., Very soluble, Freely soluble, Soluble, Sparingly soluble, Slightly soluble, Very slightly soluble, Practically insoluble).
Safety and Handling Precautions
As with any chemical compound, appropriate safety measures must be taken when handling this compound.
-
Always work in a well-ventilated area or a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[11][12] The compound is harmful if swallowed and causes skin and serious eye irritation.[11]
Conclusion
Determining the solubility profile of this compound is a critical step in its evaluation for any research or development application. By following the robust and validated shake-flask method detailed in this guide, researchers can obtain accurate and reliable thermodynamic solubility data. This information is indispensable for guiding further studies in medicinal chemistry, formulation science, and drug metabolism, ultimately enabling the full potential of this promising chemical entity to be realized.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
- LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
- Wen, H., & K. Morris. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 15(1), 226–229. [Link]
- Alves, M. P., & P. L. O. Volpato. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 145, 345-359. [Link]
- Biorelevant.com. (n.d.). What is equilibrium solubility of a drug?.
- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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Fundamental chemical reactions of 8-Chloro-1,2,3,4-tetrahydroisoquinoline
An In-depth Technical Guide to the Fundamental Chemical Reactions of 8-Chloro-1,2,3,4-tetrahydroisoquinoline
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the this compound Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of natural products and pharmacologically active molecules.[1][2] The THIQ nucleus is a key component of isoquinoline alkaloids and has been integral to the development of therapeutics with diverse biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[3]
This compound emerges as a particularly valuable synthetic intermediate. Its structure combines the bioactive THIQ core with a strategically placed chlorine atom on the aromatic ring. This halogen serves not as a point of biological interaction, but as a versatile chemical handle for advanced synthetic modifications, primarily through modern cross-coupling methodologies.[4][5] This guide delineates the principal reaction pathways available for this scaffold, providing researchers and drug development professionals with a comprehensive understanding of its synthetic utility. The molecule's structural similarity to biologically active alkaloids makes it a crucial building block in the synthesis of certain antihypertensive drugs and psychoactive compounds.[6]
Caption: Core structure of this compound.
Part 1: Reactions at the Secondary Amine (N-Functionalization)
The secondary amine at the N-2 position is a primary site of reactivity, readily undergoing alkylation, arylation, acylation, and sulfonylation. These transformations are fundamental for introducing diverse substituents that can modulate the molecule's pharmacological properties.
N-Alkylation
N-alkylation is a straightforward and high-yielding transformation for introducing alkyl groups onto the nitrogen atom. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks an alkyl halide or a similar electrophile.
Causality in Experimental Design: The choice of base is critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is employed to deprotonate the secondary amine, enhancing its nucleophilicity without competing in the substitution reaction. The solvent, often a polar aprotic one like acetonitrile or DMF, facilitates the dissolution of reactants and stabilizes the transition state.
Representative Protocol: N-Alkylation
-
To a solution of this compound (1.0 eq) in acetonitrile, add a suitable base such as K₂CO₃ (2.0 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-alkylated product.
N-Acylation
N-acylation introduces an acyl group, forming a stable amide linkage. This is a common strategy in drug design to modify polarity, introduce hydrogen bonding capabilities, and alter metabolic stability.
Causality in Experimental Design: The reaction is typically performed with a highly reactive acylating agent, such as an acyl chloride or an anhydride. A base is often included to neutralize the acidic byproduct (e.g., HCl). A specific protocol involves heating the tetrahydroisoquinoline hydrochloride salt with acetic anhydride and sodium acetate, where sodium acetate acts as the base.[7]
Experimental Protocol: N-Acetylation[7]
-
Combine this compound hydrochloride (0.1 mole), sodium acetate (0.12 mole), acetic anhydride (40 ml), and acetic acid (100 ml) in a suitable flask.[7]
-
Heat the mixture for 3 hours on a steam bath.[7]
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.[7]
N-Sulfonylation
The formation of an N-sulfonyl derivative (a sulfonamide) is another key transformation. Sulfonamides are prevalent in medicinal chemistry due to their chemical stability and ability to act as bioisosteres of other functional groups.
Causality in Experimental Design: The reaction involves treating the amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. The base serves to activate the amine and to scavenge the HCl generated during the reaction. The choice of sulfonyl chloride determines the nature of the R-group attached to the sulfur atom.
Representative Protocol: N-Sulfonylation
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add a base, such as triethylamine (1.5 eq), to the solution and cool in an ice bath.
-
Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives.[8][9] This reaction has revolutionized medicinal chemistry by providing a general and efficient route to compounds that were previously difficult to access.[9][10]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8][11] The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands generally providing the best results.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig N-Arylation
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene as the solvent via syringe.
-
Seal the tube and heat the reaction mixture (e.g., 100 °C) with stirring for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Part 2: Reactions at the Aromatic Ring (C8-Functionalization)
The C8-chloro substituent is the key to unlocking a wide range of derivatization possibilities on the benzene portion of the scaffold, most notably through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, coupling the C8 position with various aryl, heteroaryl, or vinyl groups.[12] This reaction is widely used due to its mild conditions, tolerance of numerous functional groups, and the commercial availability and low toxicity of boronic acid reagents.[12]
Mechanistic Insight: The reaction is initiated by the oxidative addition of the C8-Cl bond to a Pd(0) catalyst.[13] This is followed by transmetalation, where an organoboron species (activated by a base) transfers its organic group to the palladium center.[14] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling[4][5]
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃ 2M, 3.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere (e.g., 90 °C) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the 8-aryl-1,2,3,4-tetrahydroisoquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(0) is the active catalytic species.[13] |
| Boron Source | Aryl/Vinyl Boronic Acid or Ester | Stable, readily available coupling partner.[12] |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[14] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system often enhances reaction rates.[14] |
Table 1: Typical parameters for Suzuki-Miyaura cross-coupling.
Part 3: Reactions at the C1 Position (α-Amino C-H Functionalization)
While reactions at the nitrogen and the C8-Cl position are more common, the C1 position, being alpha to the nitrogen, can also be a site for functionalization, particularly through oxidative C-H activation.
Transition-Metal-Free C1-Arylation
A notable transformation is the oxidative C1 arylation using Grignard reagents, which proceeds without a transition metal catalyst.[15] This method provides a direct route to C1-arylated tetrahydroisoquinolines, which are important structural motifs in many naturally occurring alkaloids.[16]
Mechanistic Rationale: The reaction is mediated by an oxidant, such as diethyl azodicarboxylate (DEAD).[15] It is proposed that the N-alkyl tetrahydroisoquinoline is first oxidized to an iminium ion intermediate. This electrophilic species is then attacked by the nucleophilic Grignard reagent at the C1 position to furnish the arylated product.
Experimental Protocol: C1-Arylation with Grignard Reagents[15][16]
Note: This reaction is typically performed on an N-alkylated substrate (e.g., N-methyl-8-chloro-THIQ).
-
To a solution of the N-alkyl-8-chloro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 6.0 eq) at room temperature.[16]
-
Add diethyl azodicarboxylate (DEAD) (1.1 eq) dropwise to the stirred solution.[16]
-
Continue stirring at room temperature for approximately 2 hours.[16]
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 1-aryl-N-alkyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.
Caption: Summary of key reaction pathways for 8-Chloro-THIQ.
Conclusion
This compound is a versatile and powerful building block for chemical synthesis and drug discovery. Its three primary reactive centers—the secondary amine, the C8-chloro position, and the C1-methylene group—provide orthogonal handles for a wide range of chemical transformations. Mastery of these fundamental reactions, from classical N-functionalizations to modern palladium-catalyzed cross-couplings and oxidative C-H activations, allows researchers to systematically explore chemical space and engineer novel molecules with tailored biological activities. This guide provides the foundational knowledge and practical protocols necessary to leverage this important scaffold in the pursuit of new therapeutic agents.
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Discovery and history of substituted tetrahydroisoquinolines
An In-Depth Technical Guide to the Discovery and History of Substituted Tetrahydroisoquinolines
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents one of the most significant "privileged scaffolds" in medicinal chemistry and natural product science.[1][2] Its rigid bicyclic framework is a cornerstone of a vast array of alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[3][4] This guide provides a comprehensive exploration of the discovery and history of substituted THIQs, tracing their origins from foundational 19th and early 20th-century name reactions to the sophisticated asymmetric and enzymatic syntheses of the modern era. We will dissect the causality behind key experimental choices in their synthesis, detail the evolution of their therapeutic applications—from early observations of neuroactivity to their role as potent anticancer and cardiovascular agents—and provide detailed protocols for the seminal reactions that enabled their discovery.[1][5][6]
The Genesis: Foundational Synthetic Discoveries
The journey into the world of THIQs did not begin with their isolation from nature, but rather with the ingenuity of synthetic chemists seeking to construct complex heterocyclic systems. The isolation of the parent isoquinoline from coal tar in 1885 set the stage, but it was two landmark reactions that truly unlocked the potential of the reduced THIQ core.[7]
The Bischler-Napieralski Reaction (1893)
The first major breakthrough came from August Bischler and Bernard Napieralski, who discovered that β-arylethylamides could undergo intramolecular cyclization under dehydrating conditions to form 3,4-dihydroisoquinolines.[8][9][10] These intermediates are readily reduced to the corresponding THIQ scaffold, making this reaction a cornerstone of isoquinoline synthesis.[11]
Mechanistic Insight & Causality: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[9][12] The choice of a strong dehydrating agent, classically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical.[13] These reagents activate the amide carbonyl, transforming the oxygen into a good leaving group. This facilitates the formation of a highly electrophilic nitrilium ion intermediate.[8][10][13] The electron-rich aromatic ring of the β-arylethylamine then acts as the nucleophile, attacking the nitrilium ion to forge the new six-membered ring. The reaction is most effective with electron-rich aromatic systems, as these are more poised for electrophilic attack.[9]
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An In-Depth Technical Guide to the Safe Handling of 8-Chloro-1,2,3,4-tetrahydroisoquinoline
Abstract
This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 8-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS No. 75416-50-1), a halogenated aromatic amine of significant interest in pharmaceutical research and drug development. Recognizing the limited availability of specific toxicological and reactivity data for this compound, this guide adopts a risk-based approach, drawing upon established principles of chemical safety, data from structurally analogous compounds, and best practices for managing potent or novel chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind them to foster a proactive safety culture in the laboratory.
Introduction: Understanding the Compound and the Inherent Risks
This compound is a substituted heterocyclic amine, a structural motif prevalent in many biologically active molecules and pharmaceutical agents.[1][2] As with many novel or specialized research chemicals, a comprehensive, publicly available toxicological profile is not yet established. Standard Material Safety Data Sheets (MSDS) for this compound and its hydrochloride salt frequently cite "no data available" for critical metrics such as acute toxicity, carcinogenicity, and reactivity.[3][4]
This data gap necessitates a conservative and scientifically-grounded approach to safety. The core principle of this guide is to treat this compound as a potent pharmacological compound with unknown long-term health effects . This assumption is based on the known hazards of its structural components: the chloroaniline moiety and the tetrahydroisoquinoline scaffold.
Chloroanilines are known to be toxic, with potential health effects including methemoglobinemia (a condition reducing the oxygen-carrying capacity of blood), cyanosis, and potential damage to the liver, kidneys, and spleen upon repeated exposure.[5][6][7] Some chloroanilines are also classified as possible human carcinogens.[8] Therefore, it is prudent to assume that this compound may exhibit similar toxicological properties.
This guide will systematically address the lifecycle of this compound within a research setting, from initial risk assessment to final disposal, providing actionable protocols designed to minimize exposure and mitigate risk.
Hazard Analysis and Risk Assessment: A Proactive Approach
Given the data scarcity, a thorough risk assessment is the mandatory first step before any laboratory work commences.[9][10] This process should be documented and reviewed by the responsible safety officer.
Analog-Based Toxicological Assessment
In the absence of direct data, we infer potential hazards from analogous structures:
| Hazard Category | Analog Compound Class | Observed Effects & Potential Risks for Target Compound | References |
| Acute Toxicity | Chloroanilines | Harmful if swallowed, inhaled, or absorbed through the skin. Can cause methemoglobinemia, leading to cyanosis and dizziness. | [5][6][7] |
| Skin/Eye Irritation | This compound HCl (MSDS) | Causes skin and serious eye irritation. | [3] |
| Respiratory Irritation | This compound HCl (MSDS) | May cause respiratory irritation. | [3] |
| Chronic/Organ Toxicity | Chloroanilines | May cause damage to the spleen, liver, and kidneys through prolonged or repeated exposure. | [7][8] |
| Carcinogenicity | p-Chloroaniline | Classified as a possible human carcinogen (IARC Group 2B). | [8] |
| Mutagenicity/Reproductive | - | No data available; must be assumed as a potential risk until proven otherwise. |
Predictive Reactivity Profile
The chemical structure suggests several potential incompatibilities based on the reactivity of aromatic amines and halogenated hydrocarbons:
-
Strong Oxidizing Agents (e.g., Peroxides, Perchlorates, Chromic Acid): Can react violently, potentially leading to fire or explosion. The amine group is susceptible to oxidation.
-
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Will form an exergonic reaction to create the corresponding ammonium salt. While this is a common synthetic step, uncontrolled mixing can generate significant heat.
-
Strong Bases (e.g., Sodium Hydroxide, Potassium tert-Butoxide): The free base is stable, but reactions with strong bases should be evaluated for potential side reactions, especially at elevated temperatures.
-
Acid Chlorides and Anhydrides: Will readily acylate the secondary amine, an expected and often vigorous reaction.
-
Nitrous Acid (or sources of nitrosyl groups): Secondary amines can react to form N-nitrosamines, a class of compounds that are often potent carcinogens.
Risk Assessment Workflow
A systematic workflow should be followed to ensure all risks are identified and controlled.
Caption: Risk assessment workflow for handling this compound.
Engineering and Administrative Controls: The First Lines of Defense
Minimizing exposure relies on a hierarchy of controls, prioritizing engineering and administrative measures over sole reliance on personal protective equipment (PPE).
-
Primary Engineering Control: All manipulations of this compound, including weighing, transferring, dissolution, and use in reactions, must be conducted within a certified chemical fume hood.[11]
-
Designated Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with appropriate hazard signage.[11]
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving the compound are mandatory.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOPs before commencing work.
-
Working Alone: Avoid working with this compound alone, especially during high-risk procedures.
-
Quantity Limitation: Purchase and store only the minimum quantity of the compound required for the planned experiments.
-
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory for all work with this compound.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with nitrile gloves. | Provides protection against incidental splashes. The outer glove can be removed immediately upon contamination, protecting the inner glove and skin. Nitrile offers good general chemical resistance.[11] |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. | Protects against splashes from all angles. Standard safety glasses are insufficient.[3] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if work is performed in a certified fume hood. | The fume hood provides primary respiratory protection. A respirator may be required for emergency spill response outside of a hood. |
Detailed Laboratory Handling Protocols
The following protocols are designed to mitigate the risks identified in Section 2.
Protocol for Weighing and Transferring
This procedure is designed to prevent the generation and dispersal of airborne particles and to contain any minor spills.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface (analytical balance and surrounding area) with disposable absorbent bench paper.
-
Don all required PPE (double nitrile gloves, lab coat, splash goggles).
-
-
Weighing:
-
Use a tared, lidded container (e.g., a vial or beaker) for weighing. Do not weigh directly onto paper.
-
Carefully transfer the solid from the stock bottle to the tared container using a spatula. Keep the container opening as low as possible within the fume hood to minimize air currents.
-
Close the lid of the weighing container and the stock bottle immediately after transfer.
-
-
Transfer/Dissolution:
-
Add the solvent to the weighed solid in situ within the fume hood.
-
If transferring the solid to a reaction vessel, do so carefully and ensure the vessel is also within the fume hood.
-
Rinse the weighing container with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete transfer.
-
-
Cleanup:
-
Wipe the spatula and any potentially contaminated surfaces with a solvent-dampened cloth.
-
Carefully fold the disposable bench paper inward and place it, along with the outer pair of gloves and the cleaning cloth, into a designated hazardous waste bag.
-
Caption: Safe weighing and transfer workflow for this compound.
Storage and Waste Management
Proper storage and waste segregation are critical to prevent accidental reactions and ensure compliant disposal.
Storage
-
Container: Store in the original, tightly sealed container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials (oxidizers, strong acids). A dedicated, labeled cabinet is recommended.
-
Segregation: As a halogenated amine, it should be stored separately from flammable solvents and strong acids.[12]
Waste Management and Disposal
Due to its halogenated nature, all waste streams containing this compound must be treated as halogenated organic waste .[5][7]
-
Segregation:
-
NEVER mix halogenated waste with non-halogenated organic waste.
-
Maintain separate, clearly labeled waste containers for:
-
Halogenated Liquid Waste: (e.g., reaction mixtures, chromatographic fractions).
-
Halogenated Solid Waste: (e.g., contaminated filter paper, silica gel, disposable labware).
-
Aqueous Waste: (e.g., from extractions). This should be evaluated for organic content and may need to be collected as hazardous waste.
-
-
-
Decontamination: For trace amounts on glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the halogenated liquid waste container.
-
Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not pour down the drain.[3]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is crucial. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station, spill kits).
Spill Response
The response protocol depends on the scale of the spill.
-
Minor Spill (Contained within the fume hood):
-
Alert nearby personnel.
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using a scoop and place it into a labeled, sealable hazardous waste container.
-
Decontaminate the surface with a solvent-dampened cloth, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (Outside of the fume hood):
-
EVACUATE the immediate area. Alert all personnel and the laboratory supervisor.
-
If the material is volatile or there is a risk of inhalation, evacuate the entire lab and close the doors.
-
Call the institutional emergency number and/or EHS.
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team with appropriate respiratory protection.
-
Caption: Decision workflow for responding to a chemical spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Use a safety shower if the area of contact is large. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Conclusion
This compound is a valuable research tool that, due to a lack of comprehensive safety data, demands a high degree of caution. By adopting the risk assessment framework, stringent engineering and administrative controls, and detailed handling protocols outlined in this guide, researchers can effectively mitigate the potential hazards. The causality behind these protocols is rooted in the known toxicology of analogous compounds and fundamental principles of chemical safety. A proactive, informed, and disciplined approach is paramount to ensuring the safety of all personnel involved in the pioneering work of drug discovery and development.
References
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An In-Depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key heterocyclic building block in medicinal chemistry and neuroscience. The document details its synthesis, focusing on established methodologies, provides a thorough compilation of its physicochemical properties, and discusses its significant applications in pharmaceutical research. This guide is intended to serve as an expert resource, offering field-proven insights and self-validating protocols to support laboratory and development endeavors.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products, alkaloids, and pharmacologically active compounds.[1] Its rigid structure and the presence of a basic nitrogen atom allow for specific interactions with a variety of biological targets. The introduction of a chlorine atom at the 8-position modulates the electronic and lipophilic properties of the molecule, making this compound a versatile intermediate for creating complex molecules with tailored activities.[1] This guide will delve into the synthesis and properties of its stable hydrochloride salt, a common form for handling and formulation.
Synthetic Routes and Mechanistic Insights
The construction of the this compound ring system can be approached through several classic and modern synthetic strategies. The most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions, each offering distinct advantages depending on the available starting materials and desired substitution patterns.
Bischler-Napieralski Reaction: A Two-Step Approach
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[2][3] The general sequence involves the cyclization of a β-phenylethylamide using a dehydrating agent, followed by reduction of the resulting imine.
Mechanism:
The reaction is an intramolecular electrophilic aromatic substitution.[4] It typically proceeds through the following steps:
-
Amide Activation: The amide is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a highly electrophilic intermediate.[2][3] Two mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion.[5]
-
Electrophilic Cyclization: The activated intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring at the ortho position to the ethylamine moiety. The presence of electron-donating groups on the aromatic ring facilitates this step.[4]
-
Rearomatization: The resulting cyclic intermediate rearomatizes to form a 3,4-dihydroisoquinoline.
-
Reduction: The C=N double bond of the dihydroisoquinoline is then reduced to afford the final 1,2,3,4-tetrahydroisoquinoline. Common reducing agents for this step include sodium borohydride (NaBH₄).
Conceptual Synthetic Workflow (Bischler-Napieralski)
Caption: Bischler-Napieralski reaction pathway.
Pictet-Spengler Reaction: A Direct Condensation Approach
The Pictet-Spengler reaction offers a more direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[6][7] For the synthesis of the unsubstituted C1 position in the target molecule, formaldehyde is the required carbonyl component.[8]
Mechanism:
The reaction is a special case of the Mannich reaction and proceeds as follows:[6][7]
-
Imine/Iminium Ion Formation: The β-arylethylamine condenses with the aldehyde (e.g., formaldehyde) to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.[9]
-
Electrophilic Cyclization (Mannich-type): The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.
-
Deprotonation/Rearomatization: A proton is lost from the intermediate to restore the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.
Conceptual Synthetic Workflow (Pictet-Spengler)
Caption: Pictet-Spengler reaction pathway.
Field-Proven Experimental Protocol
A validated method for the synthesis of this compound hydrochloride has been reported in the patent literature, employing a Friedel-Crafts-type cyclization.[10] This approach provides a practical and scalable route to the target compound.
Starting Material: N-hydroxyethyl-o-chlorobenzylamine
Synthesis of this compound hydrochloride[10]
-
Reaction Setup: A mixture of N-hydroxyethyl-o-chlorobenzylamine hydrochloride (3.6 g, 16.2 mmol), sodium chloride (0.6 g, 10.2 mmol), and aluminum chloride (4 g, 30 mmol) is placed in a suitable reaction vessel equipped with a stirrer and heating mantle.
-
Heating and Staged Reagent Addition: The mixture is heated with stirring in an oil bath preheated to 170°C. After 30 minutes, an additional portion of aluminum chloride (2 g, 15 mmol) is added. After another 30 minutes, a final portion of aluminum chloride (4.0 g, 30 mmol) is added.
-
Reaction Progression: The reaction is continued for a total of 16 hours.
-
Workup - Quenching: The reaction is quenched by carefully pouring the mixture into a concentrated hydrochloric acid-ice mixture.
-
Workup - Filtration and Basification: The resulting mixture is stirred at room temperature and then filtered through a pad of diatomaceous earth (e.g., Celite) to remove any black solids. Sodium-potassium tartrate is added to the filtrate, and the solution is made basic to pH 13 with a 25% sodium hydroxide solution.
-
Workup - Extraction: The product is extracted into diethyl ether.
-
Workup - Drying and Salt Formation: The ether layer is dried with anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure to yield the free base as a dark oil. The hydrochloride salt is then prepared by dissolving the oil in a mixture of ether and isopropanol and treating it with hydrogen chloride.
-
Purification: The resulting precipitate, this compound hydrochloride, is collected by filtration and can be further purified by crystallization from n-propanol:methanol.
Expected Outcome:
-
Product: this compound hydrochloride
-
Melting Point: 235°-238°C[10]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical properties of this compound hydrochloride is essential for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClN · HCl | [11] |
| Molecular Weight | 204.09 g/mol | [11] |
| Appearance | White solid | [11] |
| Melting Point | 235°-238°C | [10] |
| Boiling Point (Free Base) | 310.1°C (Predicted) | [10] |
| CAS Number | 61563-33-5 | [11] |
| PubChem CID | 12595072 | [1] |
Spectroscopic Data: While a specific peer-reviewed publication with full spectral data was not identified at the time of this guide's compilation, chemical vendors like ChemicalBook indicate the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound.[2] Researchers are advised to acquire a Certificate of Analysis from their supplier for definitive spectral information. For reference, the expected spectral characteristics of the tetrahydroisoquinoline core are well-established.[12][13][14]
Applications in Research and Drug Development
This compound hydrochloride is a valuable building block with significant applications in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[1] Its structure is particularly relevant for agents targeting the central nervous system (CNS), including potential treatments for neurological disorders.[11]
-
Neuroscience Research: It is utilized in studies investigating neurotransmitter systems, providing insights into brain function and the mechanisms of mental health conditions.[11]
-
Organic and Medicinal Chemistry: As a versatile building block, it facilitates the creation of complex molecules and libraries of compounds for screening and lead optimization in drug discovery programs.[1]
-
Analytical Chemistry: The compound and its derivatives are used in the development of analytical methods for the detection and quantification of related substances, which is vital for quality control in pharmaceutical manufacturing.[1]
Safety and Handling
Proper handling of this compound and its hydrochloride salt is essential in a laboratory setting. The free base is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[15]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is often between 2-8°C.[15]
-
First Aid: In case of inhalation, move to fresh air. In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound hydrochloride is a compound of significant interest due to its foundational role in the synthesis of complex, biologically active molecules. The synthetic routes, particularly those based on the Bischler-Napieralski and Pictet-Spengler reactions, as well as Friedel-Crafts-type cyclizations, are well-established and provide reliable access to this important intermediate. Its well-defined properties and diverse applications, especially in neuropharmacology and medicinal chemistry, ensure its continued relevance in the field. This guide provides the necessary technical information for researchers to confidently incorporate this valuable building block into their synthetic and drug discovery programs.
References
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- chemeurope.com. Pictet-Spengler reaction. [Link]
- Google Patents. US4251660A - Method for preparing tetrahydroisoquinolines.
- Wikipedia. Pictet–Spengler reaction. [Link]
- Organic Reactions.
- NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]
- Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
- SciSpace. Bischler–Napieralski reaction. [Link]
- MDPI.
- PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
- Wikipedia. Bischler–Napieralski reaction. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Scholars Research Library.
- Patsnap. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method. [Link]
- Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]
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An In-Depth Technical Guide to the Synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline: Key Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 8-Chloro-1,2,3,4-tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 8-position modulates the electronic and lipophilic properties of the molecule, often enhancing its pharmacological profile. This compound serves as a critical building block in the development of novel therapeutics, particularly in the fields of neuroscience and oncology. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for accessing this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategies: A Comparative Overview
The construction of the this compound ring system is predominantly achieved through two classical and robust methodologies: the Bischler-Napieralski reaction and the Pictet-Spengler reaction . Both pathways converge on the use of a common foundational precursor, 2-(3-chlorophenyl)ethylamine . The choice between these routes often depends on the desired substitution pattern, scalability, and available reagents.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Key Precursor | N-Acyl-β-arylethylamine | β-Arylethylamine |
| Co-reactant | Dehydrating agent (e.g., POCl₃, P₂O₅) | Aldehyde or ketone (e.g., formaldehyde) |
| Intermediate | 3,4-Dihydroisoquinoline | Schiff base/Iminium ion |
| Final Step | Reduction of the imine | Intramolecular electrophilic cyclization |
| Key Advantage | Versatility in C1-substituents | Often milder conditions |
Foundational Starting Material: 2-(3-Chlorophenyl)ethylamine
The pivotal starting material for both major synthetic routes is 2-(3-chlorophenyl)ethylamine (CAS No: 13078-79-0).[1][2][3][4][5] Its synthesis is a critical first step and is typically accomplished via the reduction of 3-chlorobenzyl cyanide.
Synthesis of 2-(3-Chlorophenyl)ethylamine from 3-Chlorobenzyl Cyanide
The reduction of the nitrile group in 3-chlorobenzyl cyanide to a primary amine is a standard transformation that can be achieved through several methods, most notably catalytic hydrogenation or chemical reduction with a metal hydride.
Method 1: Catalytic Hydrogenation
This method is often preferred for its scalability and milder reaction conditions.
-
Reaction: dot graph "Catalytic_Hydrogenation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Workflow for Catalytic Hydrogenation.
-
Experimental Protocol:
-
A solution of 3-chlorobenzyl cyanide in a suitable solvent (e.g., ethanol or methanol) is placed in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.[6]
-
The vessel is purged with hydrogen gas and then pressurized to a desired level (typically 1-5 atm).
-
The mixture is agitated at room temperature or with gentle heating until hydrogen uptake ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield 2-(3-chlorophenyl)ethylamine.
-
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[7][8]
-
Reaction: dot graph "LiAlH4_Reduction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Workflow for LiAlH₄ Reduction.
-
Experimental Protocol:
-
A solution of 3-chlorobenzyl cyanide in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(3-chlorophenyl)ethylamine.
-
Route 1: The Bischler-Napieralski Synthesis
The Bischler-Napieralski reaction involves the cyclodehydration of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[5][9][10][11] This method is particularly effective for substrates lacking strong electron-donating groups on the aromatic ring.[3][9]
Step 1: N-Formylation of 2-(3-Chlorophenyl)ethylamine
The first step in this sequence is the formylation of the primary amine to produce N-[2-(3-chlorophenyl)ethyl]formamide.
-
Reaction: dot graph "N_Formylation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
N-Formylation Reaction.
-
Experimental Protocol:
-
2-(3-chlorophenyl)ethylamine is dissolved in an excess of formic acid.
-
The mixture is heated at reflux for several hours.
-
After cooling, the excess formic acid is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give N-[2-(3-chlorophenyl)ethyl]formamide, which can often be used in the next step without further purification.
-
Step 2: Cyclization and Reduction
The N-formyl derivative undergoes intramolecular electrophilic aromatic substitution (cyclization) promoted by a dehydrating agent, followed by in-situ or subsequent reduction.
-
Reaction: dot graph "Bischler_Napieralski_Cyclization_Reduction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
}
Bischler-Napieralski Cyclization and Reduction.
-
Experimental Protocol:
-
A solution of N-[2-(3-chlorophenyl)ethyl]formamide in a dry, inert solvent such as toluene or acetonitrile is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][9]
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is carefully treated with ice and then basified with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried and concentrated to give the crude 8-chloro-3,4-dihydroisoquinoline.
-
The crude dihydroisoquinoline is dissolved in methanol and cooled in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise.
-
The reaction is stirred until the reduction is complete, then quenched by the addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography or crystallization to afford this compound.
-
Route 2: The Pictet-Spengler Synthesis
The Pictet-Spengler reaction provides a more direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][9][11][12][13] For the synthesis of this compound, formaldehyde is the required carbonyl component.
-
Reaction: dot graph "Pictet_Spengler_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Pictet-Spengler Reaction.
-
Experimental Protocol:
-
2-(3-chlorophenyl)ethylamine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid).
-
An aqueous solution of formaldehyde (formalin) is added to the stirred solution.
-
The reaction mixture is heated for several hours (the exact temperature and time depend on the acid catalyst and concentration).
-
After cooling, the reaction mixture is basified with a strong base (e.g., NaOH or KOH) to a high pH.
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., chloroform or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by crystallization from a suitable solvent system to yield pure this compound.
-
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, primarily relying on the classical Bischler-Napieralski and Pictet-Spengler reactions. The choice of synthetic route is contingent upon factors such as desired scale, available starting materials, and the need for specific substitutions on the tetrahydroisoquinoline core. The foundational starting material, 2-(3-chlorophenyl)ethylamine, is readily accessible from 3-chlorobenzyl cyanide. As the demand for novel and more effective pharmaceuticals continues to grow, the development of more efficient, greener, and enantioselective methods for the synthesis of this and other substituted tetrahydroisoquinolines will remain an active and important area of research in synthetic and medicinal chemistry.
References
Sources
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- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
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- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pictet-Spengler_reaction [chemeurope.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
<
Abstract
This document provides a comprehensive guide for the synthesis of 8-chloro-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry, utilizing the robust and efficient Pictet-Spengler reaction.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, characterization data, and critical insights into the causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Significance of Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological and pharmacological activities.[4] The inherent versatility of the THIQ core allows for diverse functionalization, leading to compounds with applications as anticancer, antibacterial, and neuroprotective agents.[5][6] The specific target of this protocol, this compound, serves as a key intermediate in the synthesis of more complex molecules, where the chlorine atom provides a handle for further chemical modifications. The Pictet-Spengler reaction stands out as one of the most direct and atom-economical methods for constructing the THIQ skeleton.[1][2][3][7]
The Pictet-Spengler Reaction: A Mechanistic Overview
First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8] The driving force of the reaction is the formation of a highly electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[8][9][10]
The key mechanistic steps for the synthesis of this compound from 2-(3-chlorophenyl)ethanamine and formaldehyde are as follows:
-
Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of 2-(3-chlorophenyl)ethanamine with formaldehyde in the presence of an acid catalyst. This step forms a Schiff base, which is then protonated to generate a highly reactive iminium ion.[9][10]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the phenethylamine derivative attacks the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization.[9] The position of the cyclization is directed by the activating nature of the alkyl group on the benzene ring.
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final this compound product.[9]
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-(3-Chlorophenyl)ethanamine | 97% | Sigma-Aldrich | 13078-79-0 |
| Formaldehyde (37 wt. % in H₂O) | ACS Reagent | Sigma-Aldrich | 50-00-0 |
| Hydrochloric Acid (concentrated) | ACS Reagent | Fisher Scientific | 7647-01-0 |
| Dichloromethane (DCM) | HPLC Grade | VWR | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | 144-55-8 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich | 7757-82-6 |
| Diethyl Ether | ACS Reagent | Fisher Scientific | 60-29-7 |
| Deuterated Chloroform (CDCl₃) | 99.8% | Cambridge Isotope | 865-49-6 |
Equipment
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-chlorophenyl)ethanamine (5.0 g, 32.1 mmol) in 50 mL of water.
-
Addition of Reagents: To the stirred solution, add formaldehyde (2.6 mL of a 37 wt. % solution, 35.3 mmol). Following this, slowly add concentrated hydrochloric acid (3.0 mL). Causality: The acid serves as a catalyst to promote the formation of the electrophilic iminium ion, which is essential for the subsequent cyclization.[8][10] Milder acids like trifluoroacetic acid can also be employed, sometimes leading to cleaner reactions.[2]
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as CO₂ evolution will cause foaming.
-
Workup - Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Causality: The organic product is more soluble in the organic solvent, allowing for its separation from the aqueous phase and inorganic salts.
-
Workup - Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol (starting with 100% DCM and gradually increasing the polarity to 95:5 DCM:Methanol). Alternatively, for the hydrochloride salt, the crude oil can be dissolved in a minimal amount of diethyl ether and treated with ethereal HCl to precipitate the salt, which can then be collected by filtration.[11]
Caption: Experimental workflow for the synthesis.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-6.90 (m, 3H, Ar-H), 4.05 (s, 2H, CH₂-N), 3.10 (t, J = 6.0 Hz, 2H, Ar-CH₂), 2.80 (t, J = 6.0 Hz, 2H, CH₂-CH₂-N), 2.10 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.1, 134.3, 129.8, 127.5, 126.9, 125.8, 50.2, 43.5, 29.1. |
| IR (neat, cm⁻¹) | 3350 (N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1590, 1470 (C=C stretch), 780 (C-Cl stretch). |
| MS (ESI) | m/z 168.1 [M+H]⁺ |
Note: Spectral data are predictive and may vary slightly based on the specific instrumentation and sample preparation. It is crucial to compare the obtained data with literature values or a known standard.[12][13]
Safety and Handling
-
2-(3-Chlorophenyl)ethanamine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[14]
-
Formaldehyde: Toxic by inhalation, ingestion, and skin contact. Known carcinogen.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor closely by TLC. Ensure the reaction temperature is maintained at reflux. |
| Loss of product during workup. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize purification conditions. A different solvent system for column chromatography may be required. |
| Incomplete neutralization. | Ensure the pH is basic before extraction to keep the product in its free base form, which is more soluble in the organic solvent. |
Conclusion
The Pictet-Spengler reaction provides an effective and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and development. The principles and techniques outlined in this guide are broadly applicable to the synthesis of other substituted tetrahydroisoquinolines.
References
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
- Molecules. (2016).
- Bentham Science. (2018). Synthetic versus enzymatic pictet-spengler reaction: An overview. Bentham Science. [Link]
- Semantic Scholar.
- ResearchGate. (2016).
- Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]
- Molbase. Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
- NROChemistry. Pictet-Spengler Reaction. [Link]
- PubMed. (2016).
- Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]
- National Institutes of Health. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. [Link]
- PubMed Central.
- PrepChem.com. Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 2-(3-Chlorophenyl)
- MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]
- YouTube. The Pictet Spengler Reaction Mechanism. [Link]
- PrepChem.com. Synthesis of N-(3-chlorophenyl)-1,2-ethanediamine. [Link]
- YouTube. Pictet-Spengler Reaction. [Link]
- ResearchGate.
- ACS Publications. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. [Link]
- Scholars Research Library. Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. [Link]
- ACS Publications. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
- PubMed Central. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]
- MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]
- PubMed Central. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]
- Chemsrc. This compound. [Link]
- Scholars Research Library.
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- MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
- PubChem. This compound. [Link]
- Cenmed Enterprises. This compound (C007B-589338). [Link]
- Royal Society of Chemistry. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. [Link]
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- 11. prepchem.com [prepchem.com]
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Application of 8-Chloro-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a myriad of natural products and clinically approved drugs.[1][2] This guide focuses on a specific, halogenated analogue, 8-Chloro-1,2,3,4-tetrahydroisoquinoline, a versatile building block for the synthesis of novel therapeutic agents. Its unique electronic properties and steric profile make it an attractive starting point for developing potent and selective modulators of various biological targets, particularly within the central nervous system (CNS) and in oncology.[3][4]
This document provides an in-depth overview of the applications of this compound, with a focus on its role in the development of dopamine receptor ligands and KRas inhibitors. Furthermore, it offers detailed, field-proven protocols for the synthesis of a representative derivative and a relevant biological assay to facilitate its use in drug discovery programs.
The Strategic Advantage of the 8-Chloro Substituent
The introduction of a chlorine atom at the 8-position of the THIQ nucleus offers several advantages in drug design:
-
Modulation of Physicochemical Properties: The chloro group is a lipophilic, electron-withdrawing substituent that can significantly alter the pKa of the secondary amine and the overall lipophilicity (logP) of the molecule. This, in turn, influences crucial pharmacokinetic properties such as membrane permeability, metabolic stability, and oral bioavailability.
-
Vector for Further Functionalization: The chlorine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of a wider chemical space.
-
Enhanced Target Engagement: The chloro substituent can engage in specific halogen bonding interactions with the target protein, potentially leading to increased binding affinity and selectivity.
Core Applications in Drug Discovery
The this compound scaffold has been instrumental in the development of compounds targeting two major therapeutic areas: neurological disorders and cancer.
Dopamine Receptor Ligands for CNS Disorders
Dopamine receptors, particularly the D2 and D3 subtypes, are well-established targets for the treatment of a range of neuropsychiatric conditions, including schizophrenia, Parkinson's disease, and substance abuse.[5] The THIQ core mimics the structure of dopamine, allowing it to serve as a pharmacophore for dopamine receptor ligands.
Derivatives of this compound have been explored as potent and selective dopamine D3 receptor antagonists.[6][7] High affinity for the D3 receptor over the closely related D2 receptor is a key objective in modern drug discovery to minimize the extrapyramidal side effects associated with non-selective antipsychotics. The 8-chloro substituent can play a crucial role in achieving this selectivity by influencing the conformation of the ligand within the receptor's binding pocket.
Signaling Pathway of Dopamine D2-like Receptors
Caption: Dopamine D2-like receptor signaling cascade.
KRas Inhibitors in Oncology
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. The development of KRAS inhibitors has been a significant challenge in oncology. Recent breakthroughs have led to the discovery of covalent inhibitors targeting the G12C mutant of KRas.
Tetrahydroisoquinoline derivatives have emerged as promising non-covalent KRas inhibitors.[8] A study on the anti-angiogenesis and anti-cancer activities of THIQ derivatives identified a compound bearing a chloro-substituted phenyl ring (GM-3-18) as a potent inhibitor of KRas.[8] This suggests that the 8-chloro-THIQ scaffold could be a valuable starting point for developing novel KRas inhibitors that target different binding pockets or allosteric sites.
Experimental Workflow for Screening KRas Inhibitors
Caption: KRas inhibitor screening cascade.
Protocols for Synthesis and Biological Evaluation
Synthesis of this compound via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[9][10] This protocol outlines the synthesis of the title compound starting from 2-(3-chlorophenyl)ethan-1-amine.
Step 1: N-Acetylation of 2-(3-chlorophenyl)ethan-1-amine
-
To a solution of 2-(3-chlorophenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-(3-chlorophenyl)ethyl)acetamide.
Step 2: Cyclization to 8-Chloro-3,4-dihydroisoquinoline
-
To a solution of N-(2-(3-chlorophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl3, 2.0-3.0 eq) at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford 8-chloro-3,4-dihydroisoquinoline.
Step 3: Reduction to this compound
-
To a solution of 8-chloro-3,4-dihydroisoquinoline (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH4, 1.5-2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.
Dopamine D3 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D3 receptor.[1][11]
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.
-
Non-specific binding control: Haloperidol or another high-affinity D3 antagonist.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds (derived from this compound) in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM haloperidol).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd (e.g., 0.1-0.5 nM [³H]-Spiperone).
-
50 µL of the D3 receptor membrane preparation (protein concentration to be optimized, typically 5-20 µg per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
The following table presents representative data for tetrahydroisoquinoline derivatives in dopamine receptor binding and KRas inhibition assays.
| Compound ID | Target | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| Compound A | Dopamine D3 Receptor | Radioligand Binding | 1.2 | - | [12] |
| Compound B | Dopamine D2 Receptor | Radioligand Binding | 180 | - | [12] |
| GM-3-18 | KRas | Cell Viability | - | 0.9 - 10.7 | [8] |
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its unique properties and synthetic accessibility make it an excellent starting point for the design and synthesis of novel drug candidates targeting a range of diseases, particularly those involving the central nervous system and cancer. The protocols provided herein offer a practical guide for researchers to explore the potential of this important chemical entity in their drug discovery endeavors.
References
- Austin, N. E., Avenell, K. Y., Boyfield, I., Branch, C. L., Coldwell, M. C., Hadley, M. S., ... & Vong, A. K. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 9(2), 179–184. [Link]
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
- Dalwadi, D. A., Patel, M. P., & Patel, R. G. (2015). Synthesis, characterization and biological evaluation of new 1, 2, 3, 4-tetrahydroisoquinoline derivatives. Medicinal Chemistry Research, 24(1), 227–236.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Gundla, R., Maddila, S., Jonnalagadda, S. B., & Lavanya, P. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules (Basel, Switzerland), 24(19), 3546. [Link]
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- MySkinRecipes. (n.d.). This compound hydrochloride.
- Pictet, A., & Spengler, T. (1911). Über eine neue, sehr allgemeine Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]
- Wikipedia. (2023, December 2). Bischler–Napieralski reaction. In Wikipedia. [Link]
- Wikipedia. (2023, October 29). Pictet–Spengler reaction. In Wikipedia. [Link]
- Chander, S., Murugesan, S., & Singh, S. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(21), 12254–12287. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- National Center for Biotechnology Information. (n.d.). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). In MICAD.
- Reaction Biology. (n.d.). A versatile assay suite for the discovery of new KRAS pathway inhibitors.
- BPS Bioscience. (n.d.). KRAS(G12C) Nucleotide Exchange Assay Kit.
- U.S. Patent No. 6,414,154 B1. (2002). Washington, DC: U.S.
- van der Westhuizen, E. T., Kgaje, C., Dziwornu, G. A., Petzer, A., & Petzer, J. P. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS medicinal chemistry letters, 9(10), 1045–1050. [Link]
- Fully automated radioligand binding filtration assay for membrane-bound receptors. (1999). Journal of biomolecular screening, 4(4), 205–214. [Link]
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). Analytical biochemistry, 399(2), 259–267. [Link]
- Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2010). Dissertation, Julius-Maximilians-Universität Würzburg.
- Austin, N. E., Avenell, K. Y., Boyfield, I., Branch, C. L., Coldwell, M. C., Hadley, M. S., ... & Vong, A. K. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184.
- US Patent for Tetraisoquinoline derivatives as modulators of dopamine D3 receptors. (2002).
- National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390).
- Gundla, R., Maddila, S., Jonnalagadda, S. B., & Lavanya, P. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 24(19), 3546.
- BPS Bioscience. (n.d.). KRAS(G12C) Nucleotide Exchange Assay Kit.
- Reaction Biology. (n.d.). A versatile assay suite for the discovery of new KRAS pathway inhibitors.
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Application Note: A Robust Protocol for the N-Acetylation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline
Abstract
This application note provides a comprehensive, field-proven protocol for the N-acetylation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline, a key transformation in the synthesis of various pharmacologically relevant scaffolds. The described methodology is designed for high-yield, reliable synthesis of N-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline, a valuable intermediate in drug discovery and development. This guide explains the causality behind experimental choices, outlines a self-validating system for reaction monitoring and product characterization, and is grounded in authoritative references. Detailed procedures for the reaction, work-up, purification, and characterization of the final product are provided to ensure reproducibility and success for researchers in medicinal chemistry and organic synthesis.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structure found in numerous natural products and synthetic compounds with significant biological activities.[1] Functionalization of the THIQ nitrogen atom is a common strategy to modulate the pharmacological properties of these molecules. N-acetylation, in particular, is a fundamental transformation that can serve as a protective group strategy or introduce a key pharmacophore.[2] The resulting N-acetyl amide can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. This compound is a valuable starting material, and its N-acetylated derivative is a precursor for more complex molecules in various therapeutic areas. This protocol details a reliable and scalable method for its synthesis.
Mechanism and Scientific Rationale
The N-acetylation of a secondary amine, such as this compound, with acetic anhydride is a classic example of nucleophilic acyl substitution.[1] The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tetrahydroisoquinoline ring onto one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, with the expulsion of an acetate ion as a good leaving group, to yield the protonated amide. A base, in this case, sodium acetate, deprotonates the nitrogen, regenerating a neutral nitrogen and yielding the final N-acetylated product. The use of acetic acid as a solvent provides a suitable medium for the reaction.
Visualized Reaction Workflow
Caption: Workflow for N-acetylation of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-acetylation of tetrahydroisoquinolines.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound HCl | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Sodium Acetate, Anhydrous | ≥99% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific |
| Ammonium Hydroxide, concentrated (28-30%) | ACS Reagent | VWR |
| Ethanol (for recrystallization) | Anhydrous, ≥99.5% | Decon Labs |
| Deionized Water | N/A | In-house |
Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (0.1 mole), anhydrous sodium acetate (0.12 mole), acetic anhydride (40 mL), and glacial acetic acid (100 mL).
-
Heating: Heat the reaction mixture with stirring on a steam bath or in a heating mantle for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1), visualizing with UV light. The product should have a lower Rf value than the starting free amine (if a sample is basified for TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in water. Cautiously make the aqueous solution basic by the dropwise addition of concentrated ammonium hydroxide with stirring in an ice bath. The pH should be greater than 9.
-
Isolation of Crude Product: The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
Purification
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.
Expected Results and Characterization
The expected product is N-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline, which should be a solid at room temperature. The yield of the purified product is expected to be high.
Physicochemical Properties (Predicted)
-
Molecular Formula: C₁₁H₁₂ClNO
-
Molecular Weight: 209.67 g/mol
-
Melting Point: While not definitively reported, a melting point in the range of 100-120 °C could be expected based on related structures.
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two sets of signals due to the presence of amide rotamers.
-
Aromatic protons: ~ δ 7.0-7.3 ppm (multiplet, 3H)
-
CH₂-N protons: ~ δ 4.6-4.8 ppm (singlet or two singlets, 2H)
-
CH₂ protons adjacent to the aromatic ring: ~ δ 3.6-3.8 ppm (triplet, 2H)
-
CH₂ protons at C4: ~ δ 2.8-3.0 ppm (triplet, 2H)
-
Acetyl methyl protons: ~ δ 2.1-2.2 ppm (two singlets for rotamers, 3H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl carbon: ~ δ 169-171 ppm
-
Aromatic carbons: ~ δ 125-135 ppm
-
Aliphatic carbons (CH₂): ~ δ 28-50 ppm
-
Acetyl methyl carbon: ~ δ 21-23 ppm
-
-
IR (KBr, cm⁻¹): A strong absorption band for the amide carbonyl (C=O) is expected in the range of 1630-1660 cm⁻¹.
-
Mass Spectrometry (EI): m/z (%) = 209 (M⁺), with characteristic isotopic pattern for one chlorine atom.
Safety Precautions
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Ammonium Hydroxide: Corrosive and can cause severe skin and eye irritation. Use in a well-ventilated area.
-
General Precautions: Perform all operations in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the starting material is fully dissolved. |
| Loss of product during work-up. | Ensure the aqueous solution is sufficiently basic to precipitate all the product. Use cold water for washing the precipitate to minimize dissolution. | |
| Product is an oil | Presence of impurities. | Attempt purification by flash column chromatography on silica gel using an eluent system such as ethyl acetate/hexanes. |
| Incomplete reaction | Inactive reagents. | Use fresh, anhydrous reagents. Acetic anhydride can hydrolyze over time. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the N-acetylation of this compound. By following the detailed steps for reaction, work-up, and purification, researchers can consistently obtain high yields of the desired product. The information on the reaction mechanism, safety precautions, and expected characterization data will aid in the successful implementation of this important synthetic transformation in a research setting.
References
- Anbu, N., Nagarjun, N., & Jacob, M. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(2), M1064. [Link]
- NCERT. (n.d.). Amines. [Link]
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]
- Harwood, H. J., & Pyriadi, T. M. (1970). Use of acetyl chloride-triethylamine and acetic anhydride-triethylamine mixtures in the synthesis of isomaleimides from maleamic acids. The Journal of Organic Chemistry, 35(11), 3945-3948. [Link]
- PrepChem. (2023). Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline. [Link]
- Molbase. (n.d.). Synthesis of 2-acetyl-8-chloro-5-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. [Link]
- Reddit. (2021).
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?[Link]
- Carl ROTH. (n.d.).
- IsoLab. (n.d.).
- Török, B., et al. (2020).
- El-Gamal, M. I., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8495–8507. [Link]
- Organic Syntheses. (n.d.).
- University of Rochester. (n.d.).
- ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. [Link]
- Koczka, K., & Kóbor, J. (1966). Isoquinolines, I. N-Acetylation of 1,2,3,4-tetrahydroisoquinoline and some of its derivatives. Acta Universitatis Szegediensis, Acta Physica et Chemica, 12(1-4), 71-75. [Link]
Sources
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- 5. orgsyn.org [orgsyn.org]
The Versatile Scaffold: Harnessing 8-Chloro-1,2,3,4-tetrahydroisoquinoline in Modern Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs displaying a wide array of biological activities.[1][2] The strategic introduction of a chlorine atom at the 8-position of the THIQ ring system creates a versatile building block, 8-Chloro-1,2,3,4-tetrahydroisoquinoline, which has garnered significant attention in the design of novel therapeutics. This halogen substitution can profoundly influence the physicochemical properties and biological activity of the resulting molecules, often enhancing potency and modulating selectivity for various pharmacological targets.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing the this compound scaffold in drug design. We will delve into the synthetic strategies for creating this core and its derivatives, followed by detailed protocols for evaluating their biological activity against key targets implicated in cancer and neurological disorders.
The Strategic Advantage of the 8-Chloro Moiety
The introduction of a chlorine atom at the 8-position of the tetrahydroisoquinoline scaffold is not a trivial modification. This electron-withdrawing group can significantly impact the molecule's properties in several ways:
-
Modulation of pKa: The chlorine atom can lower the pKa of the secondary amine in the tetrahydroisoquinoline ring, influencing its ionization state at physiological pH. This can affect drug-receptor interactions and membrane permeability.
-
Enhanced Binding Interactions: The chloro group can participate in various non-covalent interactions within a protein's binding pocket, including halogen bonding, hydrophobic interactions, and dipole-dipole interactions, thereby increasing binding affinity and potency.
-
Metabolic Stability: The presence of a halogen can block potential sites of metabolism, leading to improved pharmacokinetic profiles.
-
Lipophilicity and Bioavailability: The chloro substitution increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
These factors contribute to the growing interest in this compound as a starting point for the development of potent and selective modulators of various biological targets.
Synthesis of the this compound Scaffold and its Derivatives
The construction of the this compound core can be achieved through established synthetic methodologies, primarily the Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction: A Step-by-Step Protocol
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to the desired tetrahydroisoquinolines.[3]
Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction
Materials:
-
N-(2-(3-chlorophenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl3)
-
Toluene, anhydrous
-
Sodium borohydride (NaBH4)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Cyclization (Bischler-Napieralski):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(2-(3-chlorophenyl)ethyl)acetamide (1 equivalent) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (1.5 equivalents) to the solution at 0 °C with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a 2M NaOH solution to pH 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude 8-chloro-3,4-dihydroisoquinoline.
-
-
Reduction:
-
Dissolve the crude 8-chloro-3,4-dihydroisoquinoline in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
-
Figure 1: Workflow for the synthesis of this compound.
Derivatization at the N-2 and C-1 Positions
The this compound scaffold offers two primary points for diversification: the secondary amine at the N-2 position and the C-1 position.
-
N-2 Derivatization: The secondary amine can be readily functionalized through various reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a wide range of substituents.
-
C-1 Derivatization: Introduction of substituents at the C-1 position can be achieved through modifications of the Pictet-Spengler reaction by using different aldehydes or ketones, or through lithiation of an N-protected 8-chloro-tetrahydroisoquinoline followed by quenching with an electrophile.
Biological Evaluation of this compound Derivatives
The versatility of the this compound scaffold allows for its application in the development of inhibitors for a variety of biological targets. Below are detailed protocols for assessing the activity of newly synthesized derivatives against key targets in cancer and neuroscience.
Anticancer Activity
1. KRas Inhibition
The Kirsten Rat Sarcoma (KRas) viral oncogene homolog is a key player in cellular signaling, and its mutation is a driver in many cancers.[4] The development of KRas inhibitors is a significant focus in oncology research. Tetrahydroisoquinoline derivatives bearing a chloro group have shown promising KRas inhibitory activity.[4]
Protocol 2: In Vitro KRas Nucleotide Exchange Assay
This protocol is adapted from commercially available KRas assay kits.
Materials:
-
Recombinant KRas protein (e.g., G12C or G12D mutant)
-
BODIPY-GDP (fluorescently labeled GDP)
-
Guanosine triphosphate (GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
Test compounds (8-chloro-THIQ derivatives) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add 5 µL of a solution containing the KRas protein and BODIPY-GDP in assay buffer to each well.
-
Initiate the nucleotide exchange reaction by adding 5 µL of a GTP solution in assay buffer to each well.
-
The final concentrations of KRas, BODIPY-GDP, and GTP should be optimized for the specific assay kit and instrument being used.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the fluorescence polarization or TR-FRET signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no GTP) controls.
-
Determine the IC50 value for each active compound by fitting the dose-response data to a four-parameter logistic equation.
-
Figure 2: Workflow for the in vitro KRas nucleotide exchange assay.
2. NF-κB Signaling Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[5] Inhibiting the translocation of NF-κB from the cytoplasm to the nucleus is a key therapeutic strategy.
Protocol 3: NF-κB Nuclear Translocation Assay
Materials:
-
HeLa or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor necrosis factor-alpha (TNF-α)
-
Test compounds (8-chloro-THIQ derivatives) dissolved in DMSO
-
96-well, black, clear-bottom imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine serum albumin (BSA)
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor 488-conjugated secondary antibody
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well imaging plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO).
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4 °C.
-
Wash the cells with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit.
-
Calculate the nuclear-to-cytoplasmic ratio of p65 fluorescence to determine the extent of translocation.
-
Determine the IC50 value for each compound's ability to inhibit TNF-α-induced nuclear translocation.
-
Neurological Activity
1. Dopamine Receptor Binding
Dopamine receptors are crucial targets for the treatment of various neurological and psychiatric disorders.[6] Tetrahydroisoquinoline derivatives have been explored as dopamine receptor ligands.[7]
Protocol 4: Dopamine D2 Receptor Radioligand Binding Assay
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293)
-
[3H]-Spiperone or another suitable radioligand for the D2 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM Haloperidol)
-
Test compounds (8-chloro-THIQ derivatives) dissolved in DMSO
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well microplate, combine the assay buffer, radioligand, and either the test compound, vehicle, or the non-specific binding determinator.
-
Add the cell membrane preparation to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the Ki value for each compound using the Cheng-Prusoff equation.
-
2. Sigma-1 Receptor Binding
Sigma-1 receptors are intracellular chaperones involved in a variety of cellular functions and are implicated in several neurological and psychiatric conditions.[8]
Protocol 5: Sigma-1 Receptor Radioligand Binding Assay
Materials:
-
Guinea pig brain membranes or membranes from a cell line expressing the sigma-1 receptor
-
[3H]-(+)-Pentazocine or another selective sigma-1 receptor radioligand
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Non-specific binding determinator (e.g., 10 µM Haloperidol)
-
Test compounds (8-chloro-THIQ derivatives) dissolved in DMSO
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Follow the same setup procedure as for the dopamine D2 receptor binding assay, using the appropriate radioligand, non-specific binding determinator, and membrane preparation for the sigma-1 receptor.
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes.
-
-
Filtration and Washing:
-
Filter and wash the samples as described in the dopamine D2 receptor binding assay protocol.
-
-
Quantification:
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Analyze the data as described for the dopamine D2 receptor binding assay to determine the Ki values of the test compounds for the sigma-1 receptor.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold and evaluation of the resulting derivatives in the aforementioned assays can provide valuable structure-activity relationship (SAR) data.
| Target | Key Structural Features for Activity |
| KRas | An electronegative group, such as a chloro or trifluoromethyl group, on the phenyl ring attached to the THIQ core can enhance inhibitory activity.[4] |
| NF-κB | The nature and position of substituents on the THIQ ring system can significantly impact the inhibition of NF-κB translocation. |
| Dopamine Receptors | The nature of the substituent at the N-2 position and the presence and nature of substituents on a C-1 appended aromatic ring are critical for modulating affinity and selectivity for D1-like versus D2-like receptors.[7] |
| Sigma Receptors | The overall lipophilicity and the presence of a basic nitrogen atom are important for sigma receptor binding. The 8-chloro substitution can contribute to favorable hydrophobic interactions. |
Conclusion
The this compound scaffold is a highly valuable building block in modern drug discovery. Its synthetic tractability and the influential role of the 8-chloro substituent make it an attractive starting point for the design of novel therapeutics targeting a range of diseases. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this promising scaffold, thereby accelerating the discovery of new and effective medicines.
References
- Sayed, E. M., Bakhite, E. A., Hassanien, R., Farhan, N., Aly, H. F., Morsy, S. G., & Hassan, N. A. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC chemistry, 18(1), 23. [Link]
- Redda, K. K., & Gangapuram, M. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(14), 1836–1846. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Faheem, M., K, A. K., K, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119–1147. [Link]
- Faheem, M., K, A. K., K, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. RSC Advances, 11(20), 12254–12287. [Link]
- Faheem, M., K, A. K., K, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. [Link]
- Estevez-Braun, A., & Gonzalez-Hernandez, R. A. (2014). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 22(1), 164-173. [Link]
- Gkeka, P., Evangelidis, T., Pavlopoulou, A., & Georgakilas, A. G. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 25(21), 12975. [Link]
- Goebel, L., Müller, M. P., Goody, R. S., & Rauh, D. (2020). KRasG12C inhibitors in clinical trials: a short historical perspective. RSC Medicinal Chemistry, 11(7), 760–770. [Link]
- Humphries, P. S., Benbow, J. W., Bonin, P. D., Boyer, D., Doran, S. D., Frisbie, R. K., ... & Yang, X. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & medicinal chemistry letters, 19(9), 2400-2403. [Link]
- Chandrashekara, P. G., Basappa, Rangappa, K. S., & Lobie, P. E. (2021). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 12(12), 1904–1911. [Link]
- National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). In Molecular Imaging and Contrast Agent Database (MICAD).
- Gupta, S. C., Sundaram, C., Reuter, S., & Aggarwal, B. B. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Journal of medicinal chemistry, 53(23), 8147–8159. [Link]
- Austin, N. E., Avenell, K. Y., Boyfield, I., Branch, C. L., Coldwell, M. C., Hadley, M. S., ... & Vong, A. K. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 9(2), 179–184. [Link]
- Cannon, J. G., Perez, J. A., Pease, J. P., Long, J. P., Rusterholz, D. B., Flynn, J. R., & Dryer, S. E. (1981). Synthesis of Novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines as Probes for Dopamine Receptor Ligands. Journal of medicinal chemistry, 24(2), 111-115. [Link]
- Gkeka, P., Evangelidis, T., Pavlopoulou, A., & Georgakilas, A. G. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International journal of molecular sciences, 25(21), 12975. [Link]
- Grunwald, C., Schmidt, J., & Wünsch, B. (2019). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. Molecules (Basel, Switzerland), 24(17), 3103. [Link]
- Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma1 receptor ligands. Expert opinion on therapeutic targets, 13(6), 677–694. [Link]
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Chiral 8-Chloro-1,2,3,4-tetrahydroisoquinoline Derivatives
Abstract
Chiral 1,2,3,4-tetrahydroisoquinolines (THIQs) are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules. The 8-chloro substitution pattern is of particular interest, as the chloro group can serve as a synthetic handle for further derivatization and can modulate the pharmacological properties of the final compound through steric and electronic effects. This application note provides a detailed guide for researchers and drug development professionals on the asymmetric synthesis of chiral 8-chloro-THIQ derivatives. We will explore the predominant synthetic strategies, focusing on catalytic asymmetric transfer hydrogenation (CATH) of the corresponding dihydroisoquinoline precursors. This document furnishes detailed, field-tested protocols, mechanistic insights, and data interpretation guidelines to enable the successful and reproducible synthesis of these valuable chiral building blocks.
Introduction: The Significance of the 8-Chloro-THIQ Scaffold
The tetrahydroisoquinoline core is a recurring motif in a wide array of natural products and synthetic drugs, including the antihypertensive agent debrisoquine and the anticancer drug trabectedin. The introduction of a chlorine atom at the 8-position of the THIQ ring system offers several strategic advantages in drug design:
-
Metabolic Blocking: The chloro group can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
-
Modulation of Basicity: The electron-withdrawing nature of chlorine can reduce the pKa of the isoquinoline nitrogen, which can be crucial for optimizing target binding and cell permeability.
-
Synthetic Handle: The C-Cl bond can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the molecular scaffold.
Achieving stereocontrol in the synthesis of these derivatives is paramount, as the biological activity of enantiomers can differ dramatically. Asymmetric catalysis provides the most efficient route to enantiomerically pure THIQs, avoiding the need for classical resolution of racemates.
Core Synthetic Strategy: Catalytic Asymmetric Transfer Hydrogenation (CATH)
Among the various methods for asymmetric THIQ synthesis, the reduction of a prochiral enamine or imine intermediate is one of the most robust and widely adopted strategies. Specifically, the asymmetric transfer hydrogenation of N-substituted 8-chloro-3,4-dihydroisoquinolines (DHIQs) stands out for its operational simplicity, use of readily available hydrogen donors, and excellent enantioselectivity.
The seminal work by Noyori and others has established that ruthenium (II) complexes bearing chiral diphosphine and diamine ligands are exceptionally effective catalysts for this transformation. The generally accepted mechanism involves an outer-sphere, concerted hydrogen transfer from a ruthenium-hydride species to the imine substrate, with the chiral ligands creating a sterically defined environment that dictates the facial selectivity of the hydride attack.
Workflow for CATH-based Synthesis of 8-Chloro-THIQs
The overall synthetic sequence typically involves three key stages: Bischler-Napieralski cyclization to form the DHIQ precursor, followed by the key CATH step, and finally, product isolation and characterization.
Caption: General workflow for the synthesis of chiral 8-chloro-THIQs.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on the specific substrate and laboratory conditions. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Protocol 1: Synthesis of N-Benzyl-8-chloro-3,4-dihydroisoquinolinium Salt (DHIQ Precursor)
This protocol describes the synthesis of the substrate for the subsequent asymmetric reduction.
Materials:
-
2-(3-Chlorophenyl)ethanamine
-
Phenylacetyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Amide Formation: To a stirred solution of 2-(3-chlorophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phenylacetyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acyl intermediate, which can be used without further purification.
-
Bischler-Napieralski Cyclization: Dissolve the crude amide from the previous step in anhydrous toluene (0.5 M). Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at room temperature. Heat the mixture to 110 °C and stir for 3 hours.
-
Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous layer with 6 M NaOH until pH > 10. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the crude 8-chloro-1-phenyl-3,4-dihydroisoquinoline.
-
N-Benzylation (if required): For many CATH reactions, an N-substituted iminium salt is the true substrate. The crude DHIQ can be reacted with benzyl bromide in acetonitrile to form the corresponding N-benzyl-DHIQ bromide salt, which often provides higher enantioselectivity.
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation
This protocol details the key stereoselective reduction step using a well-defined Noyori-type catalyst.
Catalyst System:
-
Pre-catalyst: [RuCl₂(η⁶-p-cymene)]₂
-
Chiral Ligand: (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 molar ratio)
Materials:
-
N-Benzyl-8-chloro-1-phenyl-3,4-dihydroisoquinolinium salt (from Protocol 1)
-
[RuCl₂(η⁶-p-cymene)]₂
-
(S,S)-TsDPEN
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous, degassed)
Procedure:
-
Catalyst Activation: In a Schlenk flask under Argon, dissolve [RuCl₂(η⁶-p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous, degassed acetonitrile (0.1 M relative to substrate). Stir the resulting orange solution at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask, dissolve the DHIQ substrate (1.0 eq) in the formic acid/triethylamine (5:2) mixture.
-
Hydrogenation: Add the substrate solution to the activated catalyst solution via cannula. Stir the reaction mixture at 40 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 8-chloro-THIQ derivative.
Caption: Simplified mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation.
Data Analysis and Characterization
Accurate determination of yield and enantiomeric excess is critical for evaluating the success of the synthesis.
Table 1: Representative Results for CATH of 8-Chloro-DHIQs
| Substrate (R group on N) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| Benzyl | 1.0 | 40 | 18 | 95 | 98 | S |
| Methyl | 1.0 | 40 | 24 | 91 | 96 | S |
| Boc | 1.0 | 50 | 24 | 85 | 92 | S |
Data is illustrative and based on typical outcomes reported in the literature for similar systems.
Protocol 3: Determination of Enantiomeric Excess (ee)
Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A chiral stationary phase (CSP) is required. Columns such as Daicel Chiralpak AD-H or OD-H are often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine, 0.1%) is often necessary to prevent peak tailing.
-
Sample Preparation: Prepare a dilute solution of the purified THIQ product (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.
-
Calculation: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Reference: To assign the absolute configuration, compare the retention times to an authentic racemic sample or a known standard.
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete reaction or degradation.
-
Solution: Check the purity of reagents and solvents. Ensure a strictly inert atmosphere. Increase reaction time or temperature moderately.
-
-
Low Enantioselectivity (ee):
-
Cause: Catalyst deactivation, incorrect catalyst/ligand ratio, or non-optimal temperature.
-
Solution: Use freshly prepared catalyst solution. Screen different chiral ligands or catalyst precursors. Lowering the reaction temperature often improves enantioselectivity at the cost of reaction rate.
-
-
Poor HPLC Resolution:
-
Cause: Inappropriate chiral column or mobile phase.
-
Solution: Screen different CSP columns. Systematically vary the ratio of the polar modifier in the mobile phase and the type/concentration of the amine additive.
-
Conclusion
The catalytic asymmetric transfer hydrogenation of 8-chloro-3,4-dihydroisoquinolines is a highly efficient, reliable, and scalable method for producing enantiomerically enriched 8-chloro-THIQ derivatives. The use of well-defined ruthenium catalysts, such as those derived from [RuCl₂(η⁶-p-cymene)]₂ and (S,S)-TsDPEN, provides excellent yields and enantioselectivities under mild conditions. The protocols and guidelines presented in this application note offer a robust framework for researchers in synthetic and medicinal chemistry to access these valuable chiral building blocks for drug discovery and development programs.
References
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium(II) Complexes. Accounts of Chemical Research, 30(2), 97–102.
- Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288.
Use of Grignard reagents with 8-chloro-tetrahydroisoquinoline intermediates
Application Note & Protocol
Title: Strategic C-8 Functionalization of Tetrahydroisoquinoline Scaffolds via Palladium-Catalyzed Cross-Coupling with Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization at the C-8 position of the THIQ ring system is a key strategy for modulating pharmacological activity, yet it presents significant synthetic challenges. This application note provides a detailed guide to the strategic use of Grignard reagents for C-C bond formation at this position through transition-metal catalysis. We focus on the principles and execution of the Kumada-Corriu coupling reaction, offering a robust protocol for synthesizing diverse 8-aryl, 8-heteroaryl, and 8-alkyl THIQ derivatives. The guide covers mechanistic underpinnings, a self-validating experimental protocol, data interpretation, and troubleshooting, designed to empower researchers in the synthesis of novel molecular entities for drug discovery.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline (THIQ) moiety is a cornerstone of modern drug design, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents to interact with biological targets.[3] THIQ-based compounds exhibit a vast range of biological activities, including anticancer, neuroprotective, and antiviral properties.[2][4][5][6]
Modification of the aromatic "A" ring of the THIQ system, particularly at the C-8 position, is a critical avenue for lead optimization. However, direct functionalization of this position is often complicated by the inherent reactivity of the heterocyclic core. Traditional methods like Friedel-Crafts reactions can lack regioselectivity and functional group tolerance. To overcome these hurdles, modern synthetic chemistry has turned to the precision of transition-metal-catalyzed cross-coupling reactions. Among these, the Kumada coupling, which utilizes readily available Grignard reagents, stands out as a powerful and direct method for forging new carbon-carbon bonds on an aryl chloride substrate like 8-chloro-tetrahydroisoquinoline.[7][8][9]
This document serves as a senior application scientist's guide to leveraging this powerful transformation. We will explore not only the "how" but, more importantly, the "why" behind each step, ensuring a deep, mechanistic understanding that is crucial for successful and reproducible synthesis.
Mechanistic Principles: The Kumada Coupling Reaction
The Kumada coupling is a transition metal-catalyzed reaction that couples an organomagnesium reagent (Grignard reagent) with an organic halide.[8][10] For substrates like 8-chloro-tetrahydroisoquinoline, which are often less reactive than their bromide or iodide counterparts, a highly active catalyst system, typically based on palladium or nickel with bulky, electron-rich phosphine ligands, is required.[11]
The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active, low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of the 8-chloro-THIQ, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The Grignard reagent (R-MgX) exchanges its organic group 'R' with the chloride on the palladium center. This step transfers the desired functional group to the catalyst.
-
Reductive Elimination: The two organic groups on the palladium center (the THIQ and the new 'R' group) couple and are expelled from the metal, forming the final C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10][11]
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Experimental Protocol: Kumada Coupling of N-Boc-8-Chloro-Tetrahydroisoquinoline
Core Principle: The Necessity of N-Protection
Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[12] The secondary amine (N-H) of the tetrahydroisoquinoline core is acidic enough to rapidly quench the Grignard reagent in an acid-base reaction, preventing the desired cross-coupling. Therefore, protection of the nitrogen atom is a mandatory prerequisite. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic reaction conditions and its straightforward removal under acidic conditions.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Significance of 8-Chloro-1,2,3,4-tetrahydroisoquinoline
An Application Guide to the Selective Catalytic Hydrogenation of 8-Chloro-isoquinoline
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] The targeted synthesis of substituted THIQs is a cornerstone of many drug development programs. Specifically, 8-chloro-1,2,3,4-tetrahydroisoquinoline serves as a critical building block for novel therapeutics, including potential central nervous system drug candidates and calcium channel blockers.[3][4]
The most direct and atom-economical route to this valuable intermediate is the catalytic hydrogenation of 8-chloro-isoquinoline. However, this transformation presents a significant chemical challenge: the selective reduction of the nitrogen-containing heterocyclic ring without cleaving the C-Cl bond on the carbocyclic ring. Hydrodehalogenation is a common side reaction in catalytic hydrogenations, leading to undesired byproducts and complicating purification.[5][6]
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust catalytic hydrogenation methods for the selective reduction of 8-chloro-isoquinoline. We will explore various catalytic systems, explain the rationale behind protocol choices, and offer detailed, field-proven methodologies to maximize the yield and purity of the desired this compound product.
Core Principles & Strategic Considerations
The successful hydrogenation of 8-chloro-isoquinoline hinges on carefully controlling the reaction conditions to favor the reduction of the C=N imine bond within the isoquinoline core over the hydrogenolysis of the C-Cl bond.
The Dichotomy of Reduction: Desired Pathway vs. Undesired Side Reaction
The primary goal is to add four hydrogen atoms across the 1, 2, 3, and 4 positions of the isoquinoline ring system. The key challenge is the presence of the chloro-substituent, which can be removed under certain catalytic conditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Derivatization of 8-Chloro-1,2,3,4-tetrahydroisoquinoline for Biological Screening
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The targeted introduction of substituents allows for the fine-tuning of pharmacological properties, making THIQ an attractive starting point for drug discovery campaigns. This document provides a comprehensive guide for the derivatization of 8-chloro-1,2,3,4-tetrahydroisoquinoline, a versatile building block for creating diverse chemical libraries for biological screening. We present detailed, field-proven protocols for N-acylation, N-alkylation (via reductive amination), and C-C bond formation at the 8-position via Suzuki-Miyaura cross-coupling. Furthermore, we provide step-by-step protocols for two key biological screening assays—an anticancer cell viability assay and a neuronal cell-based neuroprotection assay—to evaluate the therapeutic potential of the synthesized derivatives.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The THIQ framework is a recurring motif in a wide array of bioactive molecules, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective and cardiovascular effects.[1] The inherent structural features of THIQ, including a chiral center at C-1 and a secondary amine at N-2, offer multiple points for chemical modification. The presence of a chlorine atom at the 8-position in the starting material not only influences the electronic properties of the aromatic ring but also serves as a handle for further functionalization, particularly through modern cross-coupling methodologies.
This guide is designed to empower researchers in drug development by providing robust and reproducible protocols for the synthesis of a library of 8-chloro-THIQ derivatives. The subsequent biological screening protocols will enable the identification of lead compounds for further optimization.
Derivatization Strategies and Protocols
The derivatization of this compound can be strategically approached at two primary sites: the secondary amine (N-2) and the aromatic ring at the site of the chlorine atom (C-8).
N-Acylation: Introducing Amide Functionality
N-acylation is a fundamental transformation that introduces an amide linkage, a common feature in many drug molecules, which can modulate properties such as solubility, metabolic stability, and target binding.
This protocol describes the acylation of this compound hydrochloride with acetic anhydride. This method can be adapted for a wide range of acylating agents, such as other acid anhydrides or acyl chlorides.
Materials:
-
This compound hydrochloride
-
Sodium acetate
-
Acetic anhydride
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure: [2]
-
In a round-bottom flask, combine this compound hydrochloride (1.0 eq), sodium acetate (1.2 eq), acetic anhydride (4 mL per 20.4 g of starting material), and glacial acetic acid (10 mL per 20.4 g of starting material).
-
Heat the mixture under reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds, converting the secondary amine of the THIQ core into a tertiary amine. This reaction proceeds through the in-situ formation and reduction of an iminium ion and is known for its broad substrate scope and functional group tolerance.
This protocol provides a general procedure for the N-alkylation of 8-chloro-THIQ using an aldehyde and sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
C-8 Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this context, it allows for the substitution of the chlorine atom at the 8-position of the THIQ ring with a variety of aryl or heteroaryl groups, significantly expanding the chemical diversity of the library.
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 8-chloro-THIQ with an arylboronic acid. The nitrogen of the THIQ should be protected (e.g., as a Boc carbamate) prior to the coupling reaction to prevent catalyst inhibition.
Materials:
-
N-Boc-8-chloro-1,2,3,4-tetrahydroisoquinoline (prepared separately)
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a reaction vessel, combine N-Boc-8-chloro-1,2,3,4-tetrahydroisoquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
If desired, remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.
Biological Screening Protocols
Once a library of 8-chloro-THIQ derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known pharmacological profiles of THIQ analogs, we present protocols for two high-value screening assays: an anticancer cell viability assay and a neuroprotection assay against oxidative stress.
Anticancer Activity Screening
Many THIQ derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for assessing the cytotoxic or cytostatic effects of compounds.
This protocol details the use of the CellTiter-Glo® assay to determine the IC₅₀ values of the synthesized compounds against human colorectal carcinoma (HCT116) and breast adenocarcinoma (MDA-MB-231) cell lines.
Materials:
-
HCT116 and MDA-MB-231 cell lines
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized 8-chloro-THIQ derivatives dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HCT116 and MDA-MB-231 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for 48-72 hours.
-
-
Cell Viability Measurement: [3][4]
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Neuroprotective Activity Screening
THIQ derivatives have shown promise as neuroprotective agents. This assay evaluates the ability of the synthesized compounds to protect neuronal cells from oxidative stress-induced cell death, a key pathological mechanism in many neurodegenerative diseases.
This protocol uses the human neuroblastoma cell line SH-SY5Y and induces oxidative stress with hydrogen peroxide (H₂O₂). The neuroprotective effect of the compounds is assessed by measuring cell viability using the MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Synthesized 8-chloro-THIQ derivatives dissolved in DMSO
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Pre-treatment: [5]
-
Treat the cells with various concentrations of the synthesized compounds for 2 hours.
-
-
Induction of Oxidative Stress:
-
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
-
Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the synthesized compounds to determine the neuroprotective effect.
-
Data Presentation and Visualization
Quantitative Data Summary
| Derivative ID | Modification Type | Substituent | Anticancer IC₅₀ (µM) - HCT116 | Anticancer IC₅₀ (µM) - MDA-MB-231 | Neuroprotection (% Viability at X µM) |
| THIQ-Cl-Ac | N-Acylation | Acetyl | |||
| THIQ-Cl-Bz | N-Alkylation | Benzyl | |||
| THIQ-Cl-Ph | C-8 Arylation | Phenyl | |||
| ... | ... | ... |
Experimental Workflow and Logic Diagrams
Caption: Workflow for derivatization of 8-chloro-THIQ and subsequent biological screening.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and biological evaluation of a diverse library of this compound derivatives. By systematically exploring chemical space through N-acylation, N-alkylation, and C-8 arylation, researchers can generate novel molecular entities with the potential for significant therapeutic impact. The provided screening assays for anticancer and neuroprotective activities offer a clear path for identifying promising lead compounds, thereby accelerating the drug discovery and development process.
References
- Gao, Y., et al. (2019). Artemisinin Attenuated Hydrogen Peroxide (H2O2)
- Oslo University Hospital. (n.d.). CellTiter-Glo Assay.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Myers, A. G. (n.d.). Chem 115: Reductive Amination.
- ResearchGate. (2016). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Frontiers in Pharmacology. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Frontiers in Pharmacology, 11, 489.
- Preprints.org. (2024). Neuroprotective Effects of Photobiomodulation and Taurine on SH-SY5Y Cells.
- Wikipedia. (2023). Reductive amination.
- Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol.
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- PrepChem. (n.d.). Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.
- The Journal of Organic Chemistry. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8864–8870.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Revista Univap. (2022). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide.
- SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
- Expert Opinion on Therapeutic Patents. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. OUH - Protocols [ous-research.no]
- 5. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 6. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support resource for the synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline (8-Cl-THIQ). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and validated protocols for improving yield and purity in this challenging synthesis. The presence of an electron-withdrawing chloro group at the C-8 position significantly deactivates the aromatic ring, making the key cyclization step more demanding than in many analogous tetrahydroisoquinoline syntheses.
This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues encountered during the synthesis of 8-Cl-THIQ, primarily focusing on the most common synthetic route, the Pictet-Spengler reaction.
Question 1: My Pictet-Spengler reaction to synthesize 8-Cl-THIQ has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
Answer:
This is the most frequent challenge in this synthesis, and it almost always traces back to the reduced nucleophilicity of the aromatic ring. The chlorine atom at the future C-8 position is electron-withdrawing, which disfavors the critical intramolecular electrophilic aromatic substitution (SEAr) step.
Potential Causes & Solutions:
-
Insufficiently Acidic Conditions: Standard acid catalysts (like HCl or TFA in refluxing ethanol) that work for electron-rich systems are often inadequate here. The iminium ion intermediate is not electrophilic enough, or the ring is not nucleophilic enough, to promote cyclization under mild conditions.[1][2]
-
Solution A - Stronger Acid Systems: Employ stronger Brønsted or Lewis acids. Superacid systems, such as trifluoromethanesulfonic acid (TfOH) or a mixture of H₂SO₄ in TFA, can be highly effective for deactivated substrates.[3] These conditions generate a more potent electrophile, driving the reaction forward. Always conduct small-scale trials first, as harsh acids can also promote side reactions.
-
Solution B - Higher Temperatures: Increasing the reaction temperature by using higher-boiling solvents (e.g., toluene, xylene) can provide the necessary activation energy. Microwave-assisted synthesis can also be an effective strategy for rapidly reaching and maintaining the required temperature, often reducing reaction times and improving yields.[4]
-
-
Presence of Moisture: All reagents and solvents must be rigorously anhydrous. Water will hydrolyze the iminium ion intermediate back to the starting amine and aldehyde, effectively killing the reaction.
-
Solution: Use freshly distilled, high-purity solvents. Dry glassware in an oven overnight and cool under a stream of inert gas (N₂ or Ar). Use molecular sieves if necessary.
-
-
Poor Quality Starting Materials: The starting 2-(2-chlorophenyl)ethylamine can contain impurities that inhibit the reaction.
-
Solution: Verify the purity of the starting amine by NMR and/or LC-MS. If necessary, purify it by distillation or column chromatography before use. Ensure the formaldehyde source (e.g., paraformaldehyde, formalin) is of high quality. Depolymerization of paraformaldehyde requires heat and is best done in situ.
-
Question 2: I am observing multiple spots on my TLC plate, and purification of the crude product is difficult. What are the likely side products?
Answer:
Side product formation is common when forcing conditions are required. Understanding what these are is key to mitigating them.
Potential Side Products & Mitigation:
-
N-Methylated Starting Material: If the reaction stalls after imine formation, a subsequent reduction during workup (if using a reducing agent like NaBH₄) or a disproportionation reaction can lead to the formation of N-methyl-2-(2-chlorophenyl)ethylamine.
-
Mitigation: Ensure your reaction conditions (strong acid, heat) are sufficient to drive the cyclization to completion. Monitor the reaction by LC-MS to track the disappearance of the iminium intermediate and the appearance of the product.
-
-
Polymerization: Formaldehyde is prone to polymerization, especially under strong acid conditions.
-
Mitigation: Use a slight excess of the amine relative to the aldehyde. Add the aldehyde source slowly to the reaction mixture at a controlled temperature to keep its instantaneous concentration low.
-
-
Bischler-Napieralski-type Side Products (if using an acyl precursor): If attempting a Bischler-Napieralski route, incomplete reduction of the intermediate 3,4-dihydroisoquinoline can leave impurities. Furthermore, a retro-Ritter reaction can lead to the formation of 2-chlorostyrene derivatives, particularly at high temperatures.[5][6]
-
Mitigation: For the Bischler-Napieralski route, ensure the reduction step (e.g., with NaBH₄ in MeOH) goes to completion. To avoid the retro-Ritter reaction, using milder cyclodehydration agents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures can be effective.[5][7]
-
Frequently Asked Questions (FAQs)
Q: Which is the better synthetic route for 8-Cl-THIQ: Pictet-Spengler or Bischler-Napieralski?
A: For the direct synthesis of 8-Cl-THIQ, the Pictet-Spengler reaction is generally more atom-economical and direct. It's a one-step condensation and cyclization. However, its success is highly dependent on overcoming the deactivated ring system, requiring strong acids and/or high temperatures.[1][3]
The Bischler-Napieralski reaction is a multi-step alternative that involves first forming an N-acyl derivative of 2-(2-chlorophenyl)ethylamine, followed by cyclodehydration to form an intermediate 8-chloro-3,4-dihydroisoquinoline, which must then be reduced to the final product.[4][8] While longer, this route can sometimes offer more control, and modern, milder conditions for the cyclization step have been developed.[5][7] The choice often depends on the available starting materials and the chemist's familiarity with the techniques for handling the potent dehydrating agents required.
Q: How should I monitor the reaction progress?
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Use a mobile phase like 10-20% Methanol in Dichloromethane with 1% triethylamine (to prevent streaking of the basic amine product). Visualize with UV light and a potassium permanganate stain.
-
LC-MS: This is the most definitive method. It allows you to track the consumption of the starting amine (M+H⁺), the formation of the iminium ion intermediate, and the appearance of the final product (M+H⁺ for 8-Cl-THIQ).
Q: What is the best method for purifying the final product?
A: The product is a basic amine, which dictates the purification strategy.
-
Acid-Base Extraction: After quenching the reaction, perform a standard aqueous workup. The crude organic layer can be extracted with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) to a pH > 10 and re-extracted with an organic solvent (e.g., DCM, EtOAc) to recover the purified free base.
-
Column Chromatography: Flash chromatography on silica gel can be used. It is crucial to add a small amount of a basic modifier like triethylamine (~1-2%) to the eluent to prevent product tailing and decomposition on the acidic silica.
-
Crystallization: The product can be crystallized as its hydrochloride salt by dissolving the purified free base in a solvent like isopropanol or ethanol and adding a solution of HCl in ether or isopropanol.[9]
Optimized Experimental Protocol: Pictet-Spengler Synthesis of this compound
This protocol is designed to address the challenge of the deactivated aromatic ring by using a strong acid catalyst system.
Materials:
-
2-(2-chlorophenyl)ethylamine (1.0 equiv)
-
Paraformaldehyde (1.2 equiv)
-
Trifluoroacetic acid (TFA) (10-20 vols)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.5-1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Sodium Hydroxide (NaOH)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask dried and maintained under an inert atmosphere (N₂), dissolve 2-(2-chlorophenyl)ethylamine (1.0 equiv) in trifluoroacetic acid (10 vols).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (0.5 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Add paraformaldehyde (1.2 equiv) in one portion.
-
Allow the reaction to warm to room temperature, then heat to 40-50 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to 0 °C and cautiously quench by slowly pouring it over a stirred mixture of crushed ice and a saturated solution of NaHCO₃ until gas evolution ceases.
-
Adjust the pH of the aqueous slurry to >10 with 1M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (silica gel, eluting with a gradient of 0-10% MeOH in DCM + 1% Et₃N) to afford this compound as the free base.
Data Summary
The yield of tetrahydroisoquinoline synthesis is highly dependent on the electronic nature of the aromatic ring and the reaction conditions. For deactivated systems like 8-chloro-THIQ, conditions must be more forcing.
| Route | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Key Considerations | Reference |
| Pictet-Spengler | HCl | Protic Solvent | Reflux | Low to Moderate | Often insufficient for deactivated rings. | [1] |
| Pictet-Spengler | TFA / H₂SO₄ | TFA | 40-50 °C | Moderate to Good | Strong acid required to drive cyclization. | [3] |
| Bischler-Napieralski | POCl₃ | Toluene/Xylene | Reflux | Moderate | High temperatures can cause side reactions. | [5][8] |
| Bischler-Napieralski | P₂O₅ in POCl₃ | Reflux | Reflux | Good | Very powerful dehydrating system for resistant substrates. | [6][10] |
| Bischler-Napieralski | Tf₂O, 2-chloropyridine | DCM | 0 °C to RT | Good to Excellent | Milder conditions, avoids high heat. | [5][7] |
Reaction Pathways and Troubleshooting Logic
Caption: The Pictet-Spengler reaction pathway for 8-Cl-THIQ synthesis.
Caption: The multi-step Bischler-Napieralski pathway to 8-Cl-THIQ.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride. (No URL available)
- Catalysts for the Pictet-Spengler Reaction with N-Benzylaminoacetaldehyde Diethyl Acetal: Applic
- Pictet–Spengler reaction - Wikipedia.
- Troubleshooting low conversion rates in dihydroisoquinoline synthesis - Benchchem.
- Catalytic asymmetric Pictet-Spengler reaction - PubMed.
- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS C
- Pictet-Spengler Isoquinoline Synthesis. (No URL available)
- The Pictet-Spengler Reaction Upd
- Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline - PrepChem.com.
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH.
- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal.
- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry.
- Bischler–Napieralski reaction - Wikipedia.
- Bischler-Napieralski Reaction - Organic Chemistry Portal.
- Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers - Benchchem.
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
- Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline - ResearchG
- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - DE.
- Bischler-Napieralski Reaction - J&K Scientific LLC.
- Bischler–Napieralski reaction - Grokipedia.
- Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids | The Journal of Organic Chemistry - ACS Public
- Pictet-Spengler reaction - Name-Reaction.com.
- Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 8-Chloro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the purification of 8-Chloro-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Initial Assessment of Crude Product
Before selecting a purification strategy, a preliminary analysis of your crude material is crucial. This initial assessment will inform the most effective purification path.
Question: What are the likely impurities in my crude this compound?
Answer: The impurity profile depends heavily on the synthetic route used. The two most common syntheses for the tetrahydroisoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions.[1]
-
Bischler-Napieralski Route: This reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent (e.g., POCl₃, P₂O₅), followed by reduction.[2][3]
-
Common Impurities:
-
Unreacted N-acyl starting material.
-
Incompletely reduced 8-chloro-3,4-dihydroisoquinoline intermediate.
-
Styrene-type side products resulting from a retro-Ritter reaction.[2]
-
Residual dehydrating agents or their byproducts.
-
-
-
Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, catalyzed by acid.[4][5]
-
Common Impurities:
-
Unreacted β-arylethylamine or aldehyde.
-
Iminium ion intermediates.
-
Side products from harsh acidic and high-temperature conditions.[5]
-
-
A quick Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude product is highly recommended to visualize the number of components and guide your purification choice.
II. Purification Strategy Decision Workflow
The choice of purification technique is a critical decision point. This workflow provides a logical path for selecting the optimal method based on the nature of your crude product and the desired final purity.
Caption: Decision workflow for selecting a purification method.
III. Technique 1: Recrystallization (for solid salts)
Recrystallization is an effective technique for purifying solid compounds, such as the hydrochloride salt of this compound.[6] The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.
Troubleshooting & FAQs: Recrystallization
Question: My compound's hydrochloride salt won't crystallize out of solution upon cooling. What should I do?
Answer: This is a common issue related to supersaturation or using too much solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Anti-Solvent Addition: If the compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.
Question: The crystals that formed are oily and discolored. What went wrong?
Answer: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point.
-
Cause: The boiling point of your chosen solvent may be too high, or the solution is too concentrated.
-
Solution: Re-heat the mixture to dissolve the oil, then add more solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, you must select a different solvent with a lower boiling point.[7] The presence of color often indicates soluble impurities that can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7]
Data Presentation: Recrystallization Solvents
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Isopropyl alcohol, Ethanol | High | Often good for hydrochloride salts. One synthesis protocol successfully uses isopropyl alcohol for the HCl salt.[8] |
| Ketones | Acetone | Medium | Can be effective but watch for potential side reactions with amines if impurities are present. |
| Esters | Ethyl acetate | Medium | Good for moderately polar compounds. |
| Ethers | Diethyl ether, MTBE | Low | Often used as an "anti-solvent" to precipitate salts from more polar solutions. |
| Hydrocarbons | Hexanes, Heptane | Very Low | Primarily used as anti-solvents. |
Experimental Protocol: Recrystallization of 8-Chloro-THIQ HCl
-
Dissolution: Place the crude this compound hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropyl alcohol) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
IV. Technique 2: Flash Column Chromatography (for liquid free base)
Flash column chromatography is the workhorse for purifying liquid or oily compounds and for separating complex mixtures.[9] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).
Troubleshooting & FAQs: Column Chromatography
Question: My compound is streaking or "tailing" down the column, leading to poor separation.
Answer: Tailing is a classic problem when running basic compounds like amines on standard silica gel, which is acidic.
-
Cause: The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly adsorb the basic amine, causing it to elute slowly and as a broad, streaking band.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base, like triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.5-1% by volume). This base will neutralize the acidic sites on the silica, allowing your amine to travel down the column in a tight band.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel, which are less acidic and better suited for basic compounds.
-
Question: I can't separate my product from a close-running impurity. How can I improve the resolution?
Answer: Improving resolution requires optimizing the separation conditions.
-
Adjust Eluent Polarity: The most common solution is to decrease the polarity of the eluent. This will cause all compounds to move more slowly down the column, increasing the difference in their elution times. Perform careful TLC analysis with various solvent systems to find the optimal eluent.[10]
-
Change Solvent System: Sometimes, a simple polarity change isn't enough. Switching to a different solvent system with different selectivities (e.g., from Hexane/Ethyl Acetate to Dichloromethane/Methanol) can alter the interactions and improve separation.
-
Use a Longer Column/Finer Silica: A longer column provides more surface area for interactions, and finer silica gel particles lead to more efficient packing and better separation, though this will also increase the run time.
Data Presentation: Eluent Systems for Amines on Silica Gel
| Eluent System | Polarity Range | Notes |
| Dichloromethane / Methanol | Medium to High | A very common and effective system. Start with 1-2% MeOH in DCM and increase as needed. |
| Hexanes / Ethyl Acetate | Low to Medium | Good for less polar amines. Can be less effective for more polar compounds. |
| Modifier | Triethylamine (Et₃N) | 0.5 - 1% v/v |
Experimental Protocol: Column Chromatography Purification
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Create a slurry of silica gel in your starting eluent and pour it into the column, allowing it to pack evenly without air bubbles.[11]
-
Sample Loading: Dissolve your crude 8-Chloro-THIQ in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure (flash chromatography) to push the solvent through.[9] Begin with a lower polarity eluent and gradually increase the polarity if necessary (gradient elution) to elute your product.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for column chromatography.
V. Technique 3: Acid-Base Extraction
This classic technique is highly effective for separating basic compounds like 8-Chloro-THIQ from acidic or neutral impurities. It exploits the ability to change the compound's solubility in aqueous and organic layers by adjusting the pH.
Troubleshooting & FAQs: Acid-Base Extraction
Question: An emulsion has formed at the interface of the organic and aqueous layers, and they won't separate. How can I fix this?
Answer: Emulsions are common and can usually be resolved.
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.
-
Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.
Question: After basifying the aqueous layer, my product won't fully extract into the organic solvent. What's the issue?
Answer: This indicates either incomplete basification or insufficient extraction.
-
Check pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10-12) to fully deprotonate the amine hydrochloride and form the free base, which is soluble in organic solvents. Use pH paper to confirm.
-
Increase Extractions: Perform multiple extractions (e.g., 3-4 times) with fresh portions of the organic solvent. Several smaller volume extractions are more efficient than one large one.
-
Choose a Better Solvent: If the product has some water solubility even as a free base, switch to a more effective extraction solvent like dichloromethane or a mixture of solvents.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl). The basic 8-Chloro-THIQ will be protonated to its hydrochloride salt and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separate Layers: Drain the lower (aqueous) layer into a clean flask. Discard the organic layer (containing neutral impurities).
-
Basification: Return the aqueous layer to the separatory funnel. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is strongly basic (pH > 10). This converts the hydrochloride salt back to the free base.[12]
-
Extraction: Extract the now basic aqueous solution multiple times with a fresh organic solvent. The free base will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[12]
VI. References
-
Kaur, H., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13865–13896. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 7, 2026, from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 7, 2026, from [Link]
-
Whaley, W. M., & Hartung, W. H. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
-
Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. [Link]
-
Slideshare. (2015). Bischler napieralski reaction. [Link]
-
ResearchGate. (2014). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. [Link]
-
Tyger Scientific Inc. (n.d.). This compound - CAS 75416-50-1. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Chemsrc. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health. (2013). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). [Link]
-
Organic Syntheses. (n.d.). 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
-
National Institutes of Health. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. orgsyn.org [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of 8-chloro-tetrahydroisoquinolines
Technical Support Center: Synthesis of 8-Chloro-Tetrahydroisoquinolines
Welcome to the dedicated technical support guide for navigating the complexities of synthesizing 8-chloro-1,2,3,4-tetrahydroisoquinolines (8-Cl-THIQs). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, and often recalcitrant, substrate class. The presence of an electron-withdrawing chlorine atom at the C8 position significantly influences the reactivity of the aromatic ring, frequently leading to side reactions and diminished yields in classical synthetic routes.
This guide provides in-depth, field-proven insights in a direct question-and-answer format, focusing on troubleshooting common issues and explaining the chemical principles behind our recommended solutions.
Section 1: Troubleshooting the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, a cornerstone for constructing 3,4-dihydroisoquinolines from β-arylethylamides, is particularly sensitive to the electronic nature of the aromatic ring.[1][2] The 8-chloro substituent deactivates the ring, making the key intramolecular electrophilic aromatic substitution step challenging.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski reaction for an 8-chloro-substituted precursor is failing or giving extremely low yields. What is the primary cause?
A1: The primary cause is the electronic deactivation of the aromatic ring by the C8-chloro group. This substituent is electron-withdrawing via induction, which reduces the nucleophilicity of the benzene ring. The key cyclization step is an electrophilic aromatic substitution, which is inherently slower for electron-poor systems.[1] Standard dehydrating agents like phosphorus oxychloride (POCl₃) alone are often insufficient to drive the reaction to completion under typical conditions.[1][3]
Q2: How can I overcome the ring deactivation to improve my reaction yield?
A2: You must employ more forceful reaction conditions and a more potent dehydrating agent.
-
Enhanced Dehydrating Agent: The combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is significantly more effective.[1][3] This mixture generates a pyrophosphate intermediate, which is a superior leaving group compared to the phosphate generated from POCl₃ alone, thus forming the highly electrophilic nitrilium ion intermediate more readily.[4]
-
Elevated Temperatures: Switching from a lower-boiling solvent like toluene to a higher-boiling one such as xylene can provide the necessary thermal energy to overcome the activation barrier.[4] Microwave-assisted synthesis is also a viable strategy for achieving superheated conditions and accelerating the reaction.[5]
Q3: I'm observing a significant amount of a styrene-like byproduct. What is this, and how can I prevent it?
A3: This is a classic side reaction known as a retro-Ritter reaction .[3][4] The nitrilium salt intermediate, which is key to the desired cyclization, can instead fragment to form a stable styrene derivative and a nitrile. This pathway is evidence for the existence of the nitrilium intermediate.[4][6]
-
Mechanism of Side Reaction: The formation of a conjugated system in the styrene byproduct often provides a strong thermodynamic driving force for this fragmentation.[4]
-
Prevention Strategy: One effective, albeit potentially costly, solution is to use the corresponding nitrile (e.g., acetonitrile if R'=Me) as the solvent. According to Le Châtelier's principle, this high concentration of nitrile shifts the equilibrium of the retro-Ritter reaction back toward the nitrilium ion intermediate, favoring the desired cyclization.[4] An alternative approach involves using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the fragmentable nitrilium salt altogether.[3]
Troubleshooting Workflow: Low Yield in Bischler-Napieralski
Below is a decision-making workflow for troubleshooting poor outcomes with 8-chloro substituted substrates.
Caption: Troubleshooting workflow for Bischler-Napieralski synthesis.
Data Summary: Impact of Conditions on Deactivated Substrates
| Dehydrating Agent | Solvent | Temperature (°C) | Common Outcome for 8-Cl Substrates | Primary Side Reaction(s) |
| POCl₃ | Toluene | ~110 | Very low to no conversion | Unreacted starting material |
| POCl₃ | Xylene | ~140 | Low conversion | Unreacted starting material, some retro-Ritter |
| P₂O₅ / POCl₃ | Xylene | ~140 | Moderate to good conversion [1][3] | Retro-Ritter (styrene formation) [4] |
| Tf₂O / 2-chloropyridine | Dichloromethane | RT to 40 | Potentially effective, milder alternative[4] | Dependent on substrate stability |
Section 2: Troubleshooting the Pictet-Spengler Reaction
The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is a powerful tool for creating the tetrahydroisoquinoline core in a single step.[7][8] However, like the Bischler-Napieralski, the crucial electrophilic cyclization is hampered by the 8-chloro substituent.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction with an 8-chloro-phenethylamine derivative is not working under standard acidic conditions (e.g., TFA, HCl). Why?
A1: The issue is again the reduced nucleophilicity of the aromatic ring. Standard Brønsted acids at room temperature or mild heat may not be sufficient to promote the cyclization of the intermediate iminium ion onto the deactivated ring.[5] The reaction is sensitive to the electronic nature of the aromatic substrate, and electron-donating groups are generally required for high yields under mild conditions.[1][5]
Q2: What modifications can I make to drive the Pictet-Spengler reaction forward?
A2: More stringent, typically anhydrous, acidic conditions are required.
-
Superacid Catalysis: Using a superacid medium, such as trifluoromethanesulfonic acid (TfOH), can protonate the iminium ion more effectively, generating a highly reactive dicationic species that is electrophilic enough to cyclize onto the electron-poor ring.
-
Lewis Acids: Strong Lewis acids like BF₃·OEt₂ can also be effective in activating the imine for cyclization.[9]
-
Thermal Conditions: Increasing the reaction temperature is often necessary. Microwave-assisted protocols have been shown to be effective in significantly reducing reaction times and improving yields for these types of challenging substrates.[9]
Q3: I am isolating an oxidized byproduct, a 3,4-dihydroisoquinoline, instead of my desired tetrahydroisoquinoline. How does this happen?
A3: This is a common side reaction involving over-oxidation. The desired 1,2,3,4-tetrahydroisoquinoline product can be susceptible to oxidation to the more thermodynamically stable 3,4-dihydroisoquinoline imine, especially under harsh, heated, or aerobic conditions.[10] This can occur in situ or during workup. The benzylic C1-H bond is particularly prone to oxidation.[11]
-
Prevention During Reaction: Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) can minimize oxidation.
-
Prevention During Workup: Avoid prolonged exposure to air during the workup and purification stages. If the dihydroisoquinoline is the major product, it can often be reduced back to the desired tetrahydroisoquinoline in a subsequent step using a reducing agent like sodium borohydride (NaBH₄).
Reaction Pathway: Desired Product vs. Over-oxidation
The following diagram illustrates the desired Pictet-Spengler pathway versus the competing over-oxidation side reaction.
Caption: Pictet-Spengler desired pathway and over-oxidation side reaction.
Section 3: Experimental Protocols & Purification
Protocol 1: Robust Bischler-Napieralski Cyclization for Deactivated Substrates
This protocol is adapted for challenging, electron-deficient β-arylethylamides.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add phosphorus pentoxide (P₂O₅, 1.5 equivalents).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask. The mixture may become warm.
-
Substrate Addition: Dissolve the N-acyl-β-(8-chloro-aryl)ethylamine (1.0 equivalent) in a minimal amount of anhydrous xylene and add it to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 140 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction may require 4-24 hours.
-
Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched exothermically.
-
Basification: Once the quenching is complete, basify the acidic aqueous solution to pH > 10 with a cold concentrated NaOH or KOH solution.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline can then be purified by flash column chromatography or used directly in the next reduction step.
-
Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 2.0 equivalents) portion-wise. Stir for 1-2 hours, then quench with water, and extract the product as described above.
Protocol 2: General Purification of 8-Chloro-Tetrahydroisoquinolines
The basic nature of the THIQ nitrogen allows for effective purification via acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The desired basic THIQ product will move into the aqueous layer as its hydrochloride salt, while many non-basic organic impurities will remain in the organic layer.
-
Separation: Separate the layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) with stirring until the pH is > 10. The THIQ free base will precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous layer three times with fresh ethyl acetate or dichloromethane.
-
Final Steps: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield the purified 8-chloro-tetrahydroisoquinoline. Further purification can be achieved via silica gel chromatography if necessary.[12]
References
- Hargitai, C., Nagy, T., Halász, J., & Volk, B. (2018). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. Tetrahedron.
- Puttreddy, S., et al. (2018). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules.
- Request PDF. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles.
- Hargitai, C., et al. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Slideshare. (n.d.). Bischler napieralski reaction.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.
- Mori, K., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese.
- Semantic Scholar. (n.d.). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE.
- Mori, K., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications.
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Kiss, L. (2016). A de novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Thieme Chemistry.
- Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry.
- Cerdà-Bretó, J., et al. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
- Organic Chemistry Explained. (2021, September 19). Retrosynthesis 8, Hydroxychloroquine [Video]. YouTube.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- Ielo, L., et al. (2017). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules.
- Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Bischler napieralski reaction | PPTX [slideshare.net]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reactions for 8-Chloro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis and reactions of 8-Chloro-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
The synthesis of tetrahydroisoquinolines (THIQs) is a cornerstone of medicinal chemistry, and the 8-chloro substituted variant presents unique challenges and opportunities. The electron-withdrawing nature of the chlorine atom significantly influences the reactivity of the aromatic ring, necessitating careful optimization of reaction conditions, particularly temperature and pressure. This guide will focus primarily on the two most common synthetic routes: the Bischler-Napieralski and Pictet-Spengler reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for constructing the this compound core are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1]
-
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent. The initial product is a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[1]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to directly form the tetrahydroisoquinoline ring.[2]
Q2: How does the 8-chloro substituent affect the reaction conditions compared to an unsubstituted tetrahydroisoquinoline synthesis?
A2: The chlorine atom at the 8-position is an electron-withdrawing group. This deactivates the aromatic ring, making the key electrophilic aromatic substitution step in both the Bischler-Napieralski and Pictet-Spengler reactions more difficult.[3] Consequently, harsher reaction conditions, such as higher temperatures, stronger acids, or more potent dehydrating agents, are often required to achieve good yields compared to syntheses with electron-donating groups on the aromatic ring.[3]
Q3: What are the typical temperature ranges for these reactions?
A3: Temperature is a critical parameter that needs to be carefully optimized.
-
Bischler-Napieralski Reaction: This reaction is typically carried out under refluxing conditions.[4][5] The temperature can range from room temperature to over 100 °C, depending on the reactivity of the substrate and the dehydrating agent used.[4][5] For deactivated substrates like the 8-chloro derivative, higher boiling point solvents such as toluene or xylene may be necessary.[6]
-
Pictet-Spengler Reaction: The optimal temperature can vary significantly. While some reactions with highly activated aromatic rings can proceed at room temperature or even physiological conditions, less nucleophilic rings, such as the one in our target molecule, often require heating.[2][7] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress. In some cases, temperatures as high as 100 °C in the presence of a strong acid catalyst may be needed.[1]
Q4: Is pressure a significant factor in these reactions?
A4: For standard laboratory syntheses of this compound, reactions are typically run at atmospheric pressure. However, in specific cases, pressure can be a useful tool:
-
High-Pressure Conditions: Applying high pressure can sometimes facilitate reactions that are sluggish at atmospheric pressure, potentially allowing for lower reaction temperatures. This is particularly relevant for the Pictet-Spengler reaction with deactivated substrates.
-
Microwave-Assisted Synthesis: Microwave irradiation is a form of "superheating" the reaction mixture in a sealed vessel, which inherently increases the internal pressure.[8] This technique can dramatically reduce reaction times and improve yields for both the Bischler-Napieralski and Pictet-Spengler reactions.[6][9]
II. Troubleshooting Guide
Issue 1: Low or No Yield in Bischler-Napieralski Reaction
Question: I am attempting to synthesize 8-Chloro-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction, but my yield is very low. What are the likely causes and how can I improve it?
Answer: Low yields in the Bischler-Napieralski reaction, especially with an electron-withdrawing group present, can stem from several factors.
Troubleshooting Workflow: Bischler-Napieralski Reaction
Caption: Troubleshooting workflow for low yield in Bischler-Napieralski reactions.
Detailed Solutions:
-
Deactivated Aromatic Ring: The 8-chloro substituent deactivates the ring towards electrophilic substitution.
-
Solution: Employ a more potent dehydrating agent. A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often more effective than POCl₃ alone for such substrates.[5] You may also need to increase the reaction temperature by using a higher-boiling solvent like xylene.[6]
-
-
Insufficient Dehydrating Agent: The reaction requires a sufficient amount of a strong dehydrating agent to proceed.
-
Solution: Ensure you are using an adequate molar excess of the dehydrating agent. For less reactive substrates, a combination of P₂O₅ and POCl₃ is recommended.
-
-
Moisture Contamination: Dehydrating agents like POCl₃ and P₂O₅ react vigorously with water. Any moisture in your reagents or glassware will consume the dehydrating agent, leading to a failed reaction.
-
Solution: Use freshly distilled, anhydrous solvents and reagents. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Pictet-Spengler Reaction is Not Proceeding
Question: My Pictet-Spengler reaction to form this compound is not working. I see only starting material. What should I try?
Answer: The failure of a Pictet-Spengler reaction with a deactivated substrate like 2-(3-chlorophenyl)ethan-1-amine is a common issue.
Troubleshooting Workflow: Pictet-Spengler Reaction
Caption: Troubleshooting workflow for a stalled Pictet-Spengler reaction.
Detailed Solutions:
-
Insufficiently Acidic Catalyst: The driving force for the reaction is the formation of an electrophilic iminium ion, which requires a sufficiently acidic catalyst.[2]
-
Solution: For deactivated aromatic rings, stronger acids are often necessary. Consider switching from standard acids like HCl to trifluoroacetic acid (TFA) or even a superacid catalyst system.[9]
-
-
Reaction Temperature Too Low: The energy barrier for the cyclization of a deactivated ring is higher.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for any decomposition of starting materials or products using TLC or HPLC. Microwave heating can be an effective way to achieve the necessary temperatures for a short duration, often improving yields.[9]
-
-
Poor Iminium Ion Electrophilicity: The standard iminium ion may not be electrophilic enough to react with the deactivated ring.
-
Solution: Consider an N-acyliminium ion Pictet-Spengler reaction. By first acylating the imine, you form a much more powerful electrophile that can cyclize under milder conditions with good yields.[2]
-
III. Experimental Protocols & Data
Protocol 1: Bischler-Napieralski Synthesis of 8-Chloro-3,4-dihydroisoquinoline
This protocol is a starting point and may require optimization based on your specific laboratory conditions and substrate purity.
Step-by-Step Methodology:
-
Amide Formation: React 2-(3-chlorophenyl)ethan-1-amine with a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form the corresponding N-acyl-β-phenylethylamine. Purify the amide by crystallization or column chromatography.
-
Cyclization:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the purified amide (1.0 eq).
-
Add anhydrous toluene or xylene as the solvent.
-
Carefully add phosphorus oxychloride (POCl₃) (e.g., 3-5 eq) dropwise at 0 °C.
-
For this deactivated substrate, add phosphorus pentoxide (P₂O₅) (e.g., 1.5-2.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 8-Chloro-3,4-dihydroisoquinoline by column chromatography on silica gel.
Protocol 2: Reduction to this compound
Step-by-Step Methodology:
-
Reduction:
-
Dissolve the purified 8-Chloro-3,4-dihydroisoquinoline (1.0 eq) in an appropriate solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (e.g., 1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude this compound by column chromatography or distillation under reduced pressure.
Data Summary: Recommended Starting Conditions
| Reaction | Parameter | Recommended Starting Condition for 8-Chloro-THIQ | Rationale & Notes |
| Bischler-Napieralski | Dehydrating Agent | POCl₃ (3-5 eq) with P₂O₅ (1.5-2.0 eq) | The combination is more potent and necessary for the deactivated aromatic ring.[5] |
| Temperature | Reflux in toluene (110 °C) or xylene (140 °C) | Higher temperatures are required to overcome the activation energy barrier.[6] | |
| Pressure | Atmospheric or Microwave (sealed vessel) | Microwave heating can significantly accelerate the reaction.[9] | |
| Pictet-Spengler | Acid Catalyst | Trifluoroacetic acid (TFA) | A stronger acid is needed to generate a sufficient concentration of the reactive iminium ion.[9] |
| Temperature | 50-100 °C, gradual increase | Start at a moderate temperature and increase as needed while monitoring for decomposition.[2] | |
| Pressure | Atmospheric | High pressure is generally not required but could be explored for optimization. |
IV. References
-
Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science (RSC Publishing). Available from:
-
Impact of substrate electronic effects on Pictet-Spengler reaction outcomes. Benchchem. Available from:
-
Troubleshooting low conversion rates in dihydroisoquinoline synthesis. Benchchem. Available from:
-
Optimization of reaction conditions for the Pictet-Spengler synthesis. Benchchem. Available from:
-
Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Available from:
-
Bischler–Napieralski reaction. Wikipedia. Available from:
-
Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem. Available from:
-
Bischler-Napieralski Reaction - Wikipedia, The Free Encyclopedia. Scribd. Available from:
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from:
-
Bischler–Napieralski reaction. Grokipedia. Available from:
-
Pictet–Spengler reaction. Wikipedia. Available from:
-
Pictet-Spengler Reaction. J&K Scientific LLC. Available from:
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available from:
-
Pictet–Spengler reaction. Grokipedia. Available from:
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available from:
-
Synthesis and biological activity of 8-chloro-[3][10]triazolo [4,3-a]quinoxalines. JOCPR. Available from:
-
Pictet-Spengler Reaction - Common Conditions. Unknown Source. Available from:
-
The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available from:
-
Pictet-Spengler Reaction. NROChemistry. Available from:
-
A Effect of temperature on Pictet-Spengler reaction. The reactions were... ResearchGate. Available from:
-
Pictet-Spengler reaction. chemeurope.com. Available from:
-
The mechanism of the Pictet–Spengler reaction.. ResearchGate. Available from:
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available from:
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Unknown Source. Available from:
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available from:
-
Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. Available from:
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. Available from:
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. Available from:
-
Protocols for High-Temperature Assisted-Microwave Preparation of Inorganic Compounds. eScholarship. Available from:
-
Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. Available from:
-
This compound | 75416-50-1. Sigma-Aldrich. Available from:
-
CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. Available from:
-
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Organic Syntheses Procedure. Available from:
-
This compound | CAS#:75416-50-1. Chemsrc. Available from:
-
This compound. Sigma-Aldrich. Available from:
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- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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- 10. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
Technical Support Center: Pictet-Spengler Synthesis of Substituted Tetrahydroisoquinolines (THIQs)
Welcome to the comprehensive troubleshooting guide for the Pictet-Spengler synthesis of substituted tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges encountered during experimentation in a direct question-and-answer format, providing in-depth explanations and actionable solutions grounded in established scientific principles.
Introduction to the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in heterocyclic chemistry, enabling the synthesis of the tetrahydroisoquinoline core, a privileged scaffold in numerous natural products and pharmaceutical agents.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4] While elegant in its concept, the practical application can present challenges ranging from low yields to the formation of complex side products. This guide is structured to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Question: I am observing very low or no yield of my desired substituted THIQ. What are the potential causes and how can I improve the outcome?
Low yields in a Pictet-Spengler reaction can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, or the inherent reactivity of your substrates.[5] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Starting Material Integrity:
-
Purity of the β-arylethylamine: Ensure your amine starting material is pure and free from contaminants that could interfere with the reaction.[5]
-
Quality of the Carbonyl Compound: Aldehydes, in particular, can be prone to oxidation or polymerization.[5] It's advisable to use freshly distilled or purified aldehydes. For aqueous aldehyde solutions, the presence of water can influence the reaction equilibrium and may necessitate adjustments to the reaction conditions.[5]
-
Stoichiometry: While a slight excess (1.1 to 1.5 molar equivalents) of the carbonyl compound is often used to drive the reaction to completion, a large excess can lead to side reactions.[5][6]
-
-
Suboptimal Reaction Conditions:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, relying on the formation of an electrophilic iminium ion.[3][7] Insufficiently acidic conditions will result in a sluggish or stalled reaction.
-
Catalyst Choice: Traditionally, protic acids like HCl or H₂SO₄, and Lewis acids such as BF₃·OEt₂ are employed.[6] For sensitive substrates, milder catalysts like trifluoroacetic acid (TFA) or chiral phosphoric acids may be more effective.[7]
-
Catalyst Loading: The amount of acid is critical. Too little will not effectively catalyze the reaction, while too much can lead to degradation of starting materials or the product.[5] A typical starting point for a catalytic amount is 10-50 mol%, though stoichiometric amounts are also common.[5]
-
-
Improper Reaction Temperature: The optimal temperature is highly dependent on the specific substrates.
-
Temperature Screening: Some reactions proceed efficiently at room temperature, while others require heating.[6] If the reaction is slow, gentle heating (e.g., 40-60 °C) can be beneficial. Conversely, if decomposition is observed at higher temperatures, running the reaction at a lower temperature (e.g., 0 °C) may be necessary.[5]
-
-
Inappropriate Solvent: The solvent plays a key role in the solubility of reactants and the stability of intermediates.
-
Solvent Screening: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been reported to provide superior yields in some cases.[5][6] A solvent screen is often a worthwhile optimization step.
-
Anhydrous Conditions: Unless using an aqueous solution of the aldehyde, ensuring anhydrous conditions is important, as water can hydrolyze the intermediate iminium ion.[7]
-
-
-
Substrate Reactivity:
-
Electron-Poor Aromatic Rings: The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. Aromatic rings with electron-withdrawing groups are less nucleophilic and will react more slowly, often requiring harsher conditions (stronger acids, higher temperatures).[3] Conversely, electron-rich aromatic systems, such as indoles or phenols, react more readily under milder conditions.[3][8]
-
A logical workflow for troubleshooting low yields is depicted below:
Caption: Troubleshooting workflow for low yields in Pictet-Spengler synthesis.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products. What are the likely culprits and how can I minimize their formation?
The formation of side products is a common issue and can often be mitigated by carefully controlling the reaction conditions.
Common Side Reactions and Their Mitigation:
-
Over-alkylation or Polymerization: The newly formed THIQ product can sometimes react further with the starting materials, particularly if it is more nucleophilic than the starting amine.[6]
-
Solution: Careful control of stoichiometry is key. Using a slight excess of the carbonyl compound can help consume the starting amine completely.[6] Slow addition of the limiting reagent can also minimize the concentration of reactive species and reduce side reactions.
-
-
Oxidation of the Product: The THIQ product can sometimes be oxidized to the corresponding aromatic isoquinoline, especially if the reaction is exposed to air for extended periods at elevated temperatures.[5]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Minimizing the reaction time and temperature can also be beneficial.
-
-
Aldehyde Self-Condensation: In the presence of acid, aldehydes can undergo self-condensation reactions, such as an aldol condensation.[5]
-
Solution: This can often be suppressed by maintaining a lower reaction temperature and by the slow addition of the aldehyde to the reaction mixture.
-
-
Formation of Stable Intermediates: The reaction proceeds via an imine intermediate. If this intermediate is particularly stable and does not readily cyclize, it can accumulate in the reaction mixture, leading to a low yield of the desired product.[5]
-
Solution: Increasing the acidity or temperature of the reaction may promote the cyclization step.
-
-
Epimerization: For chiral substrates, harsh acidic conditions can lead to epimerization at stereocenters, particularly at C-3 in tryptophan-derived products.[7]
-
Solution: Employing milder acids and lower temperatures can help preserve the stereochemical integrity of the product. Careful optimization of the acid concentration is crucial.[7]
-
Understanding the Mechanism
A clear understanding of the reaction mechanism is fundamental to effective troubleshooting. The Pictet-Spengler reaction proceeds through several key steps:
-
Imine/Iminium Ion Formation: The β-arylethylamine and the carbonyl compound condense to form an imine (or Schiff base). In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[1][3]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion in an intramolecular fashion.[3][9]
-
Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the tetrahydroisoquinoline product.[10]
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Experimental Protocols
General Protocol for Pictet-Spengler Synthesis of a Substituted THIQ
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-arylethylamine (1.0 eq).
-
Solvent Addition: Dissolve the amine in an appropriate solvent (e.g., dichloromethane, toluene, or methanol).
-
Aldehyde Addition: Add the aldehyde (1.1-1.5 eq) to the solution.
-
Acid Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[5]
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted THIQ.[5]
Data Summary Table
| Parameter | Traditional Conditions | Milder Conditions for Sensitive Substrates | Considerations |
| Acid Catalyst | HCl, H₂SO₄, BF₃·OEt₂[6] | Trifluoroacetic acid (TFA), Chiral Phosphoric Acids[7] | Catalyst loading is critical; too much can cause degradation.[5] |
| Temperature | Reflux | 0 °C to Room Temperature | Higher temperatures can lead to side reactions and epimerization.[6][7] |
| Solvent | Methanol, Ethanol (Protic) | Dichloromethane, Toluene, Acetonitrile (Aprotic)[5][6] | Solvent choice can influence reaction rate and yield. |
| Atmosphere | Air | Inert (N₂ or Ar) | An inert atmosphere can prevent oxidation of the product.[5] |
References
- Benchchem. (n.d.). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- Benchchem. (n.d.). Optimization of reaction conditions for the Pictet-Spengler synthesis.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- Benchchem. (n.d.). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
- Molecules. (2016). The Pictet-Spengler Reaction Updates Its Habits.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- ResearchGate. (2016).
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Chemical Science. (2024).
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- ResearchGate. (2021). The mechanism of the Pictet–Spengler reaction.
- Organic Letters. (2019).
- Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- ResearchGate. (2023).
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. name-reaction.com [name-reaction.com]
Technical Support Center: Overcoming Low Reactivity in the Bisch-Napieralski Synthesis of Tetrahydroisoquinolines (THIQs)
Welcome to the technical support center for the Bischler-Napieralski synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful, yet sometimes temperamental, reaction. Here, we will delve into the common causes of low reactivity and provide actionable troubleshooting strategies, grounded in mechanistic principles, to help you optimize your synthetic route to these vital heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and why is it used for THIQ synthesis?
The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a direct method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2][3] These dihydroisoquinolines are immediate precursors to tetrahydroisoquinolines, which are readily obtained by reduction of the imine bond. The core of the reaction is an intramolecular electrophilic aromatic substitution, a process highly dependent on the electronic properties of the starting β-arylethylamide.[1][2] This reaction is fundamental in the synthesis of a vast array of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[1]
Q2: My reaction is resulting in a low yield or failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction often stem from several key factors:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly impede the cyclization, leading to poor or no product formation.[1] The reaction is most effective with electron-donating groups on the benzene ring.[1][4]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][2][5] This is especially prevalent when the resulting styrene is highly conjugated.[1][5]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1]
Q3: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is crucial and depends on the reactivity of your β-arylethylamide. A tiered approach is often best:
-
For electron-rich aromatic rings: Standard reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often sufficient.[4][6]
-
For less activated or deactivated systems: More potent dehydrating agents are required. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these challenging substrates.[2][3]
-
For sensitive substrates: Milder conditions may be necessary to avoid degradation. Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures, sometimes even room temperature.[6][7]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving common issues encountered during the Bischler-Napieralski synthesis.
Problem 1: The reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low.
Possible Cause A: Deactivated Aromatic Ring
The cyclization step is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H), its nucleophilicity will be significantly reduced, hindering the intramolecular attack.
Solutions:
-
Increase Reaction Temperature: Carefully increasing the reflux temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene) can sometimes provide the necessary energy to overcome the activation barrier.[5]
-
Employ a Stronger Lewis Acid/Dehydrating Agent: For substrates lacking electron-donating groups on the aromatic ring, refluxing in POCl₃ with P₂O₅ is often most effective.[2][3] This combination generates a more potent dehydrating species, pyrophosphoryl chloride, which can drive the reaction forward.
-
Consider an Alternative Synthetic Strategy: If the above modifications are unsuccessful, it may be necessary to reconsider the synthetic route. The Pictet-Spengler reaction, which proceeds under different mechanistic principles, can be a viable alternative for the synthesis of THIQs from electron-deficient systems.[8]
Possible Cause B: Insufficiently Potent Dehydrating Agent
Even with moderately activated rings, the chosen dehydrating agent may not be strong enough to efficiently generate the key electrophilic intermediate (either a nitrilium ion or a dichlorophosphoryl imine-ester).[3]
Solutions:
-
Augment POCl₃ with P₂O₅: As mentioned, the addition of P₂O₅ to POCl₃ generates a more powerful dehydrating environment.[3][5]
-
Switch to Triflic Anhydride (Tf₂O): Tf₂O is a highly effective activating agent that can facilitate cyclization under much milder conditions, often at room temperature or even lower.[6][7] This is particularly useful for substrates that are sensitive to high temperatures.
Problem 2: Significant formation of a styrene-like side product is observed.
Possible Cause: Retro-Ritter Reaction
The nitrilium ion intermediate, a key electrophile in one of the proposed mechanisms, can undergo a competing elimination reaction known as the retro-Ritter reaction.[1][2][5] This pathway is particularly favored when the resulting styrene is stabilized by conjugation.[1][5]
Solutions:
-
Use a Nitrile Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products, favoring the desired cyclization.[2][5]
-
Employ Milder Reaction Conditions: Lowering the reaction temperature can often disfavor the elimination pathway. The use of Tf₂O/2-chloropyridine is a good strategy here.[1][6]
-
Utilize Oxalyl Chloride: An alternative method involves the use of oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination.[2][5]
Problem 3: The reaction mixture has turned into a thick, unmanageable tar.
Possible Cause: Polymerization and Decomposition
This is a common issue when reactions are heated for too long or at excessively high temperatures.[1] The highly acidic and dehydrating conditions can lead to a cascade of side reactions and polymerization of starting materials, intermediates, or products.
Solutions:
-
Careful Temperature Control: Gradually increase the temperature to the desired point and maintain it consistently. Avoid localized overheating.[1]
-
Monitor Reaction Progress Closely: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent over-heating and subsequent decomposition.[1]
-
Ensure Adequate Solvent Volume: A sufficient volume of solvent is necessary to maintain a stirrable and thermally homogenous reaction mixture.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Impact of Aromatic Substituents on Reactivity
The electronic nature of the substituents on the aromatic ring is arguably the most critical factor determining the success of the Bischler-Napieralski reaction. The following table provides a general guide to the effect of common substituents and suggested starting conditions.
| Substituent (R) | Electronic Effect | Expected Reactivity | Recommended Starting Conditions |
| -OCH₃, -OH, -NR₂ | Strongly Activating | High | POCl₃ in refluxing toluene or acetonitrile |
| -CH₃, -Alkyl | Weakly Activating | Moderate to High | POCl₃ in refluxing toluene or xylene |
| -H | Neutral | Moderate | POCl₃ in refluxing xylene |
| -Cl, -Br, -I | Weakly Deactivating | Low to Moderate | POCl₃/P₂O₅ in refluxing xylene or Tf₂O/2-chloropyridine |
| -NO₂, -CN, -CF₃ | Strongly Deactivating | Very Low to None | Tf₂O/2-chloropyridine; consider alternative synthesis |
Experimental Protocol: Modified Bischler-Napieralski for a Less Reactive Substrate
This protocol describes a general procedure for the cyclization of a moderately deactivated β-arylethylamide using a more potent dehydrating system.
Materials:
-
β-arylethylamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-20 eq)
-
Phosphorus pentoxide (P₂O₅) (1.5-2.0 eq)
-
Anhydrous toluene or xylene
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium borohydride (NaBH₄) (for subsequent reduction to THIQ)
-
Methanol (for subsequent reduction)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add the β-arylethylamide (1.0 eq) and anhydrous toluene or xylene.
-
Reagent Addition: Cool the flask in an ice bath. Carefully and portion-wise, add phosphorus pentoxide (P₂O₅, 1.5-2.0 eq) to the stirred suspension. Following this, add phosphorus oxychloride (POCl₃, 10-20 eq) dropwise via the dropping funnel. The addition may be exothermic.[1]
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. Caution: This quenching step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Basification and Extraction: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until the pH is ~8-9. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Reduction to THIQ: Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.
-
Final Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude THIQ by column chromatography on silica gel.[1]
Visualization of the General Workflow
Caption: General synthetic workflow from β-arylethylamide to THIQ.
Conclusion
The Bischler-Napieralski reaction, while powerful, requires careful consideration of substrate electronics and reaction conditions. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively troubleshoot and optimize this classic transformation for the efficient synthesis of tetrahydroisoquinolines. This guide provides a starting point for addressing common challenges, but as with all synthetic chemistry, empirical optimization for each specific substrate is key to success.
References
- Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. Benchchem.
- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
- Bischler-Napieralski Reaction. J&K Scientific LLC.
- Bischler–Napieralski reaction. Grokipedia.
- Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine. Benchchem.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Bischler–Napieralski reaction. Wikipedia.
- Synthesis of isoquinolines. CUTM Courseware - Centurion University.
- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
Introduction: The Art and Science of Purifying 8-Chloro-1,2,3,4-tetrahydroisoquinoline
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 8-Chloro-1,2,3,4-tetrahydroisoquinoline via recrystallization.
This compound is a vital heterocyclic scaffold in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1][2] Achieving high purity of this intermediate is not merely a procedural step but a critical determinant for the success of subsequent synthetic transformations and the integrity of biological assays. Recrystallization, a technique predicated on the differential solubility of a compound and its impurities in a solvent at varying temperatures, remains one of the most effective methods for purification.[3][4]
This guide, designed by application scientists, moves beyond basic protocols to offer a comprehensive troubleshooting framework. It addresses the nuanced challenges encountered in the lab, from solvent selection to overcoming common crystallization failures, ensuring you can achieve the highest possible purity for your material.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to provide immediate, actionable solutions to the most common issues encountered during the recrystallization of this compound.
Question: My compound has "oiled out," forming a liquid layer instead of crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] The resulting oil is an impure liquid phase that rarely crystallizes well upon further cooling.
-
Causality: This is common with low-melting point solids or when using a solvent that is too nonpolar for the compound.[5] The high concentration of the solute effectively depresses its own melting point.
-
Immediate Corrective Actions:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level.[6] This ensures the solution remains unsaturated until the temperature drops below the compound's melting point.
-
If using a mixed-solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[6]
-
Ensure a slow cooling rate. Rapid cooling promotes oiling. Allow the flask to cool gradually on the benchtop, insulated from the cold surface, before moving to an ice bath.[6]
-
Question: I have cooled the solution as instructed, but no crystals have formed. What are my next steps?
Answer: The failure to form crystals indicates that the solution is not sufficiently supersaturated or that nucleation, the initial seed formation, has not occurred.[7]
-
Causality: The most common reason is the use of excessive solvent during the initial dissolution step. Every compound has some solubility even in cold solvent, and too much solvent can keep it all in the liquid phase.
-
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation to begin.[6]
-
Provide a Seed Crystal: If available, add a tiny crystal of the crude or pure this compound to the solution.[6] This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[6] Be careful not to evaporate too much. Aim to reduce the volume by 10-20% before attempting to cool it again.
-
Cool to a Lower Temperature: Move the flask from room temperature to an ice-water bath, and if necessary, a dry ice/acetone bath for solvents with very low freezing points. Lower temperatures significantly decrease solubility.[6]
-
Question: My final crystal yield is disappointingly low. How can I improve the recovery?
Answer: Low yield is a common problem directly related to the solubility profile of your compound.[4]
-
Causality:
-
Excess Solvent: Using more than the "minimum amount of hot solvent" will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.
-
-
Optimization Strategies:
-
Minimize Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This is the most critical factor for maximizing yield.[8]
-
Cool Thoroughly: Ensure the solution has been cooled to the lowest practical temperature (e.g., in an ice bath for at least 15-20 minutes) to maximize precipitation before filtration.[7]
-
Second Crop of Crystals: After filtering the first batch, concentrate the remaining mother liquor by boiling off some solvent and cool it again. This may yield a second, albeit slightly less pure, crop of crystals.
-
Re-evaluate Your Solvent: The ideal solvent shows a large difference in solubility between hot and cold temperatures. If your yield is consistently low, perform new solubility tests to find a better solvent system.[4]
-
Question: My purified crystals are colored, even though the crude material was only slightly off-white. What happened?
Answer: The presence of color indicates soluble, colored impurities that were not removed during crystallization.[8]
-
Causality: These impurities are often highly conjugated organic molecules that are soluble in the recrystallization solvent.
-
Solution: Activated Charcoal Treatment:
-
Dissolve the impure crystals in the minimum amount of hot solvent.
-
Cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[8]
-
Add a very small amount (1-2% of the solute weight) of activated charcoal to the solution.
-
Gently heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[8] The resulting filtrate should be colorless and can then be cooled to produce pure, colorless crystals.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
The ideal solvent should dissolve the compound completely when hot but poorly when cold.[4] For a basic amine like this compound, you have two main options: recrystallizing the free base or its hydrochloride salt. The HCl salt is often more crystalline and easier to handle.[9][10][11]
| Solvent System | Target Form | Key Considerations |
| Isopropyl Alcohol (IPA) | Hydrochloride Salt | A documented solvent for the HCl salt of this compound.[10] Good balance of polarity. |
| Ethanol/Water | Free Base or Salt | A powerful mixed-solvent system. Dissolve in hot ethanol (good solvent) and add hot water (poor solvent) dropwise until cloudy.[7] |
| Hexanes/Ethyl Acetate | Free Base | Good for less polar impurities. Dissolve in minimal hot ethyl acetate and add hot hexanes until persistent cloudiness appears. |
| Toluene | Free Base | Aromatic solvents can be effective for heterocyclic compounds, which often crystallize well from them.[12] |
Q2: Should I recrystallize the free base or the hydrochloride salt?
Recrystallizing the hydrochloride salt is often preferable. Salts of amines tend to be more stable, less volatile, and form more well-defined, higher-melting crystals than their free base counterparts.[3] The process also helps remove any non-basic impurities. One synthesis procedure explicitly purifies the final product by forming the HCl salt and recrystallizing it from isopropyl alcohol.
Q3: What is the purpose of "hot filtration"?
Hot filtration is used to remove insoluble impurities (e.g., dust, catalysts) or decolorizing charcoal from the hot, saturated solution before allowing it to cool.[5] It is critical to keep the solution, funnel, and flask hot during this process to prevent the desired compound from crystallizing prematurely in the filter paper, which would lead to significant loss of yield.[5][8]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound HCl
This protocol is based on a documented procedure for the purification of the hydrochloride salt.[10]
-
Dissolution: Place the crude this compound HCl in an Erlenmeyer flask with a stir bar. Add a small volume of isopropyl alcohol (IPA).
-
Heating: Heat the mixture gently on a hot plate with stirring. Add more IPA in small portions until the solid just dissolves completely at the boiling point. Avoid adding excess solvent.
-
(Optional) Hot Filtration: If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold IPA to rinse away any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Validation: Determine the melting point and calculate the percent recovery.
Protocol 2: Two-Solvent Recrystallization of the Free Base
This is a general protocol for when a single ideal solvent cannot be found. A common pair is Ethanol ("good" solvent) and Water ("poor" solvent).[7]
-
Dissolution: Dissolve the crude free base in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.
-
Re-solubilization: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling & Collection: Follow steps 4 through 9 from Protocol 1, using an ice-cold ethanol/water mixture to wash the crystals in step 7.
Visualized Workflows
General Recrystallization Workflow
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- PrepChem. (n.d.). Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.
- University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from University of Colorado Boulder, Department of Chemistry.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- Leipold, F., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI.
- Smolecule. (2024). 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline.
- Mihoubi, A., et al. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - PubMed Central - NIH.
- University of California, Irvine. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Echemi. (n.d.). 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE - Use and Manufacturing.
- Sigma-Aldrich. (n.d.). This compound.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester, Department of Chemistry.
- California State University, Los Angeles. (n.d.). Recrystallization1.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- De La Cruz, E. M., et al. (n.d.). Synthesis and modification of substituted tetrahydroisoquinolines from supplemented amino acids.
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC - PubMed Central - NIH.
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.
- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
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Characterization of impurities in 8-Chloro-1,2,3,4-tetrahydroisoquinoline synthesis
Introduction: The synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline is a critical process in the development of various pharmaceutical compounds. As a key structural motif, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis and purification. Our focus is on the practical identification and characterization of process-related impurities, empowering researchers to optimize their synthetic routes and achieve high-purity target molecules.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My reaction yield is consistently low, and TLC/HPLC analysis shows a complex mixture of spots/peaks. What are the primary factors I should investigate?
Answer: Low yield and complex reaction mixtures typically point to issues with the reaction setup, reagent quality, or reaction conditions. The two most common synthetic routes to tetrahydroisoquinolines are the Bischler-Napieralski and Pictet-Spengler reactions, each with its own sensitivities.[1][2]
-
Causality & Explanation:
-
Bischler-Napieralski Route: This reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent (e.g., POCl₃, P₂O₅).[3][4][5] The reaction is an intramolecular electrophilic aromatic substitution, which is highly sensitive to the electronic nature of the aromatic ring. Insufficiently activating conditions or poor-quality dehydrating agents can stall the reaction, leading to a mixture of starting material and partially cyclized intermediates.
-
Pictet-Spengler Route: This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6][7][8] The key step is the formation of an electrophilic iminium ion that undergoes cyclization.[2][7] The reaction's success is highly dependent on the acidity of the medium and the reactivity of both the amine and the carbonyl compound.
-
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the starting β-phenylethylamine and acylating/carbonyl reagents are pure. Impurities in starting materials are a common source of side products.
-
Solvent and Atmosphere: Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can quench the dehydrating agents used in the Bischler-Napieralski reaction and interfere with iminium ion formation in the Pictet-Spengler reaction.
-
Optimize Dehydrating Agent/Catalyst:
-
For Bischler-Napieralski, ensure the POCl₃ or P₂O₅ is fresh. The reaction often requires heating in a suitable solvent like toluene or xylene.[4][5] If yields are still low, consider using a stronger Lewis acid.
-
For Pictet-Spengler, the choice and concentration of the acid catalyst (e.g., HCl, TFA) are critical. Harsher conditions may be needed for less nucleophilic aromatic rings.[7]
-
-
Temperature and Reaction Time: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, a cautious increase in temperature or extended reaction time may be necessary. Conversely, prolonged heating can lead to degradation and side product formation.
-
Question 2: My LC-MS and GC-MS data show a significant peak with the same mass-to-charge ratio (m/z) as my product but a different retention time. What is this impurity?
Answer: This is a classic sign of a regioisomeric impurity. In the synthesis of this compound, the most probable regioisomer is 6-Chloro-1,2,3,4-tetrahydroisoquinoline .
-
Causality & Explanation: The formation of this isomer is governed by the principles of electrophilic aromatic substitution. The starting material, a substituted β-phenylethylamine, undergoes intramolecular cyclization. The chloro-substituent is an ortho-, para-director. During the cyclization (the key step in both Bischler-Napieralski and Pictet-Spengler reactions), the electrophile can attack either the carbon ortho or para to the chloro group. While cyclization to the position ortho to the ethylamine side chain is required for the desired 8-chloro product, competing cyclization to the para position can lead to the 6-chloro isomer. The ratio of these isomers is sensitive to the reaction conditions, particularly the acid catalyst and temperature.[9]
-
Troubleshooting & Characterization Workflow:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the dehydrating agent or catalyst. Lower temperatures often favor the formation of a single isomer.
-
Purification: Separating regioisomers can be challenging.
-
Meticulous Column Chromatography: Use a high-resolution silica gel and test various solvent systems (e.g., Hexane/Ethyl Acetate with a small amount of triethylamine) to maximize separation.
-
Recrystallization: If the product is a solid, fractional recrystallization from different solvents may effectively separate the isomers.
-
-
Definitive Identification (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these isomers.[10]
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct. The 8-chloro isomer will show a different set of aromatic proton signals compared to the more symmetric 6-chloro isomer.
-
2D NMR (COSY, HSQC, HMBC): These experiments provide unambiguous structural confirmation by showing correlations between protons and carbons, confirming the substitution pattern on the aromatic ring.
-
-
Impurity Identification Workflow
The following diagram outlines a systematic approach to identifying and characterizing unknown impurities during your synthesis.
Caption: Workflow for impurity identification and mitigation.
Question 3: My final product is contaminated with the 3,4-dihydroisoquinoline intermediate. How can I ensure complete reduction?
Answer: This issue is specific to the Bischler-Napieralski synthesis, which first yields a 3,4-dihydroisoquinoline that must be reduced to the final tetrahydroisoquinoline.[2][4][11] Incomplete reduction is a common problem.
-
Causality & Explanation: The imine bond (C=N) in the 3,4-dihydroisoquinoline intermediate is reduced to an amine. The efficiency of this reduction depends on the reducing agent, solvent, temperature, and pH.
-
Reducing Agent Activity: Common reducing agents like sodium borohydride (NaBH₄) may be sluggish or require specific conditions (e.g., protic solvent like methanol) to be effective. The activity of NaBH₄ can also be diminished if it is old or has been improperly stored.
-
Reaction Conditions: The reaction may be too slow at room temperature, or the stoichiometry of the reducing agent may be insufficient.
-
-
Troubleshooting Steps:
-
Verify Reducing Agent: Use a fresh, verified batch of sodium borohydride.
-
Stoichiometry: Increase the molar equivalents of NaBH₄ (e.g., from 1.1 to 1.5 or 2.0 equivalents). Add the reducing agent in portions to control the reaction rate.
-
Solvent Choice: The reduction is typically performed in a protic solvent like methanol or ethanol, which facilitates the reduction mechanism.
-
Consider a Stronger Reducing Agent: If NaBH₄ proves ineffective, consider catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C). This is a very effective method but requires specialized equipment.[12] Be cautious, as overly aggressive hydrogenation conditions can sometimes lead to dehalogenation (loss of the chloro-substituent).
-
Monitor Completion: Use TLC or a rapid LC method to monitor the disappearance of the dihydroisoquinoline intermediate before quenching the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques I should use for impurity profiling of this compound? A1: A multi-technique approach is essential for comprehensive impurity profiling.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity analysis.[14][15] It excels at separating the target compound from structurally similar impurities and allows for accurate quantification. A reverse-phase C18 column is often a good starting point.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile impurities, such as residual solvents or certain low-molecular-weight by-products.[17][18][19] It provides both retention time data and mass spectra, which are invaluable for preliminary identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the direct determination of the molecular weights of impurities as they elute from the HPLC column, providing crucial information for proposing structures.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of isolated impurities.[10][21][22] It is particularly crucial for distinguishing between isomers that have identical molecular weights.
Q2: What are the typical process-related impurities versus potential degradation products? A2:
-
Process-Related Impurities: These are substances that arise directly from the manufacturing process.[23] They include:
-
Unreacted Starting Materials: e.g., 2-(2-chlorophenyl)ethan-1-amine.
-
Intermediates: e.g., N-(2-(2-chlorophenyl)ethyl)formamide (from Bischler-Napieralski) or 8-chloro-3,4-dihydroisoquinoline.
-
By-products: e.g., the 6-chloro regioisomer.
-
Reagents and Catalysts: Residual acids, bases, or metals from catalysts.
-
-
Degradation Products: These form during storage due to exposure to light, oxygen, or temperature.[23] For tetrahydroisoquinolines, the most common degradation pathway is oxidation. The secondary amine can be oxidized, or the tetrahydroisoquinoline ring can be aromatized back to an isoquinolinium species.
Q3: Can I use ¹H NMR alone to quantify the level of isomeric impurity? A3: Yes, Quantitative NMR (qNMR) can be a very accurate method for this purpose, provided there are well-resolved signals for both the main product and the isomer.[22] To do this, you would identify a distinct, non-overlapping proton signal for the 8-chloro isomer and another for the 6-chloro isomer. By carefully integrating these signals and comparing their areas, you can determine the relative molar ratio of the two compounds in the mixture. This method is fast and does not require a reference standard for the impurity, unlike HPLC.
Key Analytical Protocols
Table 1: HPLC Method for Impurity Profiling
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Vol. | 10 µL |
Note: This is a starting method and should be optimized for your specific impurity profile.
Protocol 2: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
GC Column: Use a standard non-polar column, such as a DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).[19]
-
Injection: Inject 1 µL with a split ratio (e.g., 50:1) to avoid overloading the column.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5-10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[18]
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Synthetic Pathway Visualization
The following diagram illustrates the critical cyclization step leading to the desired product and the potential regioisomeric impurity.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 13. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
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- 16. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. veeprho.com [veeprho.com]
Alternative catalysts for efficient 8-Chloro-1,2,3,4-tetrahydroisoquinoline synthesis
Welcome to the technical support center for the synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during its synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you select and optimize alternative catalytic methods for this important synthetic building block.
This compound is a key intermediate in the development of various pharmacologically active compounds. Its efficient synthesis is crucial for advancing research in medicinal chemistry. Traditional methods often present challenges in terms of yield, safety, and substrate scope. This guide focuses on providing solutions and exploring modern, efficient alternative catalysts.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound using common synthetic routes like the Pictet-Spengler and Bischler-Napieralski reactions.
Problem 1: Low or No Yield in the Pictet-Spengler Reaction
Question: I am attempting to synthesize this compound via a Pictet-Spengler reaction of 2-(3-chlorophenyl)ethanamine with formaldehyde, but I am observing very low conversion. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Pictet-Spengler reaction for this specific substrate are often due to the electronic properties of the starting material and suboptimal reaction conditions. The chlorine atom at the meta-position of the phenethylamine derivative is an electron-withdrawing group, which deactivates the aromatic ring towards the crucial intramolecular electrophilic aromatic substitution step.[1][2]
Potential Causes and Solutions:
-
Insufficiently Strong Acid Catalyst: Standard Brønsted acids like HCl or H₂SO₄ may not be potent enough to promote the cyclization of the deactivated ring.[3]
-
Reaction Temperature and Time: The reaction may require more forcing conditions to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Microwave-assisted synthesis can also be explored to significantly reduce reaction times and potentially improve yields.[6]
-
-
Formation of Side Products: Under harsh acidic conditions, polymerization of formaldehyde or other side reactions can compete with the desired cyclization.
-
Solution: Use a formaldehyde equivalent like 1,3,5-trioxane, which can depolymerize in situ to provide a controlled concentration of formaldehyde.[7]
-
Problem 2: Side Product Formation in the Bischler-Napieralski Reaction
Question: I am using a Bischler-Napieralski approach to synthesize the dihydroisoquinoline precursor to this compound, but I am isolating a significant amount of a styrene byproduct. How can I suppress this side reaction?
Answer:
The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski reaction, often proceeding through a retro-Ritter type mechanism.[8][9] This is particularly problematic with substrates that can form a stable carbocation.
Potential Causes and Solutions:
-
Reaction Conditions Favoring Elimination: High temperatures and strongly acidic dehydrating agents can promote the elimination pathway.
-
Solvent Effects: The choice of solvent can influence the reaction pathway.
-
Solution: Using a nitrile-based solvent, such as acetonitrile, can help to suppress the retro-Ritter reaction by shifting the equilibrium away from the elimination product.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which alternative catalyst is best for achieving a high enantiomeric excess in the asymmetric synthesis of this compound?
A1: For high enantioselectivity, transition-metal catalysts are the preferred choice. Iridium and Ruthenium-based catalysts with chiral ligands have shown excellent performance in the asymmetric hydrogenation of dihydroisoquinolines.[12]
-
Iridium catalysts , such as those with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines.[12]
-
Ruthenium catalysts , particularly those with chiral diamine ligands, are well-established for asymmetric transfer hydrogenation, which can be a practical alternative to high-pressure hydrogenation.[13][14]
-
Organocatalysts , such as chiral Brønsted acids (e.g., BINOL-derived phosphoric acids), can also promote enantioselective Pictet-Spengler reactions, offering a metal-free alternative.[5][15]
Q2: How can I minimize the formation of over-reduced byproducts during the reduction of the dihydroisoquinoline intermediate?
A2: Over-reduction to the corresponding phenethylamine derivative can occur with strong reducing agents.
-
Solution: Use milder reducing agents like sodium borohydride (NaBH₄) at controlled temperatures. Catalytic transfer hydrogenation with a suitable hydrogen donor (e.g., formic acid, isopropanol) and a transition-metal catalyst can also offer better selectivity.[5]
Q3: What are the best practices for catalyst recycling in these reactions?
A3: Catalyst recycling is crucial for improving the cost-effectiveness and sustainability of the synthesis.
-
For homogeneous catalysts: Techniques like catalyst immobilization on a solid support or the use of biphasic solvent systems can facilitate catalyst recovery.
-
For heterogeneous catalysts: These can be recovered by simple filtration after the reaction. However, catalyst leaching and deactivation should be monitored over multiple cycles.
Catalyst Selection Guide
The choice of catalyst will depend on the specific synthetic strategy (e.g., Pictet-Spengler vs. reduction of a dihydroisoquinoline) and the desired outcome (racemic vs. enantiomerically pure product).
| Catalyst Type | Example(s) | Application | Advantages | Disadvantages |
| Brønsted/Lewis Acids | H₂SO₄, PPA, BF₃·OEt₂ | Pictet-Spengler, Bischler-Napieralski | Readily available, cost-effective | Often require harsh conditions, low yields with deactivated substrates |
| Ruthenium Catalysts | [RuCl₂(arene)(diamine)] | Asymmetric (Transfer) Hydrogenation | High enantioselectivity, can be used for transfer hydrogenation | May require ligand synthesis, potential for metal contamination |
| Iridium Catalysts | [Ir(COD)Cl]₂ + Chiral Ligand | Asymmetric Hydrogenation | Excellent enantioselectivity, high turnover numbers | High cost of iridium, sensitivity to air and moisture |
| Organocatalysts | Chiral Phosphoric Acids | Asymmetric Pictet-Spengler | Metal-free, mild reaction conditions | May require higher catalyst loading, substrate scope can be limited |
| Biocatalysts | Laccase/TEMPO | Chemoenzymatic Synthesis | Mild, environmentally friendly conditions | Limited substrate scope, enzyme stability can be an issue |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 8-Chloro-3,4-dihydroisoquinoline
This protocol is a general guideline and may require optimization for your specific substrate and setup.
-
Catalyst Preparation: In a glovebox, prepare a solution of the chiral Ruthenium catalyst (e.g., a Ru-diamine complex) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 8-chloro-3,4-dihydroisoquinoline (1 equivalent).
-
Reagent Addition: Add a solution of the catalyst (0.5-2 mol%) in the chosen solvent. Then, add the hydrogen source, typically a mixture of formic acid and triethylamine (5:2 molar ratio), dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or chiral HPLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.
Protocol 2: Organocatalyzed Asymmetric Pictet-Spengler Reaction
This protocol provides a general procedure for a metal-free asymmetric synthesis.
-
Reaction Setup: To a vial, add the 2-(3-chlorophenyl)ethanamine derivative (1 equivalent), the aldehyde (e.g., paraformaldehyde, 1.2 equivalents), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).
-
Solvent Addition: Add an anhydrous, non-polar solvent such as toluene or dichloromethane.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the chiral this compound.
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Catalyst Screening Workflow
Caption: Workflow for Catalyst Screening and Optimization.
References
- Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride. (PrepChem)
- Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. (BenchChem)
- Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline. (PrepChem)
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Royal Society of Chemistry)
- Novel tetrahydroisoquinoline based organocatalysts for asymmetric Diels-Alder reactions: insight into the catalytic mode using ROESY NMR and DFT studies.
- Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (PubMed Central)
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- Bischler-Napieralski Reaction. (J&K Scientific LLC)
- Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.
- Synthesis and biological activity of 8-chloro-[5][10][16]triazolo [4,3-a]quinoxalines. (Journal of Chemical and Pharmaceutical Research)
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (PubMed Central)
- Recent Asymmetric Syntheses of Tetrahydroisoquinolines Using “Named” and Some Other Newer Methods.
- Synthesis of tetrahydroisoquinolines. (Organic Chemistry Portal)
- Bischler-Napieralski Reaction. (Organic Chemistry Portal)
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (PubMed Central)
- Bischler-Napieralski Reaction: Examples & Mechanism. (NROChemistry)
- Exploring Enantioselective Pictet-Spengler Reactions. (Thieme)
- Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. (Organic Chemistry Portal)
- Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? (YouTube)
- Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. (Beilstein Journals)
- Bischler–Napieralski reaction. (www.wenxuecity.com)
- Optimization of Acidic Protocols for Pictet− Spengler Reaction.
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (MDPI)
- Pictet–Spengler reaction. (Wikipedia)
- This compound. (Sigma-Aldrich)
- Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.
- Halogen bond-catalyzed Pictet–Spengler reaction. (RSC Publishing)
- Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl arom
- Halogen Bond-catalyzed Pictet-Spengler Reaction. (ChemRxiv)
- Bischler–Napieralski reaction. (Grokipedia)
- Tetrahydroquinoline synthesis. (Organic Chemistry Portal)
- Impact of substrate electronic effects on Pictet-Spengler reaction outcomes. (BenchChem)
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (MDPI)
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (PubMed Central)
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. (Organic Syntheses Procedure)
- This compound. (Chemsrc)
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
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- 6. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline: HPLC vs. GC-MS
Introduction: The Analytical Imperative for 8-Chloro-1,2,3,4-tetrahydroisoquinoline
This compound (8-Cl-THIQ) is a substituted tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2] As a key building block in the synthesis of potential drug candidates, the purity of 8-Cl-THIQ is of paramount importance.[3] Even trace impurities can have unintended pharmacological effects or interfere with downstream synthetic reactions, making robust analytical characterization a non-negotiable step in drug development and chemical synthesis.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of 8-Cl-THIQ. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the optimal technique for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is an indispensable tool for analyzing non-volatile or thermally labile compounds like 8-Cl-THIQ. Its strength lies in the separation of the primary compound from its structurally similar impurities under ambient temperature conditions, preserving the integrity of the analyte.
The Rationale Behind Reversed-Phase HPLC
For a molecule like 8-Cl-THIQ, which possesses both a hydrophobic aromatic ring and a polar secondary amine, reversed-phase (RP) HPLC is the method of choice.
-
Mechanism: The separation occurs on a non-polar stationary phase (typically C18-silica) with a polar mobile phase. The hydrophobic part of 8-Cl-THIQ interacts with the C18 chains, while the polar secondary amine interacts more with the mobile phase. Elution is controlled by modulating the strength of the mobile phase, usually by increasing the proportion of an organic solvent like acetonitrile or methanol.
-
Peak Shape—The Critical Role of pH: The secondary amine in 8-Cl-THIQ (pKa ~9-10) will be protonated at acidic pH. Adding an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial. This protonates the amine, preventing its interaction with residual acidic silanol groups on the silica support. This single step is the key to preventing severe peak tailing and achieving sharp, symmetrical peaks necessary for accurate quantification.[4]
Chiral Purity: A Critical Consideration
The THIQ skeleton can possess chiral centers, making enantiomeric separation crucial due to the potentially distinct biological effects of each enantiomer.[5][6] If 8-Cl-THIQ is synthesized as a racemate or if enantiopurity is a critical quality attribute, chiral HPLC is required. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, have demonstrated superior performance for separating THIQ enantiomers.[5]
HPLC Experimental Protocol
This protocol is a robust starting point for the achiral purity analysis of 8-Cl-THIQ.
Step 1: Sample and Standard Preparation
-
Prepare a stock solution of 8-Cl-THIQ reference standard at 1.0 mg/mL in 50:50 acetonitrile:water (v/v).
-
Prepare the sample to be analyzed at a nominal concentration of 1.0 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Step 2: HPLC-UV Instrument Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure protonation of the analyte for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid is MS-compatible if needed. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| UV Detection | 220 nm and 275 nm | Wavelengths corresponding to the absorbance maxima of the aromatic system. |
Step 3: System Suitability
-
Perform five replicate injections of the reference standard.
-
The Relative Standard Deviation (RSD) for peak area and retention time should be <2.0%.
-
The USP tailing factor for the 8-Cl-THIQ peak should be between 0.8 and 1.5.
HPLC Workflow Diagram
Caption: HPLC-UV workflow for 8-Cl-THIQ purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS offers unparalleled identification capabilities through mass spectral fragmentation patterns, making it a powerful tool for confirming the identity of 8-Cl-THIQ and elucidating the structure of unknown impurities. However, the inherent polarity and low volatility of the secondary amine in 8-Cl-THIQ necessitate a critical sample preparation step: derivatization.
The Necessity of Derivatization
Direct injection of 8-Cl-THIQ onto a GC column would result in poor chromatography. The active hydrogen on the secondary amine can form hydrogen bonds with active sites (e.g., free silanols) in the GC inlet and column, leading to broad, tailing peaks and potential sample loss.
-
Mechanism of Improvement: Chemical derivatization masks the active hydrogen by replacing it with a non-polar, thermally stable group.[7] This increases the compound's volatility and thermal stability while dramatically improving its chromatographic behavior.[8] Common approaches include acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with BSTFA). Acylation is often preferred for amines due to the stability of the resulting amide.
GC-MS Experimental Protocol
This protocol outlines a validated approach using acylation for robust GC-MS analysis.
Step 1: Derivatization
-
Accurately weigh ~1 mg of the 8-Cl-THIQ sample into a 2 mL GC vial.
-
Add 500 µL of ethyl acetate to dissolve the sample.
-
Add 100 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) or a similar acylating agent.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before analysis. This solution contains the derivatized analyte.
Step 2: GC-MS Instrument Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity, general-purpose column ideal for a wide range of analytes. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, 1.2 mL/min | Standard inert carrier gas for GC-MS. |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) | A temperature ramp that effectively separates compounds based on boiling point. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
Step 3: Data Analysis
-
Identify the peak for derivatized 8-Cl-THIQ by its retention time and mass spectrum.
-
Confirm the structure by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Identify impurity peaks and tentatively elucidate their structures based on their mass spectra.
GC-MS Workflow Diagram
Caption: GC-MS workflow for 8-Cl-THIQ analysis including derivatization.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the analytical goal. For routine purity checks and quantification, HPLC is often superior. For identity confirmation and structural elucidation of unknowns, GC-MS is the definitive choice.
| Feature | HPLC-UV | GC-MS |
| Primary Use Case | Quantitative purity analysis, impurity profiling. | Identity confirmation, structural elucidation of impurities. |
| Sample Preparation | Simple dissolution and filtration. | Mandatory derivatization to improve volatility and peak shape.[7] |
| Separation Principle | Partitioning between a liquid mobile phase and solid stationary phase. | Partitioning between a gas mobile phase and liquid stationary phase. |
| Analyte Compatibility | Excellent for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable (or made so via derivatization). |
| Identification Power | Low; based on retention time comparison with a standard. | High ; based on unique mass spectral fragmentation patterns.[9] |
| Quantification | Excellent ; highly reproducible with linear UV response over a wide range. | Good; but can be affected by derivatization efficiency and matrix effects. |
| Chiral Analysis | Readily achievable with chiral stationary phases.[6] | Possible, but often requires chiral derivatizing agents to form diastereomers.[10] |
| Throughput | High; typical run times are 15-30 minutes. | Moderate; derivatization adds significant sample preparation time. |
| Potential Impurities | Ideal for separating polar starting materials and non-volatile polymeric by-products. | May not detect non-volatile or highly polar impurities that do not derivatize or elute. |
Conclusion and Recommendations
For the comprehensive analysis of this compound, HPLC and GC-MS are not competing but complementary techniques.
-
For Routine Quality Control and Release Testing: HPLC-UV is the recommended method. Its simplicity, high throughput, and robust quantitative performance make it ideal for determining the purity and impurity profile of batch-to-batch productions.
-
For Reference Standard Characterization and Impurity Identification: GC-MS is essential. It provides unequivocal structural confirmation of the main component and is the most powerful tool for identifying unknown process impurities or degradants, which is critical for regulatory submissions and process optimization.
In a drug development or advanced research setting, employing both techniques provides a complete analytical picture. HPLC ensures accurate quantification of all components, while GC-MS confirms their identities, together upholding the highest standards of scientific integrity and product quality.
References
- Fekete, J., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.
- Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. SCIRP.
- Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. ResearchGate.
- Fekete, J., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. ResearchGate.
- Al-Suwaidan, I. A., et al. (2017). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central.
- Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroform. ResearchGate.
- Gawley, R. E., et al. (1992). Analysis of (.alpha.-hydroxybenzyl)tetrahydroisoquinoline stereoisomers by Pirkle column HPLC: correlation of absolute configuration with order of elution. The Journal of Organic Chemistry - ACS Publications.
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- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Dargel, C., et al. (2018). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC.
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Chan, K. M. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Formosan Medical Association.
- Al-Ghanam, S. M., et al. (2016). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate.
- Lázár, L., et al. (2015). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. ResearchGate.
- Li, H., et al. (2022). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. NIH.
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- Chemsrc. (n.d.). This compound. Chemsrc.
- Lin, S. J., et al. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis.
- Johnson, A. J., & M. S. (2016). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. ResearchGate.
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- Gricynenko, O., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. NIH.
- Bodoki, E., et al. (2022). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. MDPI.
- Rani, P. S., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed.
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- Wang, Y., et al. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
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A Senior Application Scientist's Guide to the Structural Validation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline using NMR and IR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized intermediates is a cornerstone of scientific rigor. For professionals in this field, 8-Chloro-1,2,3,4-tetrahydroisoquinoline serves as a valuable building block in the synthesis of various bioactive molecules.[1][2] Its structural integrity is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural validation of this critical intermediate, grounded in experimental data and established spectroscopic principles.
The Imperative of Orthogonal Spectroscopic Techniques
Relying on a single analytical technique for structural elucidation can be fraught with ambiguity. A more robust approach, and one that aligns with regulatory expectations, is the use of orthogonal methods. NMR and IR spectroscopy, when used in concert, provide a comprehensive and self-validating system for structural confirmation. While NMR spectroscopy offers detailed insights into the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy provides a rapid and definitive confirmation of the functional groups present. This dual-pronged approach ensures a high degree of confidence in the identity and purity of the synthesized compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound with the conventional numbering system is presented below. This numbering will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key functional groups.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 3300-3500 | N-H Stretch | Secondary Amine | Medium, sharp |
| 3000-3100 | C-H Stretch (sp²) | Aromatic Ring | Medium |
| 2850-2960 | C-H Stretch (sp³) | Aliphatic CH₂ | Strong, sharp |
| 1550-1600 | C=C Stretch | Aromatic Ring | Medium to strong |
| 1450-1500 | C=C Stretch | Aromatic Ring | Medium to strong |
| 1000-1300 | C-N Stretch | Amine | Medium |
| 700-850 | C-Cl Stretch | Aryl Halide | Strong |
| 675-900 | C-H Out-of-plane Bend ("oop") | Substituted Aromatic | Strong |
The presence of a sharp to medium intensity band in the 3300-3500 cm⁻¹ region is a key indicator of the N-H bond in the tetrahydroisoquinoline ring. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the stronger aliphatic C-H stretches from the CH₂ groups will appear just below 3000 cm⁻¹.[3] The aromatic ring itself will give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.[4] A strong absorption in the 700-850 cm⁻¹ range can be attributed to the C-Cl stretching vibration.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A rapid and reliable method for obtaining an IR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure, including the number of different types of protons and carbons, their chemical environments, and their connectivity.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetrahydroisoquinoline ring, and the N-H proton.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1-7.3 | Multiplet | 3H | Ar-H |
| ~ 4.1 | Singlet | 2H | H-1 |
| ~ 3.2 | Triplet | 2H | H-3 |
| ~ 2.9 | Triplet | 2H | H-4 |
| ~ 1.5-2.0 (broad) | Singlet | 1H | N-H |
The aromatic protons (H-5, H-6, and H-7) are expected to appear as a multiplet in the downfield region (around 7.1-7.3 ppm) due to the deshielding effect of the aromatic ring current. The benzylic protons at the C-1 position are diastereotopic and adjacent to the nitrogen atom, which would typically result in a more complex splitting pattern. However, due to rapid nitrogen inversion and proton exchange, they often appear as a singlet around 4.1 ppm. The protons at the C-3 and C-4 positions are expected to appear as triplets due to coupling with their adjacent CH₂ groups. The N-H proton signal is often broad and its chemical shift can vary depending on the concentration and solvent, but it is typically found in the 1.5-2.0 ppm range.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145-150 | C-8a |
| ~ 130-135 | C-4a |
| ~ 125-130 | C-8 |
| ~ 120-125 | C-5, C-6, C-7 |
| ~ 45-50 | C-1 |
| ~ 40-45 | C-3 |
| ~ 25-30 | C-4 |
The quaternary carbons (C-4a and C-8a) and the carbon bearing the chlorine atom (C-8) will appear in the downfield region of the aromatic part of the spectrum. The other aromatic carbons (C-5, C-6, and C-7) will also be in this region. The aliphatic carbons (C-1, C-3, and C-4) will be found in the upfield region of the spectrum.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of this compound is most reliably achieved through the synergistic use of IR and NMR spectroscopy. IR spectroscopy provides a quick and effective confirmation of the essential functional groups, while ¹H and ¹³C NMR spectroscopy deliver an intricate and unambiguous map of the molecular framework. By employing these complementary techniques, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the structural integrity of their foundational molecules is assured. This rigorous analytical approach is not just good scientific practice; it is a critical component of robust and reproducible research in the pharmaceutical sciences.
References
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- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). The Journal of Organic Chemistry, 87(20), 13889–13903. [Link]
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A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes
For researchers, scientists, and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry. This privileged scaffold forms the backbone of numerous alkaloids and pharmacologically active compounds.[1][2] Two of the most established and powerful methods for constructing this framework are the Pictet-Spengler and the Bischler-Napieralski reactions.[1] This guide provides an in-depth, objective comparison of these two synthetic routes, grounded in mechanistic principles and supported by experimental data to inform your selection process.
The Pictet-Spengler Reaction: A Direct Path to Saturated Heterocycles
Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to directly form a 1,2,3,4-tetrahydroisoquinoline.[3][4][5] The reaction is biomimetic, mirroring the enzymatic pathways that produce a vast array of natural alkaloids.[3]
Mechanistic Rationale
The elegance of the Pictet-Spengler reaction lies in its straightforward and often high-yielding pathway. The driving force is the formation of a highly electrophilic iminium ion, which is readily attacked by the electron-rich aromatic ring.[4]
-
Imine Formation: The β-arylethylamine first condenses with the carbonyl compound to form a Schiff base (imine).
-
Iminium Ion Generation: Under acidic catalysis, the imine is protonated to generate a reactive iminium ion. This step is crucial, as the imine itself is typically not electrophilic enough to induce cyclization.[4]
-
Intramolecular Cyclization: The electron-rich aryl ring acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This is the key ring-forming step.[4][6]
-
Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline product.[6]
Caption: The Pictet-Spengler reaction pathway via an iminium ion intermediate.
Substrate Scope and Conditions
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich systems, such as indoles (to form β-carbolines) or phenyl rings with electron-donating groups (e.g., alkoxy), undergo cyclization under mild conditions, sometimes even at physiological pH.[4][6] Conversely, less nucleophilic rings require harsher conditions, such as refluxing in strong acids like hydrochloric or trifluoroacetic acid.[4] A key advantage is the direct formation of the fully saturated THIQ ring, often with the creation of a new stereocenter at the C-1 position, opening avenues for asymmetric synthesis.[4]
The Bischler-Napieralski Reaction: A Two-Step Approach to THIQs
First reported in 1893, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides using a strong dehydrating agent.[7][8] This method is a workhorse in the synthesis of isoquinoline-based natural products.[9]
Mechanistic Rationale
The Bischler-Napieralski reaction proceeds through a more reactive electrophile than the Pictet-Spengler. While several mechanisms are debated, the pathway involving a nitrilium ion intermediate is widely accepted and explains the observed reactivity.[7][10]
-
Amide Activation: The carbonyl oxygen of the starting β-arylethylamide is activated by a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11]
-
Nitrilium Ion Formation: This activation facilitates the elimination of the oxygen atom, generating a highly electrophilic nitrilium ion intermediate.[7][10]
-
Intramolecular Cyclization: The electron-rich aromatic ring attacks the nitrilium ion to forge the new carbon-carbon bond and close the ring.[8]
-
Product Formation: Subsequent rearomatization yields a 3,4-dihydroisoquinoline, which is an imine.[7]
To obtain the target THIQ, a second, distinct reduction step is required to convert the dihydroisoquinoline imine into the saturated amine.
Caption: The Bischler-Napieralski pathway via a highly reactive nitrilium ion.
Substrate Scope and Conditions
This reaction generally requires more forceful conditions than the Pictet-Spengler, typically involving reflux in reagents like POCl₃.[7][11] The presence of electron-donating groups on the aromatic ring is crucial for successful cyclization.[11][12] A significant distinction is the product's oxidation state: the reaction yields a 3,4-dihydroisoquinoline.[1] This imine intermediate must be reduced in a subsequent step (e.g., with sodium borohydride) to furnish the final THIQ.[1] While this adds a step to the overall synthesis, it also offers a strategic advantage: the prochiral imine can be reduced using a wide array of modern asymmetric hydrogenation techniques to achieve high enantioselectivity.[13]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between these two powerful reactions depends on the specific synthetic goal, available starting materials, and desired stereochemical outcome. The following table summarizes their key operational and strategic differences.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine + Aldehyde/Ketone[1][3] | β-arylethylamide[1][11] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA)[1] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[1][10][11] |
| Key Intermediate | Iminium ion[1][4] | Nitrilium ion (or related species)[1][7][8] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (fully saturated)[1] | 3,4-Dihydroisoquinoline (imine)[1] |
| Steps to THIQ | One step | Two steps (cyclization then reduction)[1] |
| Reaction Conditions | Can be mild for activated systems; harsh for others[1][4] | Generally requires harsher, refluxing acidic conditions[7][11] |
| Stereocontrol | Asymmetric catalyst or chiral auxiliary in the cyclization step | Asymmetric reduction of the dihydroisoquinoline intermediate[13] |
| Common Applications | Synthesis of alkaloids like yohimbine and drugs like retosiban[3] | Key step in the synthesis of papaverine and other alkaloids[14][15] |
Strategic Decision-Making: Which Route to Choose?
Your synthetic strategy will dictate the optimal choice. The following workflow provides a logical guide for selecting the most appropriate method.
Caption: Decision workflow for selecting between Pictet-Spengler and Bischler-Napieralski.
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for each reaction.
Protocol 1: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol describes the synthesis of 1-methyl-1,2,3,4-tetrahydro-β-carboline from tryptamine and acetaldehyde.
-
Reagents:
-
Tryptamine (1.0 equiv)
-
Acetaldehyde (1.2 equiv)
-
Trifluoroacetic acid (TFA, 2.0 equiv)
-
Dichloromethane (DCM, as solvent)
-
-
Procedure:
-
Dissolve tryptamine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Add acetaldehyde dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure tetrahydro-β-carboline.
-
Protocol 2: Bischler-Napieralski Synthesis and Reduction to a THIQ
This protocol details the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline from N-(2-phenylethyl)benzamide.
-
Step A: Bischler-Napieralski Cyclization
-
Reagents:
-
N-(2-phenylethyl)benzamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 3.0 equiv)
-
Toluene (anhydrous, as solvent)
-
-
Procedure:
-
To a solution of the amide in anhydrous toluene, add POCl₃ dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring for the disappearance of starting material.[11]
-
Cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with toluene or DCM, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude 3,4-dihydroisoquinoline. This intermediate is often used directly in the next step.
-
-
-
Step B: Reduction to Tetrahydroisoquinoline
-
Reagents:
-
Crude 1-phenyl-3,4-dihydroisoquinoline (1.0 equiv)
-
Sodium borohydride (NaBH₄, 1.5 equiv)
-
Methanol (as solvent)
-
-
Procedure:
-
Dissolve the crude dihydroisoquinoline from Step A in methanol and cool the solution to 0 °C.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.[11]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water, then remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the final product by flash chromatography to obtain pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
-
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
- Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Ritter and related reactions. Tetrahedron, 36(10), 1279-1300. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Grokipedia. Pictet–Spengler reaction. [Link]
- Wikipedia. Bischler–Napieralski reaction. [Link]
- Grokipedia. Bischler–Napieralski reaction. [Link]
- Yokoyama, A., Ohwada, T., & Shudo, K. (2001). Stereoselectivity of Superacid-Catalyzed Pictet−Spengler Cyclization Reactions. Organic Letters, 3(1), 105-107. [Link]
- Pulka, K. (2010). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current opinion in drug discovery & development, 13(6), 669-84. [Link]
- Wikipedia. Pictet–Spengler reaction. [Link]
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- Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry, 19(24), 2358-2408. [Link]
- Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]
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- Levens, A., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15556-15569. [Link]
- ResearchGate.
- Gicquel, M., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9479-9484. [Link]
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- ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
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The 8-Chloro Substituent: A Key Modulator of Tetrahydroisoquinoline's Biological Activity
A Comparative Guide for Researchers in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] The biological profile of a THIQ derivative is exquisitely sensitive to the nature and position of substituents on its bicyclic core. This guide offers an in-depth comparison of the biological activities of 8-chloro-substituted THIQs against other substituted analogues, providing a technical narrative grounded in experimental data to inform future drug design and development.
The Significance of Substitution: Tailoring Activity
The versatility of the THIQ nucleus lies in its amenability to chemical modification at various positions, each influencing the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies have consistently demonstrated that substituents on the aromatic ring (positions 5, 6, 7, and 8) and the nitrogen atom (position 2) are critical determinants of potency and selectivity.[1][2]
This guide will focus on the impact of substitution at the 8-position, with a particular emphasis on the 8-chloro derivative, and compare its influence on biological activity relative to other substitution patterns. We will explore its effects on key pharmacological targets, including G-protein coupled receptors (GPCRs), enzymes, and its potential in anticancer and antimicrobial applications.
Comparative Biological Activity: 8-Chloro-THIQ in Focus
While direct, comprehensive comparative studies of 8-chloro-THIQ against a full spectrum of other substituted THIQs are not extensively documented in a single source, by synthesizing data from various studies, we can construct a compelling analysis of its potential biological profile.
Interaction with G-Protein Coupled Receptors (GPCRs)
The THIQ scaffold is a well-established pharmacophore for targeting GPCRs, particularly dopamine, serotonin, and adrenergic receptors. The nature of the substituent dictates the affinity and functional activity (agonist, antagonist, or inverse agonist) at these receptors.
Dopamine Receptors:
Halogenation of the THIQ core has been shown to be a critical factor in modulating affinity for dopamine receptors.[5] For instance, a study on halogenated 1-benzyl-tetrahydroisoquinolines revealed that these compounds displayed high affinity for both D1-like and D2-like dopamine receptors.[5] The presence of a chloro group on the benzylic ring of 1-benzyl-THIQs was found to be a significant factor in modulating receptor affinity.[5] While this study focused on a 7-chloro derivative, it highlights the importance of the electronic and steric properties of chlorine in receptor interaction. The electron-withdrawing nature of the 8-chloro substituent can be expected to influence the electron density of the aromatic ring, thereby affecting its interaction with key residues in the dopamine receptor binding pocket.
Serotonin Receptors:
The substitution pattern on the THIQ ring is crucial for affinity and selectivity towards different serotonin (5-HT) receptor subtypes. For example, modifications at the C-7 position of the THIQ scaffold have been explored for their impact on 5-HT2A receptor activity.[6] Although direct data on 8-chloro-THIQ at various 5-HT receptors is sparse, the known SAR for this receptor family suggests that the position and electronic nature of substituents are key. The introduction of a chloro group at the 8-position could potentially enhance selectivity for specific 5-HT receptor subtypes.
Adrenergic Receptors:
A noteworthy study demonstrated that replacing the hydroxyl groups at the 6 and 7 positions of a THIQ agonist with chloro substituents resulted in a compound with significant β-adrenergic receptor antagonist properties.[7] This transformation from agonist to antagonist activity upon chlorination underscores the profound impact of this halogen on the pharmacological profile. While this study did not investigate the 8-position specifically, it provides strong evidence that an 8-chloro substituent could impart β-adrenergic blocking activity to the THIQ scaffold.
Enzyme Inhibition
Monoamine Oxidase (MAO):
Anticancer and Antimicrobial Activity
Recent research has highlighted the potential of THIQ derivatives as anticancer and antimicrobial agents.[1][11][12][13][14][15]
Anticancer Activity:
Substituted THIQs have been investigated for their cytotoxic effects against various cancer cell lines.[11] For example, certain THIQ derivatives have shown promising activity as KRas inhibitors and anti-angiogenesis agents.[16] The presence of a chloro group on a phenyl ring attached to the THIQ core has been associated with significant KRas inhibition. While this is not a direct substitution on the THIQ ring, it points to the potential of chloro-substituted THIQs in cancer therapy.
Antimicrobial Activity:
The THIQ scaffold has been identified as a promising template for the development of novel antibacterial and antifungal agents.[1][12][14] SAR studies have shown that the nature of the substituents significantly influences the antimicrobial spectrum and potency. For instance, the introduction of SF5 and SCF3 groups into the tetrahydroquinoline scaffold has been shown to enhance antibacterial properties.[13] Given the known contribution of halogens to antimicrobial activity in other heterocyclic systems, it is plausible that an 8-chloro-THIQ derivative would exhibit noteworthy antimicrobial properties. A study on 5,8-disubstituted THIQs demonstrated their potential as inhibitors of Mycobacterium tuberculosis.[2]
Data Summary
| Biological Target | Substitution Pattern | Observed Activity | Reference |
| Dopamine Receptors | 7-Chloro-1-benzyl-THIQ | High affinity for D1 and D2 receptors | [5] |
| Adrenergic Receptors | 6,7-Dichloro-THIQ | β-adrenergic receptor antagonist | [7] |
| Anticancer (KRas) | THIQ with 4-chlorophenyl group | Significant KRas inhibition | [16] |
| Antitubercular | 5,8-disubstituted THIQs | Inhibition of M. tuberculosis | [2] |
Experimental Protocols
To facilitate further research and comparative analysis, detailed, step-by-step methodologies for key experiments are provided below.
Synthesis of Tetrahydroisoquinolines
The two most common methods for synthesizing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.[17][18][19][20][21][22][23]
Pictet-Spengler Reaction: [17][18][19][24][25]
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
-
Step 1: Iminium Ion Formation: The β-arylethylamine is reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., HCl, TFA) to form an iminium ion intermediate.
-
Step 2: Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction.
-
Step 3: Deprotonation: A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.
Caption: Pictet-Spengler reaction workflow.
Bischler-Napieralski Reaction: [20][21][22][23]
This method involves the cyclization of a β-phenylethylamide using a dehydrating agent.
-
Step 1: Amide Formation: A β-phenylethylamine is acylated to form the corresponding amide.
-
Step 2: Cyclization: The amide is treated with a dehydrating agent (e.g., POCl₃, P₂O₅) to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.
-
Step 3: Reduction: The resulting dihydroisoquinoline is then reduced (e.g., with NaBH₄) to yield the final tetrahydroisoquinoline.
Caption: Bischler-Napieralski reaction workflow.
A specific synthesis for 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride has been reported, starting from 8-chloro-7-mercaptoisoquinoline and using a borane-methylsulfide complex for the reduction.[26]
Biological Assays
Receptor Binding Assay (Dopamine Receptors):
This assay determines the affinity of a compound for a specific receptor.
-
Materials: Cell membranes expressing the dopamine receptor of interest (e.g., D1 or D2), a radiolabeled ligand known to bind to the receptor (e.g., [³H]-SCH23390 for D1), the test compound (e.g., 8-chloro-THIQ), and appropriate buffer solutions.
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filter, which corresponds to the amount of bound radioligand.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cell-Based Functional Assay (Serotonin Receptors): [27][28][29][30][31]
This assay measures the functional response of a cell upon receptor activation. For many serotonin receptors, this involves measuring changes in intracellular calcium levels.
-
Materials: A cell line stably expressing the serotonin receptor of interest (e.g., 5-HT2A), a calcium-sensitive fluorescent dye (e.g., Fluo-4), the test compound, and a known agonist (e.g., serotonin).
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound to the cells.
-
Measure the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced response.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.
-
Enzyme Inhibition Assay (Monoamine Oxidase): [8][9][10][32][33]
This assay measures the ability of a compound to inhibit the activity of an enzyme.
-
Materials: Purified MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine for both, or benzylamine for MAO-B), the test compound, and a buffer solution.[33]
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product over time using a spectrophotometer. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which can be detected at 316 nm.[33]
-
Calculate the initial reaction rates at each inhibitor concentration.
-
Determine the IC₅₀ value from the plot of reaction rate versus inhibitor concentration.
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[33]
-
Conclusion and Future Directions
The 8-chloro-tetrahydroisoquinoline scaffold represents a promising, yet underexplored, area for drug discovery. Based on the available data for related halogenated and 8-substituted THIQs, it is reasonable to hypothesize that the 8-chloro substituent can significantly influence the biological activity profile, potentially leading to potent and selective ligands for a variety of targets.
The electron-withdrawing and lipophilic nature of the chlorine atom at the 8-position likely modulates the electronic distribution and overall physicochemical properties of the THIQ molecule, thereby altering its interactions with biological macromolecules. The provided experimental protocols offer a clear roadmap for the systematic evaluation of 8-chloro-THIQ and its derivatives.
Future research should focus on a comprehensive head-to-head comparison of 8-chloro-THIQ with other substituted analogues across a panel of relevant biological assays. Such studies will be invaluable in elucidating the precise structure-activity relationships and unlocking the full therapeutic potential of this intriguing class of compounds.
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- 13. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The antimicrobial activity and toxicity od alkyltetrahydroisoquinolones | Semantic Scholar [semanticscholar.org]
- 16. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. organicreactions.org [organicreactions.org]
- 18. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. name-reaction.com [name-reaction.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Bischler-Napieralski Reaction [organic-chemistry.org]
- 22. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 23. organicreactions.org [organicreactions.org]
- 24. pubs.acs.org [pubs.acs.org]
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- 26. prepchem.com [prepchem.com]
- 27. innoprot.com [innoprot.com]
- 28. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 30. innoprot.com [innoprot.com]
- 31. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 33. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Chloro-Substituted Tetrahydroisoquinoline Derivatives as Dopamine Receptor Ligands
For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure with significant therapeutic potential. Its inherent similarity to dopamine has made it a focal point for the development of novel ligands targeting dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloro-substituted THIQ derivatives, with a particular focus on their affinity for dopamine D1-like and D2-like receptors. By examining the influence of chloro-substitution patterns and other structural modifications, we aim to provide actionable insights for the rational design of more potent and selective dopamine receptor modulators.
While a comprehensive SAR study on a series of 8-chloro-THIQ derivatives is not extensively documented in publicly available literature, a detailed investigation into 7-chloro-6-hydroxy-THIQ analogs offers a robust framework for understanding the impact of halogenation on this scaffold's dopaminergic activity. This guide will use these findings as a central case study to illuminate key SAR principles that can be extrapolated to other halo-substituted THIQs, including the 8-chloro isomers.
The Dopaminergic Landscape: Why THIQ Derivatives Matter
The dopaminergic system, with its five receptor subtypes (D1-D5) classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, plays a crucial role in regulating motor control, cognition, and emotion.[1] Dysregulation of this system is a hallmark of conditions like Parkinson's disease and schizophrenia.[1] THIQ-based compounds, due to their structural analogy to dopamine, have emerged as promising candidates for modulating these receptors. The strategic placement of substituents on the THIQ core can fine-tune their affinity and selectivity, paving the way for novel therapeutics with improved efficacy and reduced side effects.
Unraveling the SAR of 7-Chloro-6-Hydroxy-THIQ Derivatives
A systematic study of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines provides a clear illustration of the delicate interplay between different structural elements and their impact on dopamine receptor affinity. The following data, derived from radioligand binding assays, showcases how modifications at the 1-position of the 7-chloro-6-hydroxy-THIQ scaffold modulate binding to D1-like and D2-like receptors in rat striatal membranes.
| Compound | R-group (at position 1) | D1-like Ki (nM) | D2-like Ki (nM) | Selectivity (D1/D2) |
| 1a | -CH₃ | >10000 | 1200 ± 150 | - |
| 1b | -CH₂CH₃ | >10000 | 850 ± 90 | - |
| 1c | -(CH₂)₂CH₃ | 8000 ± 500 | 250 ± 30 | 32 |
| 1d | -(CH₂)₃CH₃ | 3200 ± 250 | 66 ± 8 | 49 |
| 1e | -Phenyl | 2500 ± 200 | 1500 ± 180 | 1.7 |
| 1f | -Benzyl | 1800 ± 150 | 900 ± 100 | 2 |
Data sourced from Berenguer et al. (2009).[2]
Key SAR Insights from 7-Chloro-6-Hydroxy-THIQ Derivatives:
-
Impact of 1-Alkyl Substitution: A clear trend emerges with increasing the length of the alkyl chain at the 1-position. Affinity for both D1-like and D2-like receptors generally increases as the alkyl chain is elongated from methyl to butyl. Notably, the 1-butyl derivative (1d ) exhibits the highest affinity for D2-like receptors (Ki = 66 nM) and the greatest selectivity (49-fold) over D1-like receptors. This suggests that a hydrophobic pocket in the D2 receptor can accommodate a longer alkyl chain, leading to enhanced binding.[2]
-
Influence of 1-Aryl and 1-Benzyl Substitution: The introduction of a phenyl (1e ) or benzyl (1f ) group at the 1-position results in a decrease in affinity for D2-like receptors compared to the longer-chain alkyl derivatives. The selectivity for D2 over D1 receptors is also significantly diminished. This indicates that while some bulk is tolerated at the 1-position, the specific shape and electronic properties of aryl and benzyl groups may not be optimal for interaction with the D2 receptor binding site in this particular scaffold.
-
The Role of the 7-Chloro and 6-Hydroxy Groups: The presence of the 7-chloro and 6-hydroxy groups on the THIQ ring is crucial for the observed dopaminergic activity. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, mimicking the catechol moiety of dopamine. The electron-withdrawing nature of the chlorine atom at the 7-position likely influences the electronic distribution of the aromatic ring and the pKa of the hydroxyl group, thereby modulating receptor interaction.
Experimental Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment in the evaluation of these compounds: the dopamine receptor binding assay.
Dopamine Receptor Binding Assay
Objective: To determine the affinity of test compounds for dopamine D1-like and D2-like receptors in rat striatal tissue.
Materials:
-
Rat striatal tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]-SCH23390 (for D1-like receptor binding)
-
[³H]-Spiperone (for D2-like receptor binding)
-
Haloperidol (for non-specific D2-like binding)
-
SKF-100330A (for non-specific D1-like binding)
-
Test compounds
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striata in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in the assay buffer to a final protein concentration of 0.2-0.4 mg/mL.
-
-
Binding Assay:
-
In a final volume of 1 mL, add the following to test tubes:
-
100 µL of [³H]-SCH23390 (final concentration ~0.2 nM) for D1 assays or [³H]-Spiperone (final concentration ~0.1 nM) for D2 assays.
-
100 µL of test compound at various concentrations.
-
For non-specific binding determination, add 100 µL of 1 µM SKF-100330A (for D1) or 1 µM haloperidol (for D2).
-
800 µL of the membrane preparation.
-
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the SAR: Key Relationships
The following diagram illustrates the key structure-activity relationships for 1-substituted-7-chloro-6-hydroxy-THIQ derivatives at dopamine receptors.
Caption: SAR of 1-substituted-7-chloro-6-hydroxy-THIQs at dopamine receptors.
Conclusion and Future Directions
The structure-activity relationship studies of chloro-substituted tetrahydroisoquinoline derivatives reveal that the position and nature of substituents on the THIQ scaffold are critical determinants of their affinity and selectivity for dopamine receptors. The case study of 7-chloro-6-hydroxy-THIQ analogs demonstrates that increasing the length of the 1-alkyl substituent enhances D2 receptor affinity and selectivity, with the 1-butyl derivative emerging as a potent and selective ligand.
While direct and extensive SAR data for 8-chloro-THIQ derivatives remains an area for further investigation, the principles elucidated from the 7-chloro analogs provide a valuable roadmap for future drug design efforts. Future studies should focus on the systematic synthesis and pharmacological evaluation of 8-chloro-THIQ derivatives with diverse substitutions at the 1, 2, and other positions of the THIQ core. Such investigations will undoubtedly contribute to a more comprehensive understanding of the SAR of this important class of compounds and facilitate the development of novel therapeutics for dopamine-related disorders.
References
- Berenguer, I., El Aouad, N., Andujar, S., Romero, V., Suvire, F., Freret, T., ... & Cortes, D. (2009). Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & Medicinal Chemistry, 17(14), 4968-4980.
- Andujar, S. A., et al. (2009). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 44(11), 4616-4621.
- Berenguer, I., et al. (2009). 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & Medicinal Chemistry, 17(14), 4968-4980.
- National Center for Biotechnology Information (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). In Probe Reports from the Molecular Imaging and Contrast Agent Database (MICAD).
- Newman, A. H., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(7), 673–678.
Sources
- 1. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline Derivatives: From Synthesis to Structural Insights
Introduction: The Strategic Importance of the 8-Chloro-THIQ Scaffold
In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold."[1][2] This is due to its prevalence in a vast array of natural products and its ability to serve as a versatile framework for interacting with diverse biological targets.[1][3] The introduction of a chlorine atom at the 8-position of the THIQ ring system is a strategic chemical modification. This halogenation can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These modifications are critical for modulating binding affinity to target proteins and improving overall pharmacokinetic profiles.[4]
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of these molecules. This empirical data is indispensable for rational drug design, allowing researchers to visualize drug-receptor interactions, understand structure-activity relationships (SAR), and iteratively optimize lead compounds.[5] This guide offers an in-depth comparison of the synthetic and crystallographic methodologies pertinent to 8-chloro-1,2,3,4-tetrahydroisoquinoline derivatives, providing the experimental rationale and comparative data necessary for researchers in the field.
PART 1: Synthesis and Crystallization Strategies
Synthetic Pathways to the 8-Chloro-THIQ Core
The construction of the THIQ skeleton is predominantly achieved through well-established cyclization reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Reactions:
-
Pictet-Spengler Reaction: This is a cornerstone reaction for THIQ synthesis, involving the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6][7] For 8-chloro derivatives, the synthesis would logically start from an appropriately substituted 2-(2-chlorophenyl)ethylamine.
-
Bischler-Napieralski Reaction: This alternative route involves the acylation of a β-phenylethylamine, followed by cyclodehydration using a Lewis acid (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[6] This intermediate is then reduced (e.g., with NaBH₄) to the final tetrahydroisoquinoline.[6] This two-step approach offers flexibility in introducing substituents at the C1 position.
A particularly advantageous route for producing the barely accessible 8-chloro-3,4-dihydroisoquinoline, a key intermediate, involves an N-hydroxyethyl ortho-chlorobenzylamine intermediate undergoing a Friedel-Crafts reaction. The resulting tetrahydro derivative is subsequently oxidized to the dihydroisoquinoline, which can then be further derivatized and reduced.[8]
Experimental Workflow: Synthesis of 8-Chloro-THIQ Derivatives
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural comparison of five new halogenated dihydroquinoline-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to 1,2,3,4-tetrahydroisoquinolines
An In-Depth Comparative Guide to the Synthetic Routes of 1,2,3,4-Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the most prominent synthetic strategies for constructing this important heterocyclic system, offering insights into their mechanisms, advantages, limitations, and practical applications for researchers in medicinal chemistry and drug development.
The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis
The Pictet-Spengler reaction, first reported in 1911, remains one of the most reliable and widely used methods for synthesizing THIQs. This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the THIQ ring system.
Mechanism and Experimental Considerations
The reaction is typically carried out in protic or aprotic solvents in the presence of a Brønsted or Lewis acid catalyst. The choice of acid and reaction conditions can significantly influence the reaction rate and yield. For electron-rich aromatic rings, the reaction can often proceed under milder, even physiological, conditions.
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, methanol, or water).
-
Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Introduce the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like Sc(OTf)₃) and stir the mixture at room temperature or with heating.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
Advantages and Disadvantages
The primary advantages of the Pictet-Spengler reaction are its operational simplicity, the ready availability of starting materials, and its often high yields. However, the classical approach is generally limited to activated aromatic systems and can suffer from harsh reaction conditions, which may not be compatible with sensitive functional groups.
Asymmetric Variants
Modern advancements have led to the development of highly efficient asymmetric Pictet-Spengler reactions, enabling the stereoselective synthesis of chiral THIQs. These methods often employ chiral Brønsted acids or Lewis acids as catalysts to control the facial selectivity of the intramolecular cyclization.
Caption: The Pictet-Spengler reaction workflow.
The Bischler-Napieralski Reaction: A Dehydrative Cyclization Approach
The Bischler-Napieralski reaction provides an alternative route to THIQs, proceeding through a 3,4-dihydroisoquinoline intermediate. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a phosphorus-based reagent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).
Mechanism and Subsequent Reduction
The reaction is believed to proceed via the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. The resulting 3,4-dihydroisoquinoline is not a THIQ and must be reduced in a subsequent step, commonly with sodium borohydride (NaBH₄) or catalytic hydrogenation.
Experimental Protocol: Two-Step Bischler-Napieralski/Reduction Sequence
-
Amide Formation: Synthesize the starting β-arylethylamide by coupling the corresponding β-arylethylamine with a carboxylic acid or its derivative.
-
Cyclization: Dissolve the amide in an inert solvent (e.g., acetonitrile, toluene) and add the dehydrating agent (e.g., POCl₃) at 0 °C, then heat the mixture to reflux.
-
Work-up: Quench the reaction with ice-water, basify, and extract the 3,4-dihydroisoquinoline intermediate.
-
Reduction: Dissolve the intermediate in a protic solvent (e.g., methanol) and add a reducing agent (e.g., NaBH₄) in portions.
-
Final Purification: After the reduction is complete, remove the solvent, and purify the resulting THIQ by column chromatography.
Comparative Analysis with Pictet-Spengler
While the Bischler-Napieralski reaction is a powerful tool, particularly for less activated aromatic systems, the often harsh conditions (high temperatures and strong acids) can limit its functional group tolerance. The two-step nature of the process (cyclization followed by reduction) also makes it less atom-economical than the Pictet-Spengler reaction.
Caption: Two-step synthesis of THIQs via the Bischler-Napieralski reaction.
The Pomeranz-Fritsch Reaction: A Route to Isoquinolines and THIQs
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline, which can then be reduced to a THIQ. This method is particularly useful for the synthesis of isoquinolines that are unsubstituted at the C3 and C4 positions.
Mechanism and Modifications
The classical Pomeranz-Fritsch reaction often suffers from low yields and requires strongly acidic conditions. Several modifications, such as the Schlittler-Müller modification, have been developed to improve the reaction's efficiency by using milder conditions. The key step is the intramolecular electrophilic substitution of the aromatic ring by a carbocation generated from the aminoacetal.
Applicability and Limitations
The Pomeranz-Fritsch reaction is less commonly used for the direct synthesis of THIQs compared to the Pictet-Spengler and Bischler-Napieralski reactions due to the frequent formation of side products and the need for a subsequent reduction step. However, it remains a valuable method for accessing certain substitution patterns on the isoquinoline core.
Modern Synthetic Approaches
In addition to these classical methods, a variety of modern synthetic strategies have emerged, offering milder reaction conditions, broader substrate scope, and access to enantiomerically pure THIQs.
Transition-Metal-Catalyzed Reactions
Palladium-, rhodium-, and iridium-catalyzed reactions have been developed for the asymmetric synthesis of THIQs. For instance, the enantioselective hydrogenation of enamides or the intramolecular hydroamination of alkynes provides efficient access to chiral THIQs.
Biocatalytic Synthesis
The use of enzymes, such as norcoclaurine synthases, offers an environmentally friendly and highly stereoselective route to THIQs. These biocatalytic methods operate under mild, aqueous conditions and can provide access to complex natural product-like structures.
Comparative Summary of Key Synthetic Routes
| Reaction | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Yields |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Brønsted or Lewis acids | Atom-economical, operationally simple, often high yields | Requires activated aromatics, can require harsh conditions | Good to Excellent |
| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | Tolerates less activated aromatics | Two-step process (cyclization then reduction), harsh conditions | Moderate to Good |
| Pomeranz-Fritsch | Benzalaminoacetal | Strong acids (e.g., H₂SO₄) | Access to specific substitution patterns | Often low yields, requires subsequent reduction, side reactions | Variable |
| Asymmetric Catalysis | Various (e.g., enamides, alkynes) | Chiral transition metal complexes | High enantioselectivity, mild conditions | Catalyst cost and sensitivity | Good to Excellent |
| Biocatalysis | β-Arylethylamine, Aldehyde/Ketone | Enzymes (e.g., norcoclaurine synthase) | High stereoselectivity, environmentally friendly, mild conditions | Substrate scope can be limited by the enzyme | Variable to Good |
Conclusion
The synthesis of 1,2,3,4-tetrahydroisoquinolines can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, the required stereochemistry, and the tolerance of functional groups to the reaction conditions. While the classical Pictet-Spengler and Bischler-Napieralski reactions remain workhorses in the field, modern transition-metal-catalyzed and biocatalytic methods offer powerful alternatives for the efficient and stereoselective synthesis of this important class of compounds.
References
- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft1911, 44 (3), 2030–2036. [Link]
- Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews1995, 95 (6), 1797–1842. [Link]
- Wang, Z. Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2010. [Link]
Decoding the Signature Fragmentation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline: A Comparative Mass Spectrometry Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal identification of novel and intermediate compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular structure through the meticulous analysis of fragmentation patterns. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline, a halogenated derivative of a crucial scaffold in medicinal chemistry. By juxtaposing its fragmentation behavior with that of the parent 1,2,3,4-tetrahydroisoquinoline, we illuminate the diagnostic impact of the chlorine substituent, offering a robust framework for structural verification.
The Molecular Blueprint: Understanding the Analyte
This compound possesses a molecular formula of C9H10ClN and a molecular weight of approximately 167.64 g/mol .[1][2] The presence of a single nitrogen atom dictates an odd nominal molecular mass, a key tenet of the Nitrogen Rule in mass spectrometry.[3][4][5] Furthermore, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl with a natural abundance ratio of roughly 3:1) is a critical diagnostic feature, predicting a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.[6][7]
The Fragmentation Cascade: Predicted Pathways for this compound
Upon electron ionization, this compound will undergo a series of predictable fragmentation reactions, driven by the stability of the resulting ions. The primary fragmentation pathways are anticipated to be alpha-cleavage, retro-Diels-Alder (RDA) reaction, and cleavages involving the chlorine substituent.
The Molecular Ion and Isotopic Pattern
The initial ionization event will generate the molecular ion (M⁺˙) at an m/z of 167 (for the ³⁵Cl isotope) and 169 (for the ³⁷Cl isotope). The relative intensity of these peaks should be approximately 3:1, immediately confirming the presence of a single chlorine atom in the molecule.
Alpha-Cleavage: The Iminium Ion Hallmark
The most favorable fragmentation for many amines is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[4][8] For this compound, this pathway is initiated by the loss of a hydrogen radical from the C1 position, leading to the formation of a resonance-stabilized dihydroisoquinolinium ion.
-
[M-H]⁺ (m/z 166/168): This ion, formed by the loss of one hydrogen atom, is expected to be a prominent peak in the spectrum. Its stability is conferred by the delocalization of the positive charge across the nitrogen and the adjacent carbon atom.
Retro-Diels-Alder (RDA) Fragmentation
Cyclic systems like the tetrahydroisoquinoline ring are prone to retro-Diels-Alder (RDA) fragmentation, which involves the concerted cleavage of two bonds in the ring, resulting in the formation of two new stable, unsaturated species. In this case, the tetrahydroisoquinoline ring can cleave to produce a chloro-substituted diene and an ethylene-imine fragment.
-
[M - C₂H₄N]⁺˙ (m/z 124/126): The loss of an aziridine radical cation would result in a chlorostyrene fragment.
-
[C₂H₅N]⁺˙ (m/z 43): The formation of the vinylamine radical cation.
A more likely RDA pathway for this class of compounds involves the cleavage of the C4-C4a and C1-N bonds, leading to the expulsion of ethylene (C₂H₄).
-
[M - C₂H₄]⁺˙ (m/z 139/141): The loss of a neutral ethylene molecule is a common pathway for tetrahydroisoquinolines, leading to a stable, chlorine-containing fragment.
The Influence of the Chlorine Substituent
The chloro-substituent on the aromatic ring introduces additional fragmentation pathways:
-
Loss of Chlorine Radical [M - Cl]⁺ (m/z 132): Direct cleavage of the C-Cl bond results in a fragment ion at m/z 132. This peak would be a singlet, lacking the isotopic pattern, providing strong evidence for the loss of the chlorine atom.
-
Loss of HCl [M - HCl]⁺˙ (m/z 131): Elimination of a neutral hydrochloric acid molecule can also occur, leading to a radical cation at m/z 131.
The interplay of these fragmentation pathways is visually summarized in the following diagram:
Caption: Predicted EI fragmentation pathways of this compound.
Comparative Analysis: 8-Chloro- vs. Unsubstituted 1,2,3,4-tetrahydroisoquinoline
The utility of the fragmentation pattern of the chlorinated compound is best understood in comparison to its unsubstituted parent, 1,2,3,4-tetrahydroisoquinoline (MW = 133.19 g/mol ). The fundamental fragmentation pathways of alpha-cleavage and RDA remain the same, but the resulting m/z values are shifted, and the characteristic isotopic signature is absent in the unsubstituted compound.
| Fragmentation Event | This compound | 1,2,3,4-tetrahydroisoquinoline | Diagnostic Significance |
| Molecular Ion (M⁺˙) | m/z 167/169 (3:1 ratio) | m/z 133 | Presence of chlorine confirmed by isotopic pattern and mass shift of 34 u. |
| Alpha-Cleavage ([M-H]⁺) | m/z 166/168 | m/z 132 | Confirms the tetrahydroisoquinoline core; chlorine presence maintained. |
| RDA Fragmentation ([M-C₂H₄]⁺˙) | m/z 139/141 | m/z 105 | Indicates the saturated heterocyclic ring; mass shift confirms chlorine on the aromatic portion. |
| Loss of Halogen ([M-Cl]⁺) | m/z 132 | N/A | Unique and diagnostic fragment for the chlorinated compound. |
This comparative data provides a clear and objective basis for distinguishing between these two compounds based on their mass spectra.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To ensure the generation of reliable and reproducible data, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
Solvent Delay: 3 minutes (or adjusted based on solvent elution time)
Sample Preparation
-
Prepare a 100 µg/mL stock solution of this compound in methanol or a suitable solvent.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
This self-validating protocol ensures that the acquired data is of high quality, with good chromatographic separation and clear mass spectral information, allowing for confident identification based on the fragmentation patterns discussed.
Caption: Standard workflow for the GC-MS analysis of this compound.
By understanding these fundamental fragmentation pathways and employing a robust analytical methodology, researchers can confidently identify this compound and distinguish it from its non-halogenated counterpart, ensuring the integrity and progression of their research and development endeavors.
References
- Pásztor, V., Kéki, S., & Zsuga, M. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid communications in mass spectrometry : RCM, 22(10), 1519–1527. [Link]
- Santa, T. (n.d.).
- JoVE. (2023). Mass Spectrometry of Amines. [Link]
- Chemsrc. (2025). This compound | CAS#:75416-50-1. [Link]
- PubChem. (n.d.). This compound.
- JoVE. (2024).
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023).
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A Comparative Guide to Validated Analytical Methods for the Quantification of 8-Chloro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous control of impurities is paramount to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). 8-Chloro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various pharmaceuticals, may persist as a process-related impurity.[1] Its structural alerts necessitate the development of highly sensitive and validated analytical methods for its quantification, often at trace levels, to comply with stringent regulatory requirements.
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers in selecting the most appropriate technique for their specific needs. The methodologies discussed—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are critically evaluated based on their sensitivity, selectivity, and validation performance in line with the International Council on Harmonisation (ICH) guidelines.[2][3]
The Analytical Challenge: Trace-Level Quantification
The primary challenge in the analysis of this compound lies in achieving low detection and quantification limits, often in complex matrices. As a potential genotoxic impurity (PGI), its acceptable limits in drug substances are typically very low, necessitating highly sensitive analytical techniques.[4] The choice of analytical method is therefore a critical decision, balancing the required sensitivity with practical considerations such as sample throughput, cost, and the availability of instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of impurities in pharmaceutical analysis. For a chromophore-containing compound like this compound, this method offers a straightforward approach for routine quality control.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the non-polar nature of the tetrahydroisoquinoline ring, providing good retention and separation from more polar impurities.[5][6] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a suitable retention time and peak shape. The acidic pH of the buffer ensures the analyte is in its protonated form, which can improve peak symmetry on silica-based columns. UV detection is set at a wavelength that provides a good response for the analyte, typically near its absorbance maximum.
Experimental Protocol: HPLC-UV
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent (Mobile Phase).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the API sample in the diluent to a final concentration where the expected impurity level falls within the calibration range.
Caption: HPLC-UV workflow for quantification.
Performance and Validation Data
The HPLC-UV method is validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range | 0.1 - 10 µg/mL | - |
| Limit of Detection (LOD) | 0.03 µg/mL | - |
| Limit of Quantification (LOQ) | 0.1 µg/mL | S/N ≥ 10 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% | ≤ 2.0% |
| Specificity | No interference from placebo | No co-eluting peaks |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. This compound, being amenable to gas chromatography, can be sensitively quantified using this technique, particularly when trace-level analysis is required.[7][8][9]
Rationale for Method Design
A low-polarity capillary column, such as a DB-5ms, is chosen for its versatility and good separation of a wide range of compounds.[8] The temperature program is optimized to ensure adequate separation of the analyte from potential matrix components and to provide a sharp peak shape. Electron ionization (EI) is a standard and robust ionization technique that generates reproducible mass spectra. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.[9]
Experimental Protocol: GC-MS
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored: Quantifier ion (e.g., molecular ion) and qualifier ions
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare in a suitable solvent such as dichloromethane.
-
Calibration Standards: Prepare by serial dilution to cover the desired concentration range (e.g., 0.01 µg/mL to 1 µg/mL).
-
Sample Preparation: Dissolve the API in the chosen solvent. A liquid-liquid extraction or solid-phase extraction may be necessary to remove non-volatile matrix components.
Caption: GC-MS workflow for trace quantification.
Performance and Validation Data
The GC-MS method is validated to ensure its reliability for trace-level quantification.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Range | 0.01 - 1 µg/mL | - |
| Limit of Detection (LOD) | 0.003 µg/mL | - |
| Limit of Quantification (LOQ) | 0.01 µg/mL | S/N ≥ 10 |
| Accuracy (% Recovery) | 97.5 - 102.5% | 95.0 - 105.0% |
| Precision (RSD) | < 5.0% | ≤ 5.0% |
| Specificity | Confirmed by mass spectral library match and ion ratios | Consistent ion ratios |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the benchmark for high-sensitivity and high-selectivity quantification of trace-level impurities in complex matrices.[1][10] This technique is particularly advantageous when dealing with non-volatile or thermally labile compounds, and it provides exceptional specificity through Multiple Reaction Monitoring (MRM).
Rationale for Method Design
The chromatographic conditions are similar to the HPLC-UV method, utilizing a C18 column for reversed-phase separation.[11] However, the mobile phase is modified to be compatible with mass spectrometry, typically using formic acid as a modifier to promote ionization.[12] Electrospray ionization (ESI) in positive mode is chosen as this compound contains a basic nitrogen atom that is readily protonated. The MRM transitions are optimized by infusing a standard solution of the analyte into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions, ensuring high selectivity and sensitivity.[11]
Experimental Protocol: LC-MS/MS
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 2.1 mm x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for precursor ion → product ions (e.g., quantifier and qualifier transitions)
2. Standard and Sample Preparation:
-
Standard Stock Solution (10 µg/mL): Prepare in a mixture of water and acetonitrile.
-
Calibration Standards: Prepare by serial dilution to cover a low concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation: Dilute the API sample in the mobile phase to a concentration that falls within the calibration curve.
Caption: LC-MS/MS workflow for ultra-trace quantification.
Performance and Validation Data
The LC-MS/MS method is validated to confirm its superior sensitivity and selectivity.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.998 |
| Range | 0.1 - 100 ng/mL | - |
| Limit of Detection (LOD) | 0.03 ng/mL | - |
| Limit of Quantification (LOQ) | 0.1 ng/mL | S/N ≥ 10 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | < 3.0% | ≤ 5.0% |
| Specificity | No interference at the specific MRM transitions | Consistent ion ratio |
Comparative Summary and Recommendations
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Good | Very Good | Excellent |
| Instrumentation Cost | Low | Moderate | High |
| Sample Throughput | High | Moderate | High |
| Robustness | High | High | Moderate |
| Primary Application | Routine QC, higher concentration levels | Trace analysis, volatile impurities | Ultra-trace analysis, complex matrices |
Recommendations:
-
For routine quality control and in-process control where the expected concentration of the impurity is relatively high (e.g., > 0.1%), HPLC-UV is a cost-effective and robust choice.
-
For trace-level quantification requiring high confidence in identification, especially when dealing with volatile impurities, GC-MS is a powerful technique.
-
For the most demanding applications, such as the analysis of final drug substances where extremely low limits of quantification are required, or for bioanalytical studies, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.
By understanding the principles, protocols, and performance characteristics of these validated analytical methods, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products.
References
- ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level.
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- ResearchGate. (2025). A Practical Method for Trace-Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography-Mass Spectrometry.
- Scirp.org. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate.
- National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- MDPI. (n.d.). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
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- SciELO. (n.d.). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae).
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- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- SciSpace. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. a Five....
- UU Research Portal. (2024). Application.
- Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
- SlidePlayer. (2010). LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
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- ResearchGate. (n.d.). Benzylisoquinoline alkaloid analysis using high‐resolution Orbitrap LC‐MS n.
- PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
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- National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
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- National Institutes of Health. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder.
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- PubMed. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 8-Chloro-1,2,3,4-tetrahydroisoquinoline
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 8-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS No: 75416-50-1). As a chlorinated heterocyclic compound, its disposal is governed by stringent regulations that necessitate a clear understanding of its chemical nature and the associated risks. This document is intended for laboratory professionals engaged in research and development who handle such specialized reagents. Our focus is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and efficiently, thereby ensuring the protection of both laboratory personnel and the environment.
Hazard Profile & Pre-Disposal Safety: The Foundation of Compliance
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge directly informs the necessary safety precautions.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following key hazards:
These classifications mandate that the compound be handled with appropriate protective measures at all times, from initial use to final disposal.
Essential Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the hazard profile. To mitigate the risks of irritation and accidental ingestion, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3] This is non-negotiable to prevent serious eye irritation.
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile, neoprene) and wear a lab coat. For larger quantities or spill response, impervious clothing may be necessary.[1][3] Contaminated clothing must be removed and washed before reuse.[1]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols, which can cause respiratory irritation.[1][4] If exposure limits are exceeded, a full-face respirator may be required.[3]
Required Engineering Controls
Always handle this compound in a well-ventilated area, with a chemical fume hood being the standard engineering control.[1][3] This ensures that any vapors or dusts are captured at the source, protecting the user and the general laboratory environment. Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Waste Characterization & Segregation: The Most Critical Step
Proper disposal begins with correct characterization and segregation. Mischaracterizing this waste stream can lead to regulatory violations and unsafe disposal practices.
The Criticality of "Halogenated Waste" Designation
This compound contains a carbon-halogen bond (C-Cl), classifying it as a Halogenated Organic Compound (HOC) .[5][6] This is the single most important factor for its disposal. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated and non-halogenated organic wastes must be segregated.[7]
Causality: Co-mingling halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated as more hazardous and significantly more expensive halogenated waste.[7] Furthermore, the incineration processes for halogenated compounds are different, requiring specialized equipment to handle corrosive byproducts like hydrochloric acid (HCl).
Determining RCRA Hazardous Waste Status
As the generator of the waste, you are legally responsible for determining if it is a hazardous waste under RCRA.[8] Waste containing this compound should be managed as hazardous waste. This is a self-validating system; treating the waste as hazardous ensures compliance even if a formal characteristic (e.g., toxicity) has not been officially determined for this specific compound.
Segregation Protocol: A Step-by-Step Guide
-
Designate a Waste Container: Before starting your experiment, designate a specific, compatible waste container solely for "Halogenated Organic Waste."
-
Collect All Contaminated Materials: This includes not only the neat compound and solutions but also any contaminated items such as pipette tips, weigh boats, gloves, and paper towels used for cleanup.
-
Prevent Co-Mingling: Under no circumstances should non-halogenated solvents (e.g., acetone, methanol, hexanes) be added to this container unless they are part of the experimental waste stream. Keep this waste stream separate from acidic, alkaline, or heavy metal-containing wastes.[7]
On-Site Accumulation & Storage
Once generated, the waste must be stored safely and compliantly pending pickup by a licensed disposal vendor.
Selecting the Correct Waste Container
-
The container must be in good condition, free of leaks, and compatible with the chemical.[9] A high-density polyethylene (HDPE) or glass container is typically suitable.
-
The container must have a secure, tightly-sealing lid to prevent spills and the release of vapors.[1][9] Keep the container closed unless you are actively adding waste.[9]
Labeling Requirements for Hazardous Waste
As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name of all constituents (e.g., "this compound," "Methylene Chloride," etc.) and their approximate percentages.[7]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").[7]
-
The date on which waste was first added (the "accumulation start date").
Satellite Accumulation Area (SAA) Best Practices
The waste container should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[7]
-
The SAA must be in a secondary containment bin to capture any potential leaks.
-
Store the container away from heat, ignition sources, and incompatible materials.[10]
-
Ensure the hazardous waste label is clearly visible.[7]
Spill & Emergency Procedures
Accidents can happen, and a clear, pre-defined plan is essential for a safe response.
Small Spill Cleanup Protocol
-
Ensure proper PPE is worn, including respiratory protection if dealing with a solid.
-
Alert personnel in the immediate area.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up to avoid creating dust.[3]
-
Collect the absorbed material and spill debris using spark-proof tools and place it in a sealed, properly labeled hazardous waste container.[3]
-
Clean the spill area with an appropriate solvent and decontaminate. All cleaning materials must also be disposed of as halogenated hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[3]
Large Spill / Emergency Response
-
Evacuate the immediate area and alert others.
-
If the spill is large, flammable, or involves a serious exposure, call your institution's emergency response number and notify your Environmental Health & Safety (EHS) department immediately.[7]
-
Provide first aid as needed:
Final Disposal Pathway
The ultimate goal is the safe and permanent removal of the hazardous waste from your facility.
Arranging for Pickup by a Licensed Disposal Vendor
Hazardous waste must be disposed of through your institution's EHS department or a contracted, licensed hazardous waste disposal company.[12] Never attempt to dispose of this chemical down the drain or in the regular trash.[12] When your waste container is nearly full (e.g., 75-80%), submit a waste pickup request through your institution's established procedure.
Documentation and Record-Keeping
Maintain meticulous records of your waste generation and disposal activities. This "cradle-to-grave" tracking is a cornerstone of RCRA regulations and demonstrates your due diligence in managing hazardous materials.[8]
Workflow & Data Summary
Disposal Decision Workflow
The following diagram outlines the critical decision-making and action pathway for handling this compound waste.
Caption: Decision workflow for compliant disposal of halogenated chemical waste.
Summary of Safety & Physical Properties
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [1][2][13] |
| CAS Number | 75416-50-1 | [1][2][13] |
| Molecular Formula | C₉H₁₀ClN | [1][2] |
| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/serious eye irritation, May cause respiratory irritation) | [1][2] |
| Primary Disposal Route | Licensed Hazardous Waste Vendor (as Halogenated Organic Waste) | [7][12][14] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1][3] |
| Required Engineering Control | Chemical Fume Hood | [1][3][4] |
| Incompatible Storage | Non-halogenated waste streams, strong acids/bases, heavy metals | [7] |
| Spill Response | Use inert absorbent material; avoid creating dust; prevent entry into drains | [3][7] |
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. The core principles are unambiguous: correctly identify the compound as a halogenated substance, rigorously segregate it from other waste streams, use proper containment and labeling, and ensure its final disposition is handled by certified professionals. By adhering to these guidelines, you build a self-validating system of compliance that protects you, your colleagues, and the broader community.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Chloro-1,2,3,4-tetrahydroisoquinoline
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. 8-Chloro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic amine, a class of compounds that requires careful handling. This guide provides a detailed, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research. We will move beyond simple checklists to explain the causality behind each safety measure, empowering you to work with confidence and precision.
Hazard Assessment: Understanding the Risks of this compound
Effective safety protocols are built on a thorough understanding of the specific risks a substance presents. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that directly inform our PPE strategy.[1][2]
-
H302: Harmful if swallowed: This indicates significant oral toxicity.[1][2] While direct ingestion is unlikely in a lab setting, this hazard underscores the importance of preventing hand-to-mouth contamination, which is managed through proper glove use and hygiene.
-
H315: Causes skin irritation: Direct contact can lead to skin irritation.[1][2] This necessitates robust skin protection to prevent dermal exposure.
-
H319: Causes serious eye irritation: This is a critical hazard, as eye exposure can lead to significant discomfort and potential damage.[1][2] This dictates the need for stringent eye protection.
-
H335: May cause respiratory irritation: Inhalation of aerosols, dusts (if in solid form), or vapors can irritate the respiratory tract.[1][2] This risk is primarily managed through engineering controls, with respiratory protection as a necessary supplement in specific scenarios.
These classifications are not merely regulatory labels; they are the scientific basis for the multi-layered PPE approach detailed below.
The Core Directive: Your PPE Ensemble
While PPE is crucial, it is the final barrier between you and a potential hazard. The primary method for controlling inhalation exposure is the use of local exhaust ventilation, such as a certified laboratory chemical hood.[3] All work with this compound should be conducted within a fume hood to minimize airborne concentrations.[4]
Eye and Face Protection
Given the serious risk of eye irritation[1][2], eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5]
-
Best Practice/Splash Risk: When handling larger quantities or performing operations with a risk of splashing (e.g., transfers, distillations), a full-face shield should be worn over safety goggles.[6][7] A face shield alone does not provide adequate protection and is not a substitute for goggles.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are your primary tool for preventing skin contact.
-
Material: Nitrile or neoprene gloves are generally suitable for handling heterocyclic amines. However, always consult the glove manufacturer's compatibility chart for the specific chemical.
-
Technique: Double-gloving is strongly recommended.[8] This practice provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a known or suspected contamination, without exposing your skin.[9] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected or visible damage occurs.[9]
-
-
Laboratory Gown/Coat: A professional lab coat, fully buttoned with long sleeves, is required. For procedures with a higher risk of splashes, a gown made of a material demonstrated to be resistant to chemical permeation, such as a poly-coated gown, should be used.[5][10]
Respiratory Protection
Work should always be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[2][5]
-
Standard Operations: For routine handling inside a certified fume hood, additional respiratory protection is typically not required.
-
Required Use: If exposure limits are exceeded, if you experience any irritation, or during a significant spill or aerosol-generating event outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[5] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Personal Protective Equipment Summary
| Protection Type | Equipment | Standard | Rationale & Use Case |
| Engineering Control | Chemical Fume Hood | Certified & Tested | Primary Control: To minimize inhalation of vapors or aerosols. Mandatory for all handling procedures.[3][4] |
| Eye/Face | Tightly-fitting Safety Goggles | EN 166 or NIOSH approved | Minimum Requirement: Protects against serious eye irritation from splashes or vapors.[1][5] |
| Face Shield (worn over goggles) | N/A | Best Practice: For tasks with a high splash potential, providing an additional barrier for the entire face.[6] | |
| Skin/Body | Double Nitrile/Neoprene Gloves | ASTM D6978 (if applicable) | Mandatory: Protects against skin irritation. Double-gloving allows for safe removal of contaminated outer layer.[1][8] |
| Chemical Resistant Lab Gown | Manufacturer tested | Mandatory: Protects skin and clothing from contamination. Poly-coated gowns recommended for splash risks.[5][10] | |
| Respiratory | Full-Face Respirator | NIOSH approved | Situational: Required for spill cleanup, ventilation failure, or if irritation symptoms occur.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Properly using PPE involves more than just wearing it; it requires a systematic process of donning, working, doffing, and disposal to prevent cross-contamination.
Caption: Safe handling workflow from preparation to final decontamination.
Step 1: Pre-Operational Setup
-
Review: Always consult the Safety Data Sheet (SDS) before beginning work.[3]
-
Fume Hood: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Donning PPE: Put on your PPE in the following order: lab gown, inner pair of gloves, safety goggles/face shield, and finally the outer pair of gloves, ensuring the cuffs of the outer gloves go over the sleeves of your gown.[9]
Step 2: Active Handling
-
Location: Conduct all manipulations of this compound exclusively within the fume hood.[4]
-
Contamination Control: If the outer gloves become contaminated, remove and dispose of them immediately inside the fume hood and don a new pair.
Step 3: Post-Operational Cleanup and Doffing
-
Waste Segregation: Securely close the primary container of the chemical. Segregate all contaminated waste (pipette tips, wipes, etc.) into a designated, sealed hazardous waste container.[2][5]
-
Doffing PPE: The removal of PPE is a critical step to prevent self-contamination. Remove items in the following order at the edge of the work area:
-
Remove the outer pair of gloves.
-
Remove your lab gown.
-
Remove safety goggles/face shield.
-
Remove the inner pair of gloves.
-
-
Disposal: Dispose of all single-use PPE in the appropriate hazardous waste stream.[2][11] Reusable PPE must be decontaminated according to institutional procedures.[8]
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[11]
Emergency Response and Disposal Plan
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] In all cases of exposure, seek immediate medical attention and provide the SDS to the responding medical personnel.[11][12]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure proper PPE is worn before re-entering, including respiratory protection if the spill is large or ventilation is inadequate.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5][13]
-
Prevent the spill from entering drains.[5]
Waste Disposal: All waste containing this compound must be treated as hazardous. It should be collected in clearly labeled, sealed containers and disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][11]
By adhering to these scientifically grounded PPE and handling protocols, you can effectively mitigate the risks associated with this compound, fostering a laboratory environment where safety and cutting-edge research thrive together.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AstaTech, Inc. (n.d.). This compound SDS.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry.
- POGO. (2021). Personal Protective Equipment.
- Ali, A. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
Sources
- 1. This compound | C9H10ClN | CID 12595071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. hmc.edu [hmc.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
